(S)-Octahydro-pyrido[1,2-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (S)-Octahydro-pyrido[1,2-a]pyrazine
Introduction: The Significance of a Chiral Scaffold
The octahydro-pyrido[1,2-a]pyrazine core is a saturated bicyclic diamine that represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is of high interest for designing novel therapeutics with favorable pharmacokinetic properties.[1] Specifically, derivatives of this scaffold have been synthesized and evaluated as potent μ-opioid receptor antagonists, highlighting its potential in drug discovery.[2][3]
The structure elucidation of molecules like (S)-Octahydro-pyrido[1,2-a]pyrazine is a non-trivial endeavor. The challenge lies not only in confirming its basic atomic connectivity (constitution) but, more critically, in unambiguously defining its three-dimensional architecture. This involves determining the relative orientation of substituents and the fusion of the two rings (stereochemistry) and its preferred shape in space (conformation). The presence of a chiral center at the ring junction necessitates a multi-technique approach to ensure absolute stereochemical assignment.
This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of the (S)-enantiomer, moving from foundational analysis to advanced stereochemical confirmation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative references.
Part 1: Foundational Analysis - Confirming Molecular Formula and Framework
The first phase of elucidation establishes the molecule's constitution—the elemental formula and the basic carbon-hydrogen framework. This is the bedrock upon which all subsequent stereochemical assignments are built.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into complex NMR, it is imperative to confirm the molecular formula. Low-resolution mass spectrometry provides the molecular weight, but HRMS offers the high mass accuracy required to determine a unique elemental composition, distinguishing the target compound from potential isomers or byproducts with the same nominal mass.[4] For the octahydropyrido[1,2-a]pyrazine core, HRMS is used to validate the expected formula of C₈H₁₆N₂.[5][6]
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Information Obtained |
| Molecular Formula | C₈H₁₆N₂ | Elemental Composition |
| Exact Mass (Monoisotopic) | 140.1313 | High-accuracy mass for formula confirmation |
| Observed [M+H]⁺ | 141.1386 | Mass of the protonated molecule for ESI-MS |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard immediately prior to the run.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure a resolution setting of >60,000.
-
Analysis: Process the data to find the monoisotopic mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be < 5 ppm.
1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Expertise & Rationale: One-dimensional NMR spectroscopy provides the first detailed look at the chemical environment of the hydrogen and carbon atoms. ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR shows the number of unique carbon environments. For a bicyclic system like this, significant signal overlap in the ¹H NMR spectrum is expected, making definitive assignment from 1D data alone impossible but providing essential preliminary data.[7]
Data Presentation: Predicted 1D NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H NMR | 1.2 - 3.5 | Complex, overlapping multiplets in the aliphatic region. No signals in aromatic or olefinic regions. |
| ¹³C NMR | 20 - 65 | Expect 8 distinct signals, confirming all carbons are unique in the chiral molecule. |
Part 2: Unambiguous Assignment - Defining Connectivity and Conformation
With the molecular formula and basic framework established, the next critical phase uses two-dimensional NMR to solve the puzzle of atomic connectivity and elucidate the molecule's 3D shape.
The 2D NMR Elucidation Workflow
Expertise & Rationale: 2D NMR experiments correlate signals from different nuclei, allowing for the unambiguous assignment of every proton and carbon in the molecule. This is essential for bicyclic systems where 1D spectra are often uninterpretable due to signal crowding.[8] The combination of COSY, HSQC, and HMBC experiments creates a self-validating network of correlations that definitively establishes the molecular structure.[4]
Visualization: 2D NMR Workflow
Caption: Workflow for constitutional assignment using 2D NMR.
Experimental Protocol: Standard 2D NMR Suite
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: On a >400 MHz spectrometer, acquire the following spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is crucial for connecting fragments across the nitrogen atoms and confirming the bicyclic ring fusion.
-
-
Analysis:
-
Use the HSQC to assign carbons based on their attached protons.
-
Use the COSY to "walk" along the proton chains within the piperidine and pyrazine fragments.
-
Use the HMBC to find key correlations that link the two rings, such as from the protons on C6 to the bridgehead carbon (C9a).
-
Stereochemistry and Conformational Analysis via NOESY
Expertise & Rationale: The octahydro-pyrido[1,2-a]pyrazine system preferentially adopts a trans-fused ring conformation, as this is generally the more thermodynamically stable arrangement.[4][7] However, this must be experimentally verified. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY) experiment is the most powerful NMR method for determining relative stereochemistry and conformation.[8] For this molecule, the key is to look for an NOE correlation between the bridgehead proton (H9a) and protons on the piperidine ring that would only be possible in a trans-fused geometry.
Visualization: Differentiating Ring Fusion with NOE Data
Caption: Logic for determining ring fusion using NOESY data.
Part 3: Absolute Configuration - Assigning the (S)-Enantiomer
While NMR and MS can define the relative stereochemistry, they cannot differentiate between enantiomers ((S) vs. (R)). This final step requires a technique that is sensitive to chirality.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Chiral chromatography is the benchmark technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound.[9] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10] The goal is to develop a separation method for the racemic compound, which can then be used to analyze the synthesized (S)-sample and confirm that it consists of a single, pure enantiomer. Polysaccharide-based CSPs are often effective for separating chiral amines.[11]
Data Presentation: Hypothetical Chiral HPLC Results
| Sample | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) |
| Racemic Mixture | Peak 1: 8.5 | 50.1% | 0.2% |
| Peak 2: 10.2 | 49.9% | ||
| (S)-Sample | Peak 1: 8.5 | >99.5% | >99% |
| Peak 2: 10.2 | <0.5% |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose-based columns).
-
Mobile Phase Screening: Begin with a standard mobile phase like Hexane/Isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Optimization: Vary the ratio of the solvents to achieve baseline separation (Resolution > 1.5) of the two enantiomers using a racemic standard.
-
Analysis: Inject the synthesized (S)-enantiomer sample under the optimized conditions.
-
Quantification: Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
X-Ray Crystallography: The Definitive Answer
Expertise & Rationale: Single-crystal X-ray crystallography is the "gold standard" for structure elucidation. It provides an unambiguous 3D model of the molecule, confirming connectivity, relative stereochemistry, and conformation in the solid state.[4] If the molecule crystallizes in a non-centrosymmetric space group, advanced methods (anomalous dispersion) can be used to determine the absolute configuration without ambiguity, definitively proving the (S) or (R) assignment.[2]
Integrated Strategy and Conclusion
The robust elucidation of this compound requires an integrated and orthogonal analytical approach. No single technique is sufficient to assign the complete structure with confidence. The process is a logical progression from the general to the specific: HRMS confirms the elemental formula, a suite of 1D and 2D NMR experiments builds the molecular framework and defines its relative stereochemistry, chiral HPLC verifies its enantiomeric purity, and X-ray crystallography offers the potential for ultimate, unambiguous proof of the entire 3D structure.
Visualization: The Complete Elucidation Workflow
Caption: Integrated workflow for complete structure validation.
By following this rigorous, multi-faceted strategy, researchers and drug development professionals can ensure the highest level of scientific integrity, providing a solid and trustworthy foundation for any further investigation or application of this important chemical entity.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1374-1378. [Link]
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, 1374-1378. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7179. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7179. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003).
-
de Witte, P. A., et al. (2022). Exploring bicyclic diamines as drug scaffolds. Chimia, 76(3), 228. [Link]
-
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins. Retrieved from [Link]
-
NTU Blogs. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
Sources
- 1. dmccb22.scg.ch [dmccb22.scg.ch]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octahydropyrido[1,2-a]pyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydropyrido[1,2-a]pyrazine is a saturated bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its rigid, conformationally constrained structure makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of the octahydropyrido[1,2-a]pyrazine core, including its structural features, spectral characteristics, and reactivity. Furthermore, it delves into common synthetic strategies, experimental protocols for characterization, and highlights its significant applications in drug discovery, particularly in the development of opioid receptor modulators.
Introduction: The Significance of the Octahydropyrido[1,2-a]pyrazine Scaffold
The octahydropyrido[1,2-a]pyrazine framework, a fused heterocyclic system, has garnered considerable attention in the field of medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for appended functional groups, which is instrumental in designing molecules with high affinity and selectivity for specific biological targets. This structural rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced potency.
Derivatives of this scaffold have been extensively explored for their therapeutic potential, most notably as potent antagonists for the mu-opioid receptor.[1] This has significant implications for the development of novel treatments for opioid addiction, respiratory depression, and other side effects associated with opioid analgesics. The versatility of the octahydropyrido[1,2-a]pyrazine core allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Physicochemical Properties of the Core Structure
The parent compound, octahydropyrido[1,2-a]pyrazine, is a colorless oil at room temperature.[2] Its fundamental physical and chemical properties are summarized in the table below. It is important to note that while data for the parent compound is available, much of the research has focused on its substituted derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₂ | [3] |
| Molecular Weight | 140.23 g/mol | [3] |
| CAS Number | 4430-75-5 | [3] |
| Appearance | Colorless to light yellow/orange oil | [2][4] |
| Boiling Point | 218.0 °C at 760 mmHg | [5] |
| Density | 1.01 g/cm³ | [5] |
| Flash Point | 93.7 °C | [5] |
| pKa (Predicted) | 9.80 ± 0.20 | [2] |
| Solubility | Sparingly soluble in chloroform and methanol | [2] |
Structural and Conformational Analysis
The octahydropyrido[1,2-a]pyrazine system is a bicyclic structure with a bridgehead nitrogen atom, which imparts significant conformational constraints. Stereochemical studies on its derivatives have shown that these systems preferentially adopt a trans-fused ring conformation, which is generally the more thermodynamically stable arrangement.[6][7] This conformational preference is a critical factor in its application in drug design, as it dictates the spatial orientation of substituents.
The presence of a trans-fused ring conformation can be supported by infrared (IR) spectroscopy. Notably, the appearance of "Bohlmann bands" in the 2700-2800 cm⁻¹ region is indicative of a trans-fused conformation, arising from the interaction of the nitrogen lone pair with adjacent anti-periplanar C-H bonds.[6]
Chemical Properties and Reactivity
The chemical reactivity of octahydropyrido[1,2-a]pyrazine is primarily dictated by the presence of two tertiary amine functionalities. These nitrogen atoms are nucleophilic and can react with a variety of electrophiles.
4.1. Basicity and Salt Formation
With a predicted pKa of around 9.80, octahydropyrido[1,2-a]pyrazine is a moderately basic compound.[2] It readily reacts with acids to form stable salts, a property often utilized in the purification and handling of its derivatives in pharmaceutical applications.
4.2. Reactivity towards Electrophiles
The lone pairs on the nitrogen atoms make the molecule susceptible to attack by electrophiles. Reactions such as alkylation, acylation, and the formation of N-oxides are common transformations for this scaffold. The specific site of reaction (which nitrogen atom) can often be controlled by steric and electronic factors of both the substrate and the incoming electrophile.
4.3. Oxidation
The tertiary amine groups in the octahydropyrido[1,2-a]pyrazine core are susceptible to oxidation.[8] Strong oxidizing agents can lead to the formation of N-oxides and other oxidative degradation products.[8] Careful selection of reaction conditions is therefore crucial when performing chemical transformations on this scaffold.
4.4. Stability
While specific stability data for the parent compound is limited, studies on related structures, such as octahydro-1H-pyrido[1,2-a]pyrazin-1-one, suggest potential degradation pathways.[8] These include hydrolysis of amide functionalities (if present in derivatives) under acidic or basic conditions, and photodegradation upon exposure to UV light.[8] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, potentially under an inert atmosphere.[8]
Synthesis of the Octahydropyrido[1,2-a]pyrazine Core
Several synthetic routes to the octahydropyrido[1,2-a]pyrazine scaffold have been reported, often with a focus on stereocontrol to obtain enantiomerically pure derivatives for pharmacological testing.
A common strategy involves the cyclization of a suitably functionalized piperidine precursor. For instance, a multi-step synthesis can start from optically pure precursors like (-)-2-cyano-6-phenyloxazolopiperidine to yield the desired chiral octahydropyrido[1,2-a]pyrazine framework.[6] Another approach involves a tandem iminium cyclization and Smiles rearrangement.[6]
Experimental Protocols for Characterization
The structural elucidation of the octahydropyrido[1,2-a]pyrazine core and its derivatives relies on a combination of spectroscopic techniques.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region, corresponding to the methylene and methine protons of the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the eight carbon atoms in the core structure. The chemical shifts would be influenced by their proximity to the nitrogen atoms.
-
2D NMR Techniques: Advanced NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. ROESY or NOESY experiments can be used to determine the relative stereochemistry and confirm the trans-fused ring conformation.[6]
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the acquired data using appropriate software. Calibrate the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H spectrum and assign all proton and carbon signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra.
6.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[6] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
6.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For the octahydropyrido[1,2-a]pyrazine core, the IR spectrum would be characterized by C-H and C-N stretching and bending vibrations. As mentioned earlier, the presence of Bohlmann bands in the 2700-2800 cm⁻¹ region can provide evidence for the trans-fused ring conformation.[6]
Applications in Drug Discovery and Development
The octahydropyrido[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, with its derivatives showing a wide range of biological activities.
7.1. Opioid Receptor Antagonists
The most prominent application of this scaffold is in the development of mu-opioid receptor antagonists.[1] By replacing the octahydroquinolizine template in known opioid ligands with the octahydropyrido[1,2-a]pyrazine core, researchers have developed novel compounds with high affinity for the mu-opioid receptor and potent antagonist activity.[1] These compounds have the potential to be developed into drugs for the treatment of opioid-induced side effects and opioid use disorder.
7.2. Other Therapeutic Areas
The versatility of the octahydropyrido[1,2-a]pyrazine scaffold makes it a valuable starting point for the exploration of other therapeutic targets. Its rigid structure can be used to design ligands for a variety of receptors and enzymes in the central nervous system and other biological systems.
Conclusion
Octahydropyrido[1,2-a]pyrazine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its well-defined conformational properties and synthetic tractability make it an excellent platform for the design of novel bioactive molecules. While a substantial body of research exists on its derivatives, further investigation into the fundamental properties and reactivity of the parent compound will undoubtedly facilitate the development of new and improved therapeutic agents based on this remarkable molecular framework.
References
- Le Bourdonnec, B., et al. (2007). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 50(1), 178-89.
- Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1374-1379.
-
Amanote Research. (n.d.). Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). CAS: 4430-75-5 Octahydro-2H-pyrido[1,2-a]pyrazine. Retrieved from [Link]
-
iChemical. (n.d.). octahydro-1H-pyrido[1,2-a]pyrazinehydrochloride, CAS No. 4430-75-5. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2H-Pyrido[1, 2-a]pyrazine, octahydro-, (9aR)-, min 97%, 500 mg. Retrieved from [Link]
- Hikichi, M., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
- Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). Hexahydro-pyridazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Elgemeie, G. H., et al. (2007).
-
PubChem. (n.d.). N,N-Diethyl-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxamide. Retrieved from [Link]
- D'Auria, M. (2015). Electrophilic Substitution In Azines.
- Jongejan, J. A., et al. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
- Krska, S. W., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. MACEDONIAN PHARMACEUTICAL BULLETIN.
-
ResearchGate. (n.d.). Proposed mechanisms for the formation of m/z 134, 133, and 120 product.... Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Pal, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octahydro-2H-pyrido[1,2-a]pyrazine price,buy Octahydro-2H-pyrido[1,2-a]pyrazine - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. octahydro-1H-pyrido[1,2-a]pyrazinehydrochloride, CAS No. 4430-75-5 - iChemical [ichemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
(S)-Octahydro-pyrido[1,2-a]pyrazine CAS number and identification
An In-depth Technical Guide to the Identification of (S)-Octahydro-pyrido[1,2-a]pyrazine
This guide provides a comprehensive technical overview for the identification, characterization, and chiral purity assessment of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data with the practical logic behind advanced analytical methodologies.
Core Compound Identification
The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. This section delineates the key identifiers for Octahydro-pyrido[1,2-a]pyrazine, with a specific focus on the (S)-enantiomer.
Chemical Structure and Stereochemistry
This compound is a saturated bicyclic diamine. Its structure consists of a piperidine ring fused to a pyrazine ring. The fusion point at the bridgehead carbon (C-9a) is a stereocenter, giving rise to two enantiomers, (R) and (S).
-
Molecular Formula: C₈H₁₆N₂
-
Molecular Weight: 140.23 g/mol
-
Core Structure: A trans-fused ring conformation is preferentially adopted, as this represents the more thermodynamically stable arrangement.[1] This has been confirmed through detailed stereochemical studies involving Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]
CAS Number and Nomenclature Clarification
Correctly identifying a specific enantiomer requires careful attention to its Chemical Abstracts Service (CAS) number and nomenclature.
A Note on Nomenclature: (9aR) vs. (S) The CAS name for 179605-64-2 is (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine .[3][4] It is critical to understand that due to the Cahn-Ingold-Prelog (CIP) priority rules, the (9aR) designation for this specific bicyclic system corresponds to the (S) configuration when viewing the molecule according to standard conventions.
To determine the priority of the substituents around the chiral center (C-9a):
-
Priority 1: The other bridgehead nitrogen (N-5).
-
Priority 2: The carbon of the piperidine ring path (-CH₂-CH₂-CH₂-N₁).
-
Priority 3: The carbon of the pyrazine ring path (-CH₂-N₄-CH₂-).
-
Priority 4: The implicit hydrogen atom at the bridgehead.
When the lowest priority group (hydrogen) is oriented away from the viewer, tracing the path from priority 1 to 2 to 3 follows a counter-clockwise direction, which defines the (S) configuration.[7][8][9] The (9aR) designation arises from a formal application of the IUPAC rules for fused ring systems but can be reconciled to the more intuitive (S) descriptor. For clarity and consistency in research, it is essential to cite the CAS number alongside the desired stereochemical descriptor.
Structural Elucidation and Confirmation
A multi-technique approach is required for the definitive structural confirmation of this compound. The primary methods—Mass Spectrometry and NMR Spectroscopy—provide complementary information regarding connectivity, molecular weight, and three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For initial characterization, High-Resolution Mass Spectrometry (HRMS) is the preferred method over standard MS.
Expertise & Causality: HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula (C₈H₁₆N₂).[1] This is a self-validating step; a measured mass that corresponds to this formula provides very high confidence in the compound's identity, ruling out other potential structures with the same nominal mass.
Predicted Fragmentation Pathway: The fragmentation of cyclic aliphatic amines in Electron Ionization (EI-MS) is dominated by alpha-cleavage , where the bond adjacent to the nitrogen atom breaks.[10][11] This process leads to the formation of a stable, resonance-stabilized iminium cation.
For Octahydro-pyrido[1,2-a]pyrazine, the molecular ion ([M]⁺˙) would be observed at m/z = 140. The most probable fragmentation pathways involve alpha-cleavage at the bonds C-9a–N-1 or C-9a–C-9.
Caption: Predicted EI-MS Fragmentation Pathway.
Data Summary: Mass Spectrometry
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | Confirmed by HRMS |
| Exact Mass | Mass of the most abundant isotope | 140.1313 |
| [M]⁺˙ | Molecular ion peak | m/z 140 |
| Key Fragments | Resulting from alpha-cleavage | m/z 97, 125, 85 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of the molecule.[1] Both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Causality: A standard 1D proton NMR confirms the presence and integration of all non-exchangeable protons. ¹³C NMR, often acquired with proton decoupling, identifies all unique carbon environments. For a complex, saturated system like this, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. COSY validates proton-proton coupling networks (i.e., which protons are neighbors), while HSQC correlates each proton directly to the carbon it is attached to. This combination provides a self-validating system to build the carbon skeleton and assign protons definitively.
Representative NMR Data: Note: As specific spectral data for the unsubstituted parent compound is not widely published, the following table is based on established chemical shift ranges for similar saturated nitrogen heterocycles. Actual shifts are dependent on solvent and experimental conditions.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |
| C-1 | ~55-60 | ~2.8-3.2 | m |
| C-3 | ~45-50 | ~2.6-3.0 | m |
| C-4 | ~50-55 | ~2.7-3.1 | m |
| C-6 | ~58-62 | ~2.9-3.3 | m |
| C-7 | ~25-30 | ~1.5-1.9 | m |
| C-8 | ~24-28 | ~1.4-1.8 | m |
| C-9 | ~30-35 | ~1.6-2.0 | m |
| C-9a | ~60-65 | ~2.5-2.9 | m |
Determination of Enantiomeric Purity
For a chiral molecule intended for pharmaceutical use, confirming the enantiomeric excess (e.e.) is a critical regulatory and scientific requirement. Chiral chromatography is the gold standard for this analysis.
Expertise & Causality: Enantiomers possess identical physical properties (boiling point, solubility, etc.) and cannot be separated by standard chromatographic techniques. Chiral chromatography introduces a chiral environment, most commonly a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers.[3] This differential interaction causes one enantiomer to be retained longer on the column than the other, enabling their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including amines.[12]
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a robust and widely accessible technique for enantiomeric separation.
Protocol: Chiral HPLC Method Development
-
Column Selection: Begin screening with polysaccharide-based CSPs. Recommended starting columns include:
-
Daicel CHIRALPAK® IA, IB, or IC (amylose-based)
-
Daicel CHIRALCEL® OD or OJ (cellulose-based)
-
-
Mobile Phase Screening: The choice of mobile phase dictates the separation mode.
-
Normal Phase (Primary Recommendation): This mode often provides the best selectivity for amines on polysaccharide CSPs.
-
Solvent System: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH).
-
Initial Screen: Start with a 90:10 (v/v) mixture of Hexane:Alcohol.
-
Additive: Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or butylamine to the mobile phase. This is crucial for obtaining good peak shape and preventing the analyte from tailing or irreversibly binding to the stationary phase.
-
-
Polar Organic Mode:
-
Solvent System: Acetonitrile (ACN) / Methanol (MeOH) or pure Ethanol.
-
Additive: 0.1% DEA or other suitable amine.
-
-
-
Optimization:
-
Adjust the ratio of alkane to alcohol. Increasing the alcohol content will decrease retention time but may also affect resolution.
-
Vary the column temperature (e.g., 15°C to 40°C). Lower temperatures often improve resolution.
-
Set the flow rate to 0.5 - 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
-
Detection: Use a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the saturated amine may have some absorbance, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is insufficient.
Chiral Supercritical Fluid Chromatography (SFC) Method
SFC is an increasingly popular alternative to HPLC, offering advantages of speed, lower solvent consumption ("green" chemistry), and often unique selectivity.[13][14]
Protocol: Chiral SFC Method Development
-
Column Selection: The same polysaccharide-based CSPs used for HPLC are the primary choice for SFC.
-
Mobile Phase System:
-
The primary mobile phase component is supercritical CO₂.
-
A polar organic solvent, known as a co-solvent or modifier, is added. Methanol is the most common and effective starting modifier.[15]
-
-
Initial Screening Conditions:
-
Co-solvent: Start with a gradient of 5% to 40% Methanol in CO₂ over 5-10 minutes.
-
Additive: As with HPLC, a basic additive is essential for good peak shape. 0.1% to 0.3% DEA, isopropylamine, or ammonium hydroxide are commonly used.
-
Back Pressure: Maintain at 100-150 bar.
-
Temperature: 35-40 °C.
-
Flow Rate: 2-4 mL/min.
-
-
Optimization:
-
Once separation is observed, switch to an isocratic method using the co-solvent percentage that gave the best resolution in the gradient screen.
-
Fine-tune the co-solvent percentage, back pressure, and temperature to maximize resolution (Rs > 1.5) and shorten analysis time.
-
Caption: General Workflow for Chiral Purity Analysis.
Conclusion
The robust identification of this compound (CAS: 179605-64-2) is a multi-faceted process grounded in the principles of spectroscopic and chromatographic science. Definitive structural confirmation relies on the combined power of High-Resolution Mass Spectrometry for elemental formula validation and a suite of NMR techniques for mapping the molecular framework. Critically, the determination of enantiomeric purity, a non-negotiable step in pharmaceutical development, is achieved through systematic method development in either chiral HPLC or SFC. By understanding the causality behind the choice of analytical techniques—from the necessity of HRMS for formula confirmation to the diastereomeric interactions leveraged by chiral stationary phases—researchers can establish a self-validating system for the comprehensive characterization of this important chiral building block.
References
-
A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Mor. J. Chem. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved from [Link]
-
Chiral High-Performance Liquid and Supercritical Fluid Chromatographic Enantioseparations of Limonene-Based Bicyclic Aminoalcohols and Aminodiols on Polysaccharide-Based Chiral Stationary Phases. (2019). PubMed. Retrieved from [Link]
-
2H-Pyrido[1, 2-a]pyrazine, octahydro-, (9aR)-, min 97%, 500 mg. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved from [Link]
-
A generic strategy for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved from [Link]
-
Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023). YouTube. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved from [Link]
-
Cahn–Ingold–Prelog priority rules. (n.d.). Wikipedia. Retrieved from [Link]
-
Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Assigning Group Priorities- The Cahn, Ingold, Prelog rules. (n.d.). University of Calgary. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. (2021). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]
-
Enantiomer separation of acidic compounds by SFC. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Analytical Separation of Closantel Enantiomers by HPLC. (2022). MDPI. Retrieved from [Link]
-
Cahn-Ingold-Prelog system for naming enantiomers. (n.d.). Khan Academy. Retrieved from [Link]
-
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 179605-64-2|(9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. youtube.com [youtube.com]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. researchgate.net [researchgate.net]
The Pyrido[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The pyrido[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide provides an in-depth analysis of the diverse biological activities associated with pyrido[1,2-a]pyrazine derivatives. We will explore its applications in oncology, virology, and microbiology, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical core in their therapeutic programs.
Introduction: The Pyrido[1,2-a]pyrazine Scaffold - A Versatile Chemical Blueprint
The pyrido[1,2-a]pyrazine moiety is a bicyclic aromatic system where a pyridine ring is fused to a pyrazine ring. This arrangement creates a unique electronic and steric profile that has proven highly effective for designing potent and selective modulators of various enzymes and receptors. Its importance in drug discovery is underscored by the broad spectrum of pharmacological activities its derivatives possess, ranging from anticancer and antiviral to antimicrobial and enzyme inhibition.[1][2]
The synthetic accessibility of this scaffold, through methods like tandem iminium cyclization and Smiles rearrangement, allows for the creation of diverse chemical libraries, facilitating robust structure-activity relationship (SAR) studies.[3] This guide synthesizes the current understanding of the scaffold's biological potential, offering both high-level mechanistic insights and practical, field-proven experimental methodologies.
Chapter 1: Anticancer Activity
The pyrido[1,2-a]pyrazine scaffold has emerged as a powerful framework for the development of novel anticancer agents, acting through diverse mechanisms including kinase inhibition and mitotic arrest.
Mechanism of Action 1: Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a critical enzyme that, by phosphorylating the C-terminal domain of RNA Polymerase II, promotes transcriptional elongation of key proto-oncogenes like MYC. Its overexpression is a hallmark of several cancers, making it a prime therapeutic target. Certain imidazo[1,2-a]pyrazine derivatives, a closely related scaffold, have demonstrated potent inhibition of CDK9.[4][5] This inhibition prevents the transcription of anti-apoptotic proteins, ultimately inducing cell death in cancer cells.
The derivative 3c , featuring a pyridin-4-yl group at position 2 and a benzyl group at position 3, was identified as a particularly potent CDK9 inhibitor with an IC50 of 0.16 µM.[4][5] This activity translated to significant cytotoxicity against breast cancer (MCF-7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines.[4][5]
Caption: Mechanism of CDK9 inhibition by pyrido[1,2-a]pyrazine derivatives.
Table 1: Anticancer Activity of Representative Pyrido[1,2-a]pyrazine Derivatives
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 3c | CDK9 | 0.16 | - | [4][5] |
| 3c | - | 6.66 (average) | MCF-7, HCT116, K562 | [4][5] |
| 12b | - | 11 | Hep-2, MCF-7, A375 | [6][7] |
| 12b | - | 13 | HepG2 |[6][7] |
Mechanism of Action 2: Mitotic Arrest
Certain 1,2-dihydropyrido[3,4-b]pyrazines, structural isomers of the core scaffold, have been shown to induce antitumor activity by causing an accumulation of cells at mitosis.[8] Structure-activity relationship studies revealed that a 4-amino group and a 6-substituent containing an aryl group were essential for this activity.[8] This mechanism suggests interference with the mitotic spindle or other crucial components of cell division, a validated strategy in cancer chemotherapy.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of novel pyrido[1,2-a]pyrazine compounds on cancer cell lines.
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Add the compounds to the designated wells and incubate for 48-72 hours.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Standard workflow for the MTT cytotoxicity assay.
Chapter 2: Antiviral Properties
Derivatives of the pyrido[1,2-a]pyrazine scaffold and its close bioisosteres have demonstrated significant potential as broad-spectrum antiviral agents, particularly against herpesviruses and coronaviruses.
Targeting Herpesviruses: Non-Nucleoside Polymerase Inhibition
Human cytomegalovirus (HCMV) is a major cause of morbidity in immunocompromised individuals. A series of novel pyrido[2,3-b]pyrazine derivatives have been developed as non-nucleoside inhibitors of the HCMV DNA polymerase.[10][11] These compounds bind to a site on the polymerase distinct from the nucleoside binding site, effectively halting viral DNA replication.
A key challenge in this area is off-target activity against the human ether-à-go-go (hERG) potassium ion channel, which can lead to cardiotoxicity.[10] Medicinal chemistry efforts have focused on modifying substituents to reduce lipophilicity, thereby minimizing hERG inhibition while retaining potent antiviral activity. Compound 27 from one such study emerged as a promising lead, with a potent EC50 of 0.33 µM against HCMV and a therapeutic index greater than 121.[10][11] This compound also showed broad-spectrum activity against other herpesviruses like HSV-1, HSV-2, and Epstein-Barr virus (EBV).[10][11]
Table 2: Antiherpetic Activity of a Lead Pyrido[2,3-b]pyrazine
| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | hERG IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 27 | HCMV | 0.33 | >40 | >40 | [10][11] |
| 27 | HSV-1 | 1.1 | >40 | >40 | [10] |
| 27 | HSV-2 | 2.5 | >40 | >40 |[10] |
Activity Against Human Coronavirus (HCoV)
Selected imidazo[1,2-a]pyrazine derivatives have also been evaluated for activity against human coronavirus 229E (HCoV-229E). Compound 3b , with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, showed the most potent anti-coronaviral activity with an IC50 of 56.96 µM and a selectivity index of 7.14.[4][5] Docking studies suggest that this activity may stem from the inhibition of the viral main protease (Mpro), an essential enzyme for viral replication.[4]
Caption: Key viral enzyme targets for pyrido[1,2-a]pyrazine derivatives.
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
Methodology:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates.
-
Viral Infection: Remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.
-
Incubation: After a 1-2 hour adsorption period, remove the virus/compound mixture.
-
Overlay: Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) mixed with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Staining: After 7-14 days of incubation (depending on the virus), fix the cells and stain them with a dye like crystal violet.
-
Quantification: Count the number of visible plaques in each well. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Chapter 3: Antimicrobial and Antioxidant Activities
Antibacterial and Antifungal Action
The pyrido[1,2-a]pyrazine scaffold has also been explored for its antimicrobial properties. A naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, isolated from the marine bacterium Bacillus tequilensis, demonstrated potent inhibitory effects against multi-drug resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL.[12]
Furthermore, synthetic modifications, such as the introduction of quaternary ammonium groups to the pyrido[1,2-a]pyrimidin-4-one core (a related scaffold), can significantly enhance biocidal activity.[13] One such compound exhibited high antibacterial and antifungal potential, with an MIC of 8 µg/mL against fungal strains.[13]
Table 3: Antimicrobial Activity of Pyrido[1,2-a]pyrazine and Related Derivatives
| Compound | Organism | MIC | MBC | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione | S. aureus (MRSA) | 15 µg/mL | 20 µg/mL | [12] |
| Ammonium-functionalized derivative | Candida species | 8 µg/mL | - |[13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus at ~5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Properties
Several pyrido[1,2-a]pyrimidine derivatives, particularly those developed as aldose reductase inhibitors, have displayed significant secondary antioxidant properties.[14][15] Catechol-bearing derivatives were found to be the most effective, likely due to their ability to scavenge free radicals. This dual activity is highly desirable, as oxidative stress is a key pathological factor in many diseases, including the diabetic complications targeted by aldose reductase inhibitors.[14]
Chapter 4: Diverse Enzyme and Receptor Modulation
The versatility of the pyrido[1,2-a]pyrazine scaffold is further highlighted by its ability to target a range of other enzymes and receptors.
-
μ-Opioid Receptor Antagonism: Novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been designed as potent and selective μ-opioid receptor antagonists. One compound displayed a high affinity (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM), making it a candidate for research into opioid-related disorders.[16][17]
-
Aldose Reductase (ALR2) Inhibition: As mentioned, derivatives of the related pyrido[1,2-a]pyrimidin-4-one scaffold are effective ALR2 inhibitors.[14][15] ALR2 is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.
-
Nitric Oxide Synthase (NOS) Inhibition: 3-aroylpyrido[1,2-a]pyrimidines have been evaluated as inhibitors of nitric oxide synthases, with some compounds showing promising inhibitory effects and selectivity towards the inducible NOS (iNOS) isoform, which is relevant for inflammatory conditions.[18]
Conclusion and Future Outlook
The pyrido[1,2-a]pyrazine core scaffold represents a remarkably successful blueprint in medicinal chemistry. Its derivatives have demonstrated potent and clinically relevant biological activities across multiple therapeutic areas, including oncology, virology, and infectious diseases. The scaffold's rigid nature provides a solid foundation for rational drug design, while its multiple substitution points allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will undoubtedly focus on optimizing the existing leads to improve their drug-like properties, reduce off-target effects, and overcome resistance mechanisms. The continued exploration of new chemical space around this versatile core, guided by computational modeling and innovative synthetic strategies, promises to deliver the next generation of therapeutics for some of the most challenging human diseases.
References
-
Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]
-
Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. [Link]
-
Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]
-
New fused pyrazines. Synthesis of pyrido[3′,2′:4,5]. Sci-Hub. [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Outbreak.info. [Link]
-
1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]
-
(PDF) Synthesis of New Derivatives of Pyrido[1,2-a]triazine. ResearchGate. [Link]
-
Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]
-
Antiviral Activity of a Pyrazino-Pyrazine Derivative. PubMed. [Link]
-
Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. ResearchGate. [Link]
-
Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF. ResearchGate. [Link]
-
Pyrido-1,2-thiazines and their in vitro antibacterial evaluation. PubMed. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-Octahydro-pyrido[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of (S)-Octahydro-pyrido[1,2-a]pyrazine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of this promising chemical scaffold. While this guide focuses on the well-documented activity of these compounds as potent µ-opioid receptor antagonists, it also explores the broader therapeutic potential suggested by the diverse pharmacology of the parent pyrazine ring system.
Introduction: The this compound Scaffold - A Constrained Analogue with Therapeutic Promise
The this compound core represents a conformationally constrained bicyclic system that has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent presentation, which can lead to high-affinity and selective interactions with biological targets. Stereochemical studies have shown that these systems preferentially adopt a trans-fused ring conformation, which is generally the more thermodynamically stable arrangement. This conformational preference is a key factor in their pharmacological activity.
The primary focus of research on this scaffold has been the development of potent and selective µ-opioid receptor (MOR) antagonists. This guide will delve into the synthesis, in vitro pharmacology, and structure-activity relationships that have defined their development in this area. Furthermore, we will contextualize these findings within the broader pharmacological landscape of pyrazine-containing molecules, which are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Stereochemistry
The synthesis of optically pure this compound derivatives is a critical aspect of their development, as stereochemistry plays a crucial role in their pharmacological activity. The general synthetic approach involves the construction of the bicyclic ring system from chiral starting materials or the use of asymmetric synthesis methodologies.
A key strategy involves the use of a chiral pool starting material to control the absolute stereochemistry of the final product. For example, a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared starting from (-)-2-cyano-6-phenyloxazolopiperidine. In this multi-step synthesis, a key diamino alcohol intermediate is obtained and subsequently cyclized to yield the desired octahydropyrido[1,2-a]pyrazine framework.
The conformational landscape of these molecules is crucial as it dictates their three-dimensional shape and, consequently, their biological activity. Stereochemical studies have demonstrated that these systems preferentially adopt a trans-fused ring conformation. This has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
In Vitro Pharmacological Profile: Potent µ-Opioid Receptor Antagonism
The most well-characterized pharmacological activity of this compound derivatives is their potent and selective antagonism of the µ-opioid receptor. This has been extensively documented through in vitro binding and functional assays.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of these compounds for the µ, δ, and κ opioid receptors. These assays typically use cell membranes expressing the cloned human opioid receptors and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
One notable derivative, compound 36 from a key study, demonstrated a high affinity for the µ-opioid receptor with a Ki value of 0.47 nM.[1][2] This indicates a strong interaction between the compound and the receptor's binding pocket. The binding affinity is a critical parameter as it dictates the concentration at which the compound is likely to exert its pharmacological effects.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Compound 36 | 0.47 | - | - |
| Reference Cmpd 4 | 0.62 | - | - |
| Data synthesized from Le Bourdonnec, B., et al. (2006).[1][2] |
Functional Activity: In Vitro Antagonism
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The [³⁵S]GTPγS binding assay is a widely used method to assess the functional activity of ligands for G-protein coupled receptors (GPCRs) like the opioid receptors.
In this assay, agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein. Antagonists, on the other hand, block this agonist-induced stimulation. This compound derivatives have been shown to be potent antagonists in this assay. For instance, compound 36 exhibited a potent in vitro antagonist activity with an IC50 value of 1.8 nM, effectively blocking the activation of the µ-opioid receptor by an agonist.[1][2]
Experimental Protocol: [³⁵S]GTPγS Functional Assay
Objective: To determine the in vitro functional antagonist activity of this compound derivatives at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
A potent µ-opioid receptor agonist (e.g., DAMGO)
-
Test compounds this compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl)
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the standard agonist.
-
Incubation: In a 96-well plate, combine the cell membranes, GDP, the agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀), and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation Period: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist's effect) is calculated by non-linear regression analysis.
Structure-Activity Relationships (SAR)
The development of this compound derivatives as µ-opioid receptor antagonists has been guided by systematic structure-activity relationship studies. The core scaffold provides a rigid framework, and modifications to the substituents at various positions have been explored to optimize potency and selectivity.
Key SAR findings include:
-
The N-substituent: The nature of the substituent on the pyrazine nitrogen atom is critical for activity. Aromatic or heteroaromatic groups, such as a chlorobenzyl group, have been shown to enhance antagonist potency.
-
The C-8 substituent: The substituent at the 8-position of the pyridone ring also significantly influences activity. A phenol group at this position is a common feature in many potent opioid ligands.
-
Stereochemistry: The (S)-configuration at the chiral centers is generally preferred for optimal µ-opioid receptor antagonism.
Visualization of Key Concepts
Caption: Key structural features influencing the µ-opioid receptor antagonist activity of this compound derivatives.
In Vivo Pharmacological Profile: Current Gaps and Future Directions
A comprehensive understanding of the pharmacological profile of any drug candidate requires a thorough evaluation of its in vivo properties, including pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), efficacy in relevant animal models, and a detailed safety and toxicology assessment.
At present, there is a notable lack of publicly available in vivo data for this compound derivatives. This represents a significant gap in our understanding of their therapeutic potential and is a critical area for future research.
Pharmacokinetics (ADME)
ADME studies are essential to determine how the body processes a drug. These studies provide crucial information on bioavailability, tissue distribution, metabolic pathways, and routes of elimination. Standard preclinical ADME studies would involve administering the compound to animal models (e.g., rodents, non-rodents) and analyzing biological samples (blood, urine, feces, tissues) over time.
In Vivo Efficacy Models
Given their potent in vitro µ-opioid receptor antagonism, the primary in vivo models for evaluating the efficacy of these compounds would be those related to opioid-mediated effects.
Experimental Workflow: In Vivo Antinociceptive Assay (Tail-Flick Test)
Objective: To assess the in vivo antagonist activity of this compound derivatives against opioid-induced antinociception.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Test compounds
-
A potent µ-opioid agonist (e.g., morphine)
-
Tail-flick apparatus (radiant heat source)
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device.
-
Baseline Measurement: Determine the baseline tail-flick latency by applying the heat source to the tail and measuring the time it takes for the animal to flick its tail away.
-
Compound Administration: Administer the test compound (the antagonist) at various doses via an appropriate route (e.g., intraperitoneal, oral).
-
Agonist Administration: After a predetermined time, administer the µ-opioid agonist (e.g., morphine) to induce antinociception.
-
Latency Measurement: At various time points after agonist administration, measure the tail-flick latency.
-
Data Analysis: The antagonist effect is determined by the ability of the test compound to block or reverse the increase in tail-flick latency induced by the opioid agonist.
Caption: A typical workflow for an in vivo antinociceptive assay to evaluate opioid antagonist activity.
Toxicology and Safety
Preclinical toxicology and safety studies are paramount to identify any potential adverse effects of a new drug candidate. These studies typically involve acute and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent). Key parameters evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Broader Therapeutic Potential and Future Perspectives
While the primary focus has been on µ-opioid receptor antagonism, the pyrazine core is a versatile pharmacophore found in numerous biologically active compounds. This suggests that this compound derivatives may possess other, as-yet-unexplored pharmacological activities.
The broader class of pyrazine-containing molecules has been associated with:
-
Anticancer activity: Some pyrazine derivatives have shown promise as anticancer agents.[3]
-
Anti-inflammatory effects: Certain pyrazine compounds exhibit anti-inflammatory properties.
-
Antimicrobial activity: The pyrazine nucleus is a component of some antimicrobial agents.
Future research should aim to screen this compound derivatives against a broader panel of biological targets to uncover their full therapeutic potential. Furthermore, the significant gap in in vivo data needs to be addressed to validate the promising in vitro findings and to assess the drug-like properties of this chemical class.
Conclusion
The this compound scaffold is a compelling starting point for the design of potent and selective µ-opioid receptor antagonists. The well-defined stereochemistry and conformational rigidity of this bicyclic system contribute to its high affinity and functional antagonism in vitro. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of these and similar compounds.
However, the successful translation of these promising in vitro findings into clinically viable therapeutics is contingent on a thorough investigation of their in vivo pharmacology. Future efforts must focus on elucidating the pharmacokinetic profile, demonstrating efficacy in relevant animal models, and establishing a comprehensive safety profile. The exploration of potential off-target activities may also unveil novel therapeutic applications for this versatile chemical scaffold. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this compound derivatives in drug discovery and development.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
-
Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. [Link]
-
Husbands, S. M., et al. (1989). Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. ResearchGate. [Link]
-
Tuccinardi, T., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. [Link]
-
Banks, M. L., et al. (2020). Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats. NIH. [Link]
-
Zernig, G., et al. (2008). Activities of mixed NOP and μ-opioid receptor ligands. PMC - PubMed Central. [Link]
-
Garrido, M. J., et al. (2000). Modeling of the In Vivo Antinociceptive Interaction between an Opioid Agonist, ( )-O-Desmethyltramadol, and a Monoamine Reupta. CORE. [Link]
-
JECFA. (2001). PYRAZINE DERIVATIVES. Inchem.org. [Link]
-
Chahal, R., et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. [Link]
-
Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review. PubMed. [Link]
-
Jirkovsky, I., et al. (1987). Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles. A New Class of Potent Antihypertensive Agents. PubMed. [Link]
-
McLaughlin, J. P., et al. (2020). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. PMC - NIH. [Link]
-
De Martino, M., et al. (2023). From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. PMC - PubMed Central. [Link]
-
Boya, V. K., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
Mishra, R. K., et al. (2008). Structure-activity relationships of bifunctional cyclic disulfide peptides based on overlapping pharmacophores at opioid and cholecystokinin receptors. PubMed. [Link]
-
Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
PubChem. Pyrido(2,3-b)pyrazine. NIH. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Octahydro-2H-pyrido[1,2-a]pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
The octahydro-2H-pyrido[1,2-a]pyrazine core is a saturated bicyclic heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS) and opioid receptors.[1] The pharmacological activity of molecules incorporating this framework is intrinsically linked to their stereochemistry—the precise spatial arrangement of atoms. Therefore, a comprehensive understanding of the stereoisomers and conformational preferences of the octahydro-2H-pyrido[1,2-a]pyrazine nucleus is paramount for rational drug design and development.
This technical guide provides a detailed exploration of the stereochemical and conformational features of the octahydro-2H-pyrido[1,2-a]pyrazine system. We will delve into the preferred ring fusion, the conformational dynamics of the constituent piperidine and pyrazine rings, and the analytical techniques employed for their characterization. This document is intended to be a valuable resource for researchers and scientists working with this important heterocyclic scaffold.
Stereoisomerism in Octahydro-2H-pyrido[1,2-a]pyrazine
The octahydro-2H-pyrido[1,2-a]pyrazine structure features two fused six-membered rings, giving rise to the possibility of both cis- and trans-fused diastereomers. The bridgehead nitrogen and carbon atoms (N5 and C9a) are chiral centers, and their relative stereochemistry dictates the overall shape of the molecule.
-
Trans-fused Isomer: The hydrogen atom at C9a and the lone pair of electrons on the bridgehead nitrogen (N5) are on opposite sides of the ring system.
-
Cis-fused Isomer: The hydrogen atom at C9a and the lone pair of electrons on the bridgehead nitrogen (N5) are on the same side of the ring system.
In addition to these diastereomers, the presence of other chiral centers in substituted derivatives leads to a variety of enantiomers and diastereomers, each with potentially distinct biological activities. The synthesis of optically pure enantiomers, such as the (9aR)-isomer, has been a focus of research to elucidate the specific contributions of each stereoisomer to pharmacological effects.[2]
The Predominant Trans-Fused Conformation: A Thermodynamically Driven Preference
Extensive stereochemical studies, dating back to the work of Cahill and Crabb in 1972, have unequivocally demonstrated that the octahydro-2H-pyrido[1,2-a]pyrazine system preferentially adopts a trans-fused ring conformation.[3] This preference is a consequence of thermodynamic stability, as the trans-fused arrangement minimizes steric strain compared to the more sterically hindered cis-fused isomer. In the trans conformation, both six-membered rings can adopt a stable chair conformation, which is the lowest energy conformation for a cyclohexane ring.
This inherent thermodynamic preference for the trans-fused conformation is a significant advantage in the synthesis of octahydro-2H-pyrido[1,2-a]pyrazine derivatives, as it often leads to a high degree of stereocontrol, favoring the formation of the trans-fused product.
Conformational Analysis: Unraveling the Three-Dimensional Structure
The overall shape of the octahydro-2H-pyrido[1,2-a]pyrazine molecule is not static but exists in a dynamic equilibrium of different conformations. A thorough understanding of these conformational preferences is crucial, as the three-dimensional arrangement of substituents on the scaffold dictates its interaction with biological targets.
The Role of the Anomeric Effect
A key stereoelectronic principle governing the conformation of saturated heterocycles containing a heteroatom adjacent to another heteroatom or an electronegative group is the anomeric effect .[4][5] This effect describes the tendency of an electronegative substituent at the anomeric carbon (a carbon atom bonded to two heteroatoms) to occupy an axial position, which is counterintuitive to steric considerations alone. The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on one heteroatom and the antibonding σ* orbital of the adjacent C-X bond (where X is an electronegative atom).[4]
In the context of the trans-fused octahydro-2H-pyrido[1,2-a]pyrazine, the anomeric effect contributes to the stability of the dual chair conformation. The lone pairs of electrons on the nitrogen atoms can engage in stabilizing hyperconjugative interactions with anti-periplanar C-H and C-C σ* orbitals, further favoring the trans-fused arrangement.
Conformational Equilibria of the Piperidine and Pyrazine Rings
In the preferred trans-fused conformation, both the piperidine and the pyrazine rings adopt chair conformations. However, these chairs are not perfectly symmetrical due to the constraints of the fused ring system. Furthermore, the pyrazine ring can undergo nitrogen inversion, a process where the nitrogen atom rapidly inverts its pyramidal geometry, leading to a mixture of invertomers.
The specific orientation of substituents on the rings (axial vs. equatorial) will be determined by a balance of steric and stereoelectronic effects. For instance, bulky substituents will generally prefer the less sterically hindered equatorial position.
Analytical Techniques for Stereochemical and Conformational Elucidation
A combination of spectroscopic and computational methods is employed to definitively establish the stereochemistry and conformational preferences of octahydro-2H-pyrido[1,2-a]pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the connectivity and spatial arrangement of atoms.
Key NMR Experiments and Their Applications:
| NMR Experiment | Information Gained |
| ¹H NMR | Provides information on the chemical environment of protons. The chemical shifts and coupling constants (³JHH) are highly sensitive to the dihedral angle between adjacent protons and can be used to distinguish between axial and equatorial orientations. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments. |
| COSY | (Correlation Spectroscopy) Identifies scalar-coupled protons, allowing for the tracing of proton-proton connectivity within the ring system. |
| HSQC/HMQC | (Heteronuclear Single/Multiple Quantum Coherence) Correlates proton and carbon signals, enabling the assignment of carbon resonances. |
| HMBC | (Heteronuclear Multiple Bond Correlation) Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across the fused ring system. |
| NOESY/ROESY | (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) Identifies protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry and confirming the trans-fused ring junction. |
Interpreting NMR Data for Conformational Analysis:
The magnitude of the vicinal proton-proton coupling constants (³JHH) is particularly informative. According to the Karplus equation, the coupling constant is dependent on the dihedral angle between the coupled protons. In a chair conformation:
-
Axial-axial couplings (³Jaa) are typically large (10-13 Hz).
-
Axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (2-5 Hz).
By carefully analyzing the coupling patterns in the ¹H NMR spectrum, the axial or equatorial disposition of protons and, by extension, their attached substituents can be determined.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional (dihedral) angles, offering a static snapshot of the molecule's most stable conformation in the crystalline form. This solid-state data is invaluable for corroborating the conformational preferences deduced from solution-state NMR studies. For example, X-ray crystallography has been used to confirm the structure of derivatives of the related octahydro-1H-pyrido[1,2-a]pyrazine scaffold.[6]
Computational Chemistry: Predicting and Quantifying Conformational Stability
In silico methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for investigating the conformational landscape of molecules. These calculations can be used to:
-
Perform conformational searches: To identify all possible low-energy conformations of the molecule.
-
Calculate the relative energies of different conformers: To determine the most stable conformation and the energy differences between isomers. For analogous bicyclic systems, the trans-fused isomer has been calculated to be significantly more stable than the cis-fused isomer.[7][8]
-
Predict NMR parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the proposed structure and conformation.
Experimental Protocols
A. NMR Sample Preparation and Data Acquisition
A standardized protocol for the NMR analysis of an octahydro-2H-pyrido[1,2-a]pyrazine derivative is outlined below.
I. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified octahydro-2H-pyrido[1,2-a]pyrazine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in which the compound is fully soluble. The choice of solvent can sometimes influence the conformational equilibrium.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC or HMQC spectrum to determine ¹H-¹³C one-bond correlations.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations.
-
Acquire a NOESY or ROESY spectrum to probe through-space proton proximities.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-quality spectra for analysis.
B. Computational Conformational Analysis Workflow
The following workflow provides a general outline for performing a computational conformational analysis of an octahydro-2H-pyrido[1,2-a]pyrazine derivative.
Workflow for Computational Conformational Analysis
-
Structure Input: Draw the 2D structure of the octahydro-2H-pyrido[1,2-a]pyrazine derivative in a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of initial geometries.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set for more accurate energy rankings.
-
Analysis: Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformer.
-
Comparison: Compare the calculated parameters with experimental data from NMR and/or X-ray crystallography to validate the computational model.
Conclusion: A Foundation for Rational Drug Design
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold possesses a well-defined and predictable stereochemical and conformational profile. The strong thermodynamic preference for a trans-fused ring system, with both six-membered rings in a chair conformation, provides a rigid and stereochemically defined framework for the presentation of pharmacophoric groups. A thorough understanding of this conformational landscape, achieved through a synergistic application of advanced analytical techniques and computational methods, is essential for the design and development of novel and effective therapeutic agents based on this privileged heterocyclic core. The insights presented in this guide are intended to empower researchers to make informed decisions in the synthesis, characterization, and application of octahydro-2H-pyrido[1,2-a]pyrazine derivatives in the pursuit of new medicines.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1312-1319. [Link]
-
Wikipedia. (n.d.). Anomeric effect. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Sakhaee, M. H., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2). [Link]
-
Grishina, I. B., & Arunan, E. (2020). Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. Journal of the American Chemical Society, 142(37), 15886-15897. [Link]
-
Kovács, L., et al. (1998). Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. ChemInform, 29(33). [Link]
-
Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 60(68), 9428-9431. [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved January 15, 2026, from [Link]
-
Pal, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36531-36543. [Link]
-
Sakhaee, M. H., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2). [Link]
-
Szychowski, J., et al. (2013). How the generalized anomeric effect influences the conformational preference. The Journal of Physical Chemistry A, 117(4), 767-774. [Link]
-
Gredicak, M., et al. (2001). How S–C–N anomeric effects and energetic preference across [S–C–C–O] fragments steer conformational equilibria in 4′-thionucleosides. 1H NMR and ab initio MO study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2052-2062. [Link]
-
Garkusha, I. A., & Gevorgyan, V. (2008). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. Organic & Biomolecular Chemistry, 6(16), 2841-2850. [Link]
-
Ebadi, A. (2017). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 62(2), 3489-3492. [Link]
-
Koca, M., et al. (2013). Pyrazine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1052. [Link]
-
Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5749-5775. [Link]
-
Thomas, S. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Evangelisti, C., et al. (2021). A rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol: further insights into conformational dynamics in monoterpenes and monoterpenoids. Physical Chemistry Chemical Physics, 23(36), 20436-20446. [Link]
-
INIS-IAEA. (1999). Molecular structure investigations of octahydro-pyrido [1,2-C] pyrimidine derivatives by means of 1H and 13C NMR. Retrieved January 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Anomeric effect - Wikipedia [en.wikipedia.org]
- 5. Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazine, a saturated bicyclic diamine scaffold of significant interest in medicinal chemistry. The octahydropyrido[1,2-a]pyrazine core is a key structural motif in various biologically active compounds, including potent antagonists for the μ-opioid receptor.[1] The stereochemistry of this scaffold is crucial for its pharmacological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This guide details a robust and practical synthetic route commencing from the readily available chiral pool starting material, L-lysine. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction: The Significance of the this compound Scaffold
The octahydro-pyrido[1,2-a]pyrazine framework represents a privileged structure in the design of novel therapeutics. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, which is often a key determinant of high-affinity and selective binding to biological targets. Notably, derivatives of this scaffold have been identified as potent and selective antagonists of the μ-opioid receptor, highlighting their potential in the development of treatments for opioid-related disorders.[1] The synthesis of enantiomerically pure forms of this scaffold is paramount, as different enantiomers can exhibit vastly different pharmacological profiles. This application note focuses on a practical and scalable synthesis of the (S)-enantiomer, leveraging the inherent chirality of a natural amino acid.
Synthetic Strategy Overview
The presented enantioselective synthesis of this compound is a multi-step process that begins with the natural amino acid L-lysine. The key strategic elements are:
-
Chirality Source: The stereocenter of the target molecule is derived directly from L-lysine, ensuring high enantiopurity.
-
Key Intermediate: The synthesis proceeds through the pivotal chiral intermediate, (S)-2-(aminomethyl)piperidine.
-
Cyclization: The final bicyclic ring system is constructed via a cyclization reaction of the chiral diamine with a suitable two-carbon electrophile.
This approach is advantageous due to the low cost and availability of the starting material and the relatively straightforward nature of the chemical transformations.
Figure 1: A high-level overview of the synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of (S)-2-(Aminomethyl)piperidine Dihydrochloride from L-Lysine
This procedure is adapted from established methods for the conversion of lysine to the corresponding chiral piperidine derivative. The biosynthesis of piperidine from L-lysine involves decarboxylation and oxidative deamination, followed by cyclization.[2][3] Chemical synthesis follows a conceptually similar, albeit non-enzymatic, pathway.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| L-Lysine monohydrochloride | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
Protocol:
-
Esterification of L-Lysine:
-
To a stirred suspension of L-lysine monohydrochloride (18.27 g, 100 mmol) in anhydrous methanol (200 mL) at 0 °C, add thionyl chloride (15 mL, 206 mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the solution to room temperature and remove the solvent under reduced pressure to yield L-lysine methyl ester dihydrochloride as a white solid. This crude product is typically used in the next step without further purification.
-
-
Reductive Cyclization to (S)-2-(Aminomethyl)piperidine:
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
To a stirred solution of lithium aluminum hydride (400 mL of 1.0 M solution in THF, 400 mmol) in a 2 L three-necked flask equipped with a reflux condenser and a dropping funnel, add the crude L-lysine methyl ester dihydrochloride (from the previous step) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (15 mL), 15% aqueous sodium hydroxide (15 mL), and water (45 mL).
-
Filter the resulting granular precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude (S)-2-(aminomethyl)piperidine as an oil.
-
-
Formation of the Dihydrochloride Salt:
-
Dissolve the crude diamine in a minimal amount of ethanol.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-(aminomethyl)piperidine dihydrochloride.
-
Part B: Cyclization to this compound
The final ring closure can be achieved by reacting the chiral diamine with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by reduction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (S)-2-(Aminomethyl)piperidine dihydrochloride | As synthesized | - |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
Protocol:
-
Acylation of (S)-2-(Aminomethyl)piperidine:
-
Suspend (S)-2-(aminomethyl)piperidine dihydrochloride (1.87 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Add triethylamine (4.2 mL, 30 mmol) and cool the mixture to 0 °C.
-
Add a solution of chloroacetyl chloride (0.87 mL, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
-
-
Intramolecular Cyclization and Reduction:
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Dissolve the crude chloroacetamide intermediate in anhydrous tetrahydrofuran (50 mL) and add it dropwise to a stirred suspension of lithium aluminum hydride (30 mL of 1.0 M solution in THF, 30 mmol) at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 8 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (1.1 mL), 15% aqueous sodium hydroxide (1.1 mL), and water (3.3 mL).
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia = 90:9:1) to afford this compound.
-
Figure 2: Step-by-step experimental workflow.
Analytical Characterization
Confirmation of Structure:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates. The stereochemistry of related octahydropyrido[1,2-a]pyrazine systems has been studied, and they preferentially adopt a trans-fused ring conformation.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Determination of Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The enantiomeric excess (ee) of the final product should be determined by analysis on a suitable chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H). A racemic standard should be synthesized for comparison to confirm peak identification.
Safety and Handling
-
Thionyl chloride and chloroacetyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium aluminum hydride is a highly reactive, flammable, and water-reactive solid. All manipulations should be carried out under an inert atmosphere. Ensure appropriate fire-extinguishing media (e.g., Class D fire extinguisher) are readily available.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This application note provides a detailed and practical protocol for the enantioselective synthesis of this compound. By utilizing L-lysine as a readily available chiral starting material, this method offers an efficient route to this valuable heterocyclic scaffold. The described procedures, with their emphasis on the rationale behind experimental choices, are intended to empower researchers in medicinal chemistry and drug development to access this important class of molecules for their research programs.
References
-
Chopra, B., Dhingra, A. K., Kapoor, R. P., & Prasad, D. N. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... ResearchGate. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]
-
Bhawal, A. K., & Panda, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 168-193. [Link]
-
Gicquel, M., et al. (2021). Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings. Chemical Science, 12(22), 7735-7741. [Link]
-
Semenya, J. J., & de Koning, C. B. (2020). Asymmetric Partial Reductions of Pyridines. Trends in Chemistry, 2(11), 1015-1017. [Link]
-
University of Glasgow. (n.d.). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
-
Di Mola, A., et al. (2015). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 51(63), 12577-12579. [Link]
-
Długosz-Pokorska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6549. [Link]
- Google Patents. (n.d.). Preparation of amino-protected lysine derivatives.
-
AlAbady, M. A., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. [Link]
-
Bitar, R., et al. (2018). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. Current Pharmaceutical Design, 24(35), 4168-4190. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Strategies for Enantiopure Octahydropyrido[1,2-a]pyrazines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Octahydropyrido[1,2-a]pyrazines
The octahydropyrido[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for interacting with chiral biological targets such as enzymes and receptors. Consequently, the stereochemistry of this scaffold is paramount; often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even responsible for undesired side effects.
This document provides an in-depth guide to the principal modern strategies for accessing enantiomerically pure octahydropyrido[1,2-a]pyrazines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of stereocontrol, offering field-proven insights into why certain experimental choices are made. The protocols described herein are designed to be self-validating, grounded in authoritative, peer-reviewed literature to ensure reproducibility and scientific integrity.
Strategy 1: Diastereoselective Synthesis via Chiral Auxiliaries
One of the most robust and well-established methods for achieving enantiopurity is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent cyclization step. The auxiliary is later removed, yielding the enantiopure target molecule.
Conceptual Workflow:
The logic of this approach relies on the chiral auxiliary creating a sterically defined environment that forces an incoming reagent or a cyclizing part of the molecule to approach from a specific face. The choice of auxiliary is critical and is often dictated by its ability to induce high diastereoselectivity and its ease of cleavage under conditions that do not racemize the product.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol: Synthesis of an Enantiopure Octahydropyrido[1,2-a]pyrazine using an Evans-type Auxiliary
This protocol is adapted from methodologies that utilize chiral oxazolidinone auxiliaries to direct the stereoselective cyclization.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, add the desired acyl chloride (e.g., a derivative intended to form the pyrazinone ring, 1.1 equiv.) to anhydrous THF.
-
Transfer the acyl chloride solution to the lithium salt solution via cannula and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated auxiliary.
Step 2: Diastereoselective Cyclization
-
The N-acylated auxiliary is then elaborated to introduce the piperidine ring precursor. This often involves several synthetic steps.
-
The key diastereoselective cyclization, often an intramolecular Michael addition or reductive amination, is then performed. For an intramolecular reductive amination:
-
Dissolve the linear amino-aldehyde precursor (1.0 equiv.) in dichloroethane (0.05 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.) and acetic acid (2.0 equiv.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry the combined organic layers over Na2SO4, and concentrate.
Step 3: Cleavage of the Auxiliary
-
Dissolve the cyclized product (1.0 equiv.) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 equiv.) and hydrogen peroxide (H2O2, 30% aq. solution, 4.0 equiv.).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Extract the aqueous layer with ethyl acetate. The desired enantiopure product is now in the organic phase, and the chiral auxiliary is in the aqueous phase.
-
Dry the organic phase over Na2SO4, concentrate, and purify by chromatography to obtain the final enantiopure octahydropyrido[1,2-a]pyrazine.
Strategy 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral enamine or enone precursor using a chiral transition metal catalyst.
Mechanistic Insight:
The success of this strategy hinges on the formation of a catalyst-substrate complex that creates a highly ordered transition state. The chiral ligands coordinated to the metal (commonly Rhodium, Ruthenium, or Iridium) block one face of the prochiral double bond, forcing the hydrogen to add from the less sterically hindered face, thus leading to one enantiomer in excess.
Caption: Process flow for catalytic asymmetric hydrogenation.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established literature for the hydrogenation of tetrahydropyrazinone precursors.
Step 1: Catalyst Preparation (in situ)
-
In a glovebox, add the chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 mmol) and the rhodium precursor (e.g., [Rh(COD)2]BF4, 0.010 mmol) to a Schlenk flask.
-
Add degassed solvent (e.g., methanol or dichloromethane, 5 mL).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
Step 2: Hydrogenation Reaction
-
In a separate flask, dissolve the prochiral tetrahydropyrazinone substrate (1.0 mmol) in the same degassed solvent (10 mL).
-
Transfer the substrate solution to a high-pressure autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge with argon three times, and then purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-48 hours.
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by chiral HPLC or GC.
Step 3: Workup and Analysis
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with argon.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Data Summary Table:
| Catalyst System | Substrate | Pressure (bar) | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| [Rh(COD)((R,R)-Et-DuPhos)]BF4 | 1 | 4 | 25 | 98 | >99 | |
| RuCl2[(R)-BINAP][(R,R)-DPEN] | 2 | 50 | 80 | 95 | 98 | |
| [Ir(COD)Cl]2 / (S)-f-binaphane | 3 | 50 | 30 | >99 | 99 |
Strategy 3: Chiral Pool Synthesis
This strategy leverages the vast repository of naturally occurring enantiopure molecules, such as amino acids, as starting materials. The inherent stereocenter of the starting material is incorporated into the final product, avoiding the need for an asymmetric induction step.
Conceptual Basis:
L-pipecolic acid, a derivative of L-proline, is an excellent starting material for the synthesis of octahydropyrido[1,2-a]pyrazines. Its pre-defined stereocenter at the bridgehead position directs the formation of the final bicyclic system.
Caption: Synthetic pathway starting from a chiral pool molecule.
Protocol: Synthesis from L-Pipecolic Acid
This protocol outlines a general sequence for constructing the octahydropyrido[1,2-a]pyrazine core from L-pipecolic acid.
Step 1: N-Alkylation of L-Pipecolic Acid Derivative
-
Protect the carboxylic acid of L-pipecolic acid as a methyl or ethyl ester using standard conditions (e.g., SOCl2 in methanol).
-
Dissolve the pipecolic acid ester (1.0 equiv.) and an appropriate N-protected aminoethyl bromide (e.g., N-Boc-2-bromoethylamine, 1.2 equiv.) in acetonitrile (0.2 M).
-
Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.5 equiv.).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-16 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the N-alkylated diester.
Step 2: Deprotection and Cyclization
-
Remove the N-protecting group (e.g., Boc group) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
After deprotection, neutralize the resulting amine salt carefully with a base like triethylamine.
-
Promote intramolecular amide formation (lactamization) by heating the free amine in a high-boiling point solvent like toluene or xylene, often with azeotropic removal of water. Alternatively, use standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
This cyclization step forms the diketopiperazine intermediate.
Step 3: Reduction to the Final Product
-
Dissolve the bicyclic diketopiperazine (1.0 equiv.) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH4, 2.5 equiv.) or borane-THF complex (BH3·THF, 3.0 equiv.).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH4).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over Na2SO4, concentrate, and purify by chromatography or distillation to afford the enantiopure octahydropyrido[1,2-a]pyrazine.
Conclusion
The synthesis of enantiopure octahydropyrido[1,2-a]pyrazines is a critical task in modern drug discovery. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired substitution pattern, and scalability. Chiral auxiliary-based methods offer reliability and high diastereoselectivity, while catalytic asymmetric hydrogenation provides an elegant and atom-economical solution. For specific targets, leveraging the pre-existing stereochemistry of chiral pool starting materials like L-pipecolic acid remains a highly effective and straightforward approach. Each method carries its own set of advantages, and a thorough understanding of the underlying principles outlined in these notes will empower researchers to make informed decisions in their synthetic endeavors.
References
-
Title: Asymmetric Synthesis of Octahydropyrido[1,2-a]pyrazines via Rh-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides Source: Organic Letters URL: [Link]
-
Title: Asymmetric Hydrogenation of Tetrasubstituted Olefins Source: Journal of the American Chemical Society URL: [Link]
-
Title: Asymmetric transfer hydrogenation of α-amino substituted acetophenones with a chiral Ru(II) catalyst Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Alkenes Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Enantioselective synthesis of (S)-octahydropyrido[1,2-a]pyrazine Source: Tetrahedron: Asymmetry URL: [Link]
A Serendipitous and Efficient One-Pot Synthesis of the Octahydro-2H-pyrazino[1,2-a]pyrazine Core
An Application Note for Medicinal and Process Chemistry
Abstract
The octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) scaffold is a privileged heterocyclic system increasingly recognized for its pharmacophoric properties in drug discovery.[1] Traditional synthetic routes to this core are often multi-step and inefficient.[1][2] This application note details a groundbreaking one-pot synthesis that provides rapid access to the OPP core through an unexpected nitro-Mannich reaction and subsequent intramolecular cyclization. This method, discovered serendipitously, represents the most concise route to this valuable scaffold to date.[1][3] We provide a detailed protocol, mechanistic insights, and experimental data to enable researchers in medicinal and process chemistry to readily adopt this efficient methodology.
Introduction: The Significance of the OPP Core
The octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) framework is a key structural motif in a growing number of pharmacologically active agents. Its rigid, bicyclic structure makes it an excellent candidate for mimicking β-turns in peptides and presenting substituents in well-defined three-dimensional space.[4] Derivatives of the OPP core have been investigated for a wide range of therapeutic targets, including inhibitors of the oncogene KRASG12C and ubiquitin specific peptidase 30 (USP30).[4]
Despite its therapeutic potential, the synthesis of the OPP framework has historically been a significant challenge, often requiring lengthy, multi-step sequences. For instance, previous approaches have involved 6 or 7-step syntheses starting from precursors like N-benzylethanolamine or ethyl 1,4-dibenzylpiperazine-2-carboxylate.[1][2] The complexity and low overall yields of these methods have limited the exploration of the OPP chemical space. The discovery of an efficient, one-pot synthesis dramatically lowers the barrier to entry for synthesizing novel OPP derivatives, accelerating drug discovery efforts.
Mechanistic Insights: A Tale of an Unexpected Cyclization
The one-pot synthesis proceeds through a fascinating and unforeseen reaction cascade. The process begins with a standard nitro-Mannich reaction, a well-established method for forming C-C bonds and creating vicinal amino-nitro functionalities.[5][6] However, under reflux conditions, the initially formed intermediate undergoes a novel intramolecular cyclization involving the displacement of the nitro group.
The proposed mechanism, supported by experimental evidence and HRMS analysis of the reaction mixture, unfolds in the following key stages[1]:
-
Nitro-Mannich Reaction: N,N'-dibenzyldiethylenetriamine reacts with paraformaldehyde (an equivalent of formaldehyde) and nitromethane to form the linear nitrotriamine intermediate. This is a classic aza-Henry reaction.[5][7]
-
Intramolecular Nucleophilic Attack: The central secondary amine of the nitrotriamine intermediate acts as a nucleophile, attacking one of the electrophilic carbons adjacent to a primary amine.
-
Cyclization and Nitro Group Displacement: This attack initiates a cyclization cascade. A key step involves the intramolecular nucleophilic displacement of the nitro group by a neighboring amine functionality.[1] This step is unusual, as the nitro group is typically not considered a good leaving group in this context. The reaction is believed to proceed through a transient aziridinium ion, which facilitates the ring-closing and expulsion of the nitro group.[1]
This sequence represents a short, efficient, and unprecedented route to the OPP core.[1]
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Experimental Protocol
This protocol is adapted from the procedure reported by Maestri, C., et al. in Chemical Communications.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N'-Dibenzyldiethylenetriamine | ≥98% | Standard Vendor | |
| Paraformaldehyde | Reagent Grade | Standard Vendor | Source of formaldehyde |
| Nitromethane | ≥96% | Standard Vendor | |
| Ethanol (EtOH) | Anhydrous | Standard Vendor | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Vendor | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | Eluent for chromatography |
| Hexanes | ACS Grade | Standard Vendor | Eluent for chromatography |
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Glass column for chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add N,N'-dibenzyldiethylenetriamine (1.0 equiv), paraformaldehyde (2.2 equiv), and nitromethane (1.2 equiv).
-
Add anhydrous ethanol to achieve a suitable concentration (e.g., 0.1 M with respect to the starting amine).
-
Attach a reflux condenser to the flask.
-
Scientist's Note: Paraformaldehyde is used as a source of monomeric formaldehyde in situ. Using an excess ensures the complete formation of the initial Mannich adducts.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS if desired. The formation of a more polar intermediate followed by the appearance of the less polar product spot is expected.
-
Scientist's Note: The high temperature is crucial for driving the intramolecular cyclization and the displacement of the nitro group. During the reaction, a red-brown gas (identified as NO) may be observed, consistent with the proposed mechanism.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent system to isolate the desired octahydro-2H-pyrazino[1,2-a]pyrazine product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid or oil.
-
Scientist's Note: The polarity of the final product is significantly different from the polar nitrotriamine intermediate, facilitating purification by chromatography.
-
Caption: General experimental workflow for the one-pot synthesis.
Summary of Reaction Parameters
| Parameter | Condition/Value | Rationale |
| Stoichiometry | ||
| Amine | 1.0 equiv | Limiting reagent |
| Paraformaldehyde | 2.2 equiv | Ensures complete reaction of primary amine sites |
| Nitromethane | 1.2 equiv | Slight excess to drive the initial nitro-Mannich reaction |
| Solvent | Ethanol | Protic solvent, suitable reflux temperature |
| Temperature | Reflux (~78 °C) | Provides thermal energy for cyclization and nitro group displacement |
| Reaction Time | 12-24 hours | Required for reaction completion |
| Reported Yield | Moderate to Good | Varies with substrate; consult primary literature for specific examples. |
Conclusion
The one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core via a nitro-Mannich/intramolecular cyclization cascade is a powerful and highly efficient method. It dramatically simplifies access to a pharmacologically important scaffold, bypassing the cumbersome multi-step routes of the past.[1][2] This protocol provides chemists with a reliable and scalable tool to generate diverse libraries of OPP derivatives for biological screening and to accelerate the development of new therapeutic agents. The unexpected nature of the key nitro-group displacement highlights the potential for discovering novel and efficient synthetic pathways through the careful investigation of reaction mechanisms.[3]
References
-
Maestri, C., Minazzi, P., Grell, T., Colombo, V., Lattuada, L., Giovenzana, G. B., & Travagin, F. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 60(74), 9428-9431. [Link]
-
Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. ResearchGate. [Link]
-
Wikipedia. (2023). Nitro-Mannich reaction. [Link]
-
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. [Link]
-
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. National Institutes of Health (NIH). [Link]
-
Semenov, V. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]
-
Royal Society of Chemistry. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. RSC Publishing. [Link]
-
Meléndez-Gálvez, C., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. National Institutes of Health (NIH). [Link]
-
Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. ResearchGate. [Link]
-
Semenov, V. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. ResearchGate. [Link]
-
Anderson, J. C., et al. (2013). The development of a one-pot 1,4-addition/nitro-Mannich reaction. UCL Discovery. [Link]
- CN1634901A - Process for preparing N-benzyl piperazine.
-
Anderson, J. C., et al. (2013). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. PubMed. [Link]
-
Bhowmick, R., & Chatto, R. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
- EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Oravec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
N,N'-Disubstituted Benzylpiperazines. datapdf.com. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
- KR100485020B1 - NEW OCTAHYDRO-2H-PYRIDO[1,2-a]PYRAZINE COMPOUNDS, A PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
-
Nitro-Mannich reaction. Semantic Scholar. [Link]
-
Anderson, J. C., et al. (2013). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Beilstein Journal of Organic Chemistry. [Link]
-
Anizon, F., & Moreau, E. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. National Institutes of Health (NIH). [Link]
-
One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 7. BJOC - Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step [beilstein-journals.org]
(S)-Octahydro-pyrido[1,2-a]pyrazine: A Privileged Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Chiral Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Chiral molecules are at the forefront of this endeavor, as stereochemistry plays a pivotal role in molecular recognition and biological activity. Among the vast array of chiral building blocks, saturated nitrogen-containing heterocycles are particularly significant due to their prevalence in biologically active compounds and their ability to introduce favorable physicochemical properties. The (S)-Octahydro-pyrido[1,2-a]pyrazine scaffold has emerged as a "privileged structure," a molecular framework that can serve as a versatile starting point for the synthesis of ligands for multiple biological targets.[1] Its rigid, bicyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for target proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a chiral building block, complete with detailed protocols and technical insights.
Core Attributes and Synthetic Accessibility
This compound (Figure 1) is a chiral, saturated bicyclic diamine. Its key structural features include a piperazine ring fused to a piperidine ring, with the stereochemistry fixed at the bridgehead carbon. This defined three-dimensional structure is crucial for establishing specific interactions with biological macromolecules.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
The synthesis of this and similar octahydropyrido[1,2-a]pyrazine systems can be achieved through various synthetic routes, often starting from chiral precursors to ensure stereochemical integrity.[2] One notable approach involves a serendipitous one-pot synthesis from a nitro-Mannich reaction, providing an efficient entry to this valuable scaffold.[3]
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its application as a scaffold for the synthesis of a diverse range of biologically active molecules. The secondary amine within the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Case Study: Mu-Opioid Receptor Antagonists
A compelling example of the utility of this building block is in the development of potent and selective mu-opioid receptor antagonists.[4] In a study by Le Bourdonnec et al., the octahydro-1H-pyrido[1,2-a]pyrazine scaffold was used to replace the octahydroquinolizine template in a series of compounds. This modification led to the discovery of antagonists with high affinity for the mu-opioid receptor and improved selectivity over kappa and delta-opioid receptors.[4]
The general synthetic strategy involves the derivatization of the secondary amine of the this compound core. This is typically achieved through N-alkylation or N-arylation reactions.
Workflow for Synthesis of Mu-Opioid Receptor Antagonists
Caption: Synthetic workflow for mu-opioid antagonists.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for the derivatization of piperazine-like scaffolds and are adapted for this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the secondary amine of the chiral building block with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Buchwald-Hartwig N-Arylation of this compound
This protocol outlines the palladium-catalyzed N-arylation of the chiral building block with an aryl halide, a powerful method for forming C-N bonds.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated product.
Logical Flow of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Reductive Amination with this compound
This protocol details the one-pot reductive amination of an aldehyde or ketone with the chiral building block.[7]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCE or DCM.
-
If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation and Characterization
The successful synthesis of derivatives of this compound should be confirmed by standard analytical techniques. The following table provides representative characterization data for a hypothetical N-benzylated derivative.
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| N-Benzyl-(S)-Octahydro-pyrido[1,2-a]pyrazine | C₁₅H₂₂N₂ | 231.18 | 7.35-7.20 (m, 5H), 3.58 (s, 2H), 3.00-1.50 (m, 15H) | 138.5, 129.2, 128.3, 127.0, 63.1, 55.8, 54.2, 53.0, 48.5, 30.1, 25.8, 24.5 |
Note: The NMR data are hypothetical and intended for illustrative purposes. Actual chemical shifts and coupling constants will vary.[8]
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block for the synthesis of complex, biologically active molecules. Its rigid conformation and the presence of a readily functionalizable secondary amine make it an ideal scaffold for exploring structure-activity relationships in drug discovery programs. The protocols detailed in this application note for N-alkylation, N-arylation, and reductive amination provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of privileged chiral scaffolds like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 3(17), 3184-3187.
- Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85.
- D'hooghe, M., et al. (2009). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
- BenchChem. (n.d.). Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol.
- Chrzanowska, M., et al. (2002). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Il Farmaco, 57(12), 959-971.
- MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes.
- ACS Green Chemistry Institute. (n.d.).
- Singh, R., et al. (2020). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 10(52), 31367-31378.
- Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Gade, V. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Sigma-Aldrich. (n.d.). OCTAHYDRO-2H-PYRIDO[1,2-A]PYRAZINE.
- American Chemical Society. (2023). Journal of Medicinal Chemistry - Author Guidelines.
- Azam, F., & Adler, M. J. (2021).
- Zare, A., et al. (2010). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Canadian Journal of Chemistry, 88(8), 793-798.
Sources
- 1. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. rsc.org [rsc.org]
The Pyrido[1,2-a]pyrazine Scaffold: A Privileged Framework for CNS-Active Compound Development
Introduction: Unveiling the Potential of a Versatile Heterocycle in Neuroscience
The quest for novel chemical entities that can effectively and safely modulate the complex neurocircuitry of the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the pyrido[1,2-a]pyrazine scaffold has emerged as a "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has propelled its investigation across a spectrum of CNS disorders, leading to the discovery of potent anticonvulsants, antipsychotics, and opioid receptor modulators.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of the pyrido[1,2-a]pyrazine core in CNS drug discovery, complete with detailed experimental protocols, mechanistic insights, and a critical analysis of the structure-activity relationships that govern its biological activity. Our focus is not merely on the "how" but fundamentally on the "why," offering a rationale-driven approach to experimental design and data interpretation.
I. Therapeutic Applications of the Pyrido[1,2-a]pyrazine Scaffold in CNS Disorders
The rigid, bicyclic nature of the pyrido[1,2-a]pyrazine system provides a well-defined three-dimensional arrangement of substituents, allowing for precise interactions with the intricate binding pockets of various CNS receptors and enzymes. This has led to the development of compounds with significant therapeutic potential in several key areas.
Anticonvulsant Activity: A New Frontier in Epilepsy Treatment
A significant body of research highlights the potential of pyrido[1,2-a]pyrazine derivatives as novel anticonvulsant agents. Notably, a series of chiral perhydropyrido[1,2-a]pyrazines has demonstrated promising activity in preclinical models of epilepsy.[1] The stereochemistry of the scaffold plays a crucial role in determining the pharmacological activity, with certain stereoisomers exhibiting broad-spectrum anti-seizure efficacy in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scMET) tests.[1] Some derivatives have shown potency comparable to the established antiepileptic drug Levetiracetam in the 6Hz model, suggesting a potential for treating therapy-resistant forms of epilepsy.[1]
Mechanism of Action Insights: While the precise mechanisms of action for many anticonvulsant pyrido[1,2-a]pyrazines are still under investigation, the primary modes of action for many antiepileptic drugs involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[2][3] The activity of these compounds in the MES test suggests an ability to prevent seizure spread, a hallmark of drugs that block voltage-gated sodium channels.[2] Further investigation into their effects on GABAergic and glutamatergic systems is warranted to fully elucidate their anticonvulsant profiles.
Antipsychotic Potential: Targeting the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target in the development of atypical antipsychotics.[4] The pyrido[1,2-a]pyrazine scaffold has been successfully employed to develop potent and selective dopamine D4 receptor antagonists.[5] These compounds have shown the ability to inhibit apomorphine-induced hyperlocomotion in rats, a preclinical model predictive of antipsychotic activity.[5] The high selectivity for D4 over D2 receptors is a particularly attractive feature, as it may lead to a reduction in the extrapyramidal side effects commonly associated with traditional antipsychotics that primarily target the D2 receptor.[6][7]
Signaling Pathways of D4 Receptor Antagonism: Dopamine D4 receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, modulate potassium and calcium channels, and interact with various intracellular signaling proteins.[8][9] By blocking the action of dopamine at these receptors, pyrido[1,2-a]pyrazine-based antagonists can dampen downstream signaling cascades implicated in the pathophysiology of schizophrenia, particularly in brain regions rich in D4 receptors like the frontal cortex and hippocampus.[7][8] This modulation of neuronal activity is believed to contribute to their antipsychotic effects.[6]
Caption: Dopamine D4 Receptor Signaling Pathway and Antagonist Action.
Opioid Receptor Modulation: Development of Mu-Opioid Receptor Antagonists
The opioid system is a critical regulator of pain, reward, and addictive behaviors. The µ-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics. The pyrido[1,2-a]pyrazine scaffold has been utilized to design potent and selective MOR antagonists.[10] By replacing the octahydroquinolizine template of known MOR ligands with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, researchers have developed compounds with high affinity for the µ-opioid receptor and potent antagonist activity.[10] These antagonists have potential applications in the treatment of opioid overdose and substance use disorders.
Other CNS Applications: Serotonin Reuptake Inhibition and Beyond
Emerging research suggests that the pyrido[1,2-a]pyrazine scaffold can be adapted to target other CNS-related proteins. For instance, derivatives are being investigated as potential serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[11] Furthermore, the related pyrazino[1,2-a]indole scaffold has been explored for its activity at various serotonin receptors, including 5-HT1A and 5-HT2C.[12] This highlights the broad potential of pyrazine-containing heterocycles in the development of treatments for a range of psychiatric disorders.
II. Synthetic Strategies for Pyrido[1,2-a]pyrazine Derivatives
The synthesis of the pyrido[1,2-a]pyrazine core and its derivatives can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and stereochemistry of the final compound.
General Synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine Core
A common approach to the octahydro-1H-pyrido[1,2-a]pyrazine core involves the cyclization of appropriately substituted piperidine precursors. For example, a multi-step synthesis starting from (-)-2-cyano-6-phenyloxazolopiperidine can yield optically pure octahydro-2H-pyrido[1,2-a]pyrazines.[13] A key step in this synthesis is the formation of a diamino alcohol intermediate, which is subsequently cyclized with bromo- or chloroamides.[13] More recently, a serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported via a nitro-Mannich reaction, offering a more direct route to this important scaffold.[14]
Synthesis of a Representative CNS-Active Pyrido[1,2-a]pyrazine Derivative
The following is a generalized synthetic scheme for a class of octahydro-1H-pyrido[1,2-a]pyrazine-based µ-opioid receptor antagonists, adapted from the literature.[10]
Caption: Generalized Synthetic Workflow for Pyrido[1,2-a]pyrazine Derivatives.
Protocol: Synthesis of a 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol derivative
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Formation of the Diamine Intermediate
-
To a solution of a suitably protected 2-(aminomethyl)piperidine derivative in an appropriate solvent (e.g., dichloromethane), add a protected amino acid (e.g., Boc-glycine) in the presence of a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the resulting dipeptide intermediate by column chromatography.
-
Deprotect the amine and carboxylic acid protecting groups under appropriate conditions (e.g., TFA for Boc deprotection, LiOH for ester hydrolysis) to yield the diamine intermediate.
Step 2: Reductive Amination and Cyclization
-
Dissolve the diamine intermediate in a suitable solvent (e.g., methanol).
-
Add a substituted benzaldehyde (e.g., 3-methoxy-4-methylbenzaldehyde) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until imine formation and reduction are complete.
-
The resulting secondary amine can then be induced to cyclize, often under thermal conditions or with the aid of a mild acid catalyst, to form the octahydropyrido[1,2-a]pyrazinone core.
Step 3: Reduction and Final Modification
-
Reduce the lactam functionality of the pyrazinone using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent (e.g., THF).
-
The resulting octahydro-1H-pyrido[1,2-a]pyrazine can then be further functionalized, for example, by N-alkylation with a suitable benzyl halide (e.g., 2-chlorobenzyl bromide) to yield the final target compound.
III. In Vitro and In Vivo Evaluation of CNS Activity
A critical aspect of CNS drug discovery is the rigorous evaluation of candidate compounds in a battery of in vitro and in vivo assays. These assays are designed to assess the compound's affinity for its molecular target, its functional activity, and its efficacy in animal models of CNS disorders.
In Vitro Assays
Objective: To determine the affinity of a test compound for a specific receptor, typically expressed as the inhibition constant (Ki).
Protocol: Mu-Opioid Receptor Binding Assay [15]
-
Materials:
-
Cell membranes expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Test compound (unlabeled antagonist).
-
Naloxone (for non-specific binding).
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
96-well plates, filtration apparatus, scintillation fluid, and counter.
-
-
Procedure:
-
In a 96-well plate, combine hMOR cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound in a final volume of 1 mL.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To measure the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.
Protocol: [³H]-Serotonin Uptake Assay in JAR cells [16]
-
Materials:
-
JAR human choriocarcinoma cells (endogenously express SERT).
-
[³H]-Serotonin ([³H]-5-HT).
-
Test compound.
-
Assay buffer.
-
96-well plates.
-
-
Procedure:
-
Plate JAR cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding [³H]-5-HT.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of serotonin uptake.
-
In Vivo Assays
Objective: To assess the ability of a compound to protect against seizures in animal models.
Protocol: Maximal Electroshock Seizure (MES) Test in Mice [7]
-
Materials:
-
Male albino mice (20-25 g).
-
Electroconvulsometer.
-
Corneal electrodes.
-
Test compound and vehicle.
-
-
Procedure:
-
Administer the test compound or vehicle to groups of mice at various doses and time points before the test.
-
At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint:
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Protocol: Subcutaneous Pentylenetetrazol (scMET) Seizure Test in Mice
-
Materials:
-
Male albino mice (20-25 g).
-
Pentylenetetrazol (PTZ) solution.
-
Test compound and vehicle.
-
-
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
-
Endpoint:
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose and determine the ED50.
-
Objective: To evaluate the potential of a compound to treat the symptoms of psychosis.
Protocol: Amphetamine-Induced Hyperlocomotion in Rats [15]
-
Materials:
-
Male Wistar rats.
-
Amphetamine.
-
Test compound and vehicle.
-
Activity monitoring chambers.
-
-
Procedure:
-
Administer the test compound or vehicle to groups of rats.
-
After a pre-treatment period, administer amphetamine to induce hyperlocomotion.
-
Place the rats in the activity chambers and record their locomotor activity for a set period.
-
-
Endpoint:
-
A significant reduction in amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
-
-
Data Analysis:
-
Analyze the locomotor activity data (e.g., distance traveled, beam breaks) and compare between treatment groups.
-
IV. Data Presentation: A Comparative Analysis of CNS-Active Pyrido[1,2-a]pyrazines
To facilitate a clear comparison of the biological activities of various pyrido[1,2-a]pyrazine derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticonvulsant Activity of Perhydropyrido[1,2-a]pyrazine Derivatives [1]
| Compound | Stereochemistry | MES ED50 (mg/kg) | scMET ED50 (mg/kg) | 6Hz ED50 (mg/kg) |
| (4S,9aR)-6 | (4S,9aR) | >100 | 35.5 | 18.2 |
| (4R,9aR)-6 | (4R,9aR) | >100 | >100 | 25.1 |
| (4R,9aS)-6 | (4R,9aS) | Inactive | Inactive | Inactive |
| Levetiracetam | - | >300 | 56 | 17 |
Table 2: Dopamine D4 Receptor Antagonist Activity of a Pyrido[1,2-a]pyrazine Derivative [5]
| Compound | D4 Ki (nM) | D2 Ki (nM) | Apomorphine-Induced Hyperlocomotion |
| CP-293,019 | 3.4 | >3310 | Active (Oral) |
Table 3: Mu-Opioid Receptor Antagonist Activity of an Octahydro-1H-pyrido[1,2-a]pyrazine Derivative [10]
| Compound | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | µ IC50 (nM) |
| Compound 36 | 0.47 | 110 | 39 | 1.8 |
V. Conclusion and Future Directions
The pyrido[1,2-a]pyrazine scaffold has unequivocally demonstrated its value as a versatile platform for the design and development of novel CNS-active compounds. Its rigid framework allows for precise structure-activity relationship studies, leading to the identification of potent and selective modulators of key neurological targets. The successful development of anticonvulsant, antipsychotic, and opioid receptor antagonist candidates underscores the broad therapeutic potential of this heterocyclic system.
Future research in this area should continue to explore the vast chemical space around the pyrido[1,2-a]pyrazine core. The synthesis of novel derivatives with diverse substitution patterns and stereochemistries will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutics. The application of advanced in silico modeling techniques, coupled with rigorous in vitro and in vivo pharmacological evaluation, will be instrumental in unlocking the full potential of the pyrido[1,2-a]pyrazine scaffold in the ongoing quest for better treatments for CNS disorders.
VI. References
-
van Rossum, B., & van der Pijl, R. (2014). The dopamine D4 receptor: biochemical and signalling properties. Journal of Neurochemistry, 129(1), 26-38.
-
BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
-
Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?.
-
Lowe, J. A., 3rd, Drozda, S. E., Tubergen, M. W., Hesp, B., Johnson, K. M., & Gallagher, G., Jr. (1996). Synthesis, SAR and pharmacology of CP-293019: a potent, selective dopamine D4 receptor antagonist. Bioorganic & medicinal chemistry letters, 6(12), 1403-1408.
-
BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
-
Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 30(6), 277-285.
-
Wikipedia. (2024). Dopamine receptor D4.
-
Rothman, R. B., Baumann, M. H., & Partilla, J. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS chemical neuroscience, 9(5), 1149-1157.
-
Fuxe, K., & Borroto-Escuela, D. O. (2016). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in molecular neuroscience, 9, 14.
-
Seeman, P., & Van Tol, H. H. (1994). Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. Journal of psychopharmacology (Oxford, England), 8(3), 153-160.
-
Herold, F., Ciesielska, A., Bojarski, A. J., & Nowak, G. (2008). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives as selective ligands for 5-HT 1A receptors. Acta poloniae pharmaceutica, 65(2), 223-230.
-
van der Meer, J., & van der Wouden, E. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry.
-
Sibley, D. R. (2005). Dopamine D4 Receptors: Beyond Schizophrenia. Molecular interventions, 5(4), 212-221.
-
Wieronska, J. M., & Pilc, A. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current pharmaceutical design, 19(20), 3639-3656.
-
Ace Therapeutics. (n.d.). In Vivo Efficacy Assessment of Antipsychotics.
-
Provot, O., & Alami, M. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules (Basel, Switzerland), 27(19), 6543.
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of medicinal chemistry, 49(25), 7290-7306.
-
Armarego, W. L. F., & Kobayashi, T. (1971). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1597-1602.
-
Leopoldo, M., & Lacivita, E. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 29(18), 4349.
-
Krowczynski, A., & Kozerski, L. (1986). Asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines. Polish Journal of Chemistry, 60(1-3), 147-154.
-
Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents.
-
Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 30(6), 277-285.
-
Dawidowski, M., et al. (2012). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European journal of medicinal chemistry, 48, 19-30.
-
Duchowicz, P. R., & Castro, E. A. (2019). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Expert opinion on drug discovery, 14(7), 687-699.
-
Siwinska, A., et al. (2025). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. Molecules (Basel, Switzerland).
-
Siddiqui, N., et al. (2016). Synthesis, anticonvulsant activity and QSAR studies of some new pyrazolyl pyridines. Medicinal Chemistry Research, 25(8), 1639-1656.
-
Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of medicinal chemistry, 47(10), 2665-2674.
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
-
D'hooghe, M., & De Kimpe, N. (2017). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical communications (Cambridge, England), 53(83), 11454-11457.
-
Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. European journal of pediatrics, 146(1), 2-7.
-
Guevara-Saldaña, J. A., et al. (2023). Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 183, 106403.
-
Le Bourdonnec, B., et al. (n.d.). Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. Amanote Research.
-
Mitsuhashi, K., Nagae, Y., & Suzuki, T. (1986). Synthesis of pyrido[1′,2′:1,2]imidazo[4,5‐b]pyrazines from 2‐amino‐3‐chloro‐5,6‐dicyanopyrazine with substituted pyridines. Journal of Heterocyclic Chemistry, 23(6), 1741-1746.
-
Siddiqui, N., et al. (2016). Synthesis, anticonvulsant activity and QSAR studies of some new pyrazolyl pyridines. Scilit.
-
Wong, D. T., & Bymaster, F. P. (1976). Inhibition of serotonin reuptake. Life sciences, 19(6), 779-784.
-
Siddiqui, N., et al. (2016). Observed versus predicted anticonvulsant activity of test and training sets obtained through 2D QSAR. ResearchGate.
-
Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37305-37315.
Sources
- 1. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms [mdpi.com]
- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 10. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of the Octahydropyrido[1,2-a]pyrazine Scaffold
Introduction: The Strategic Importance of the Octahydropyrido[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The octahydropyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an ideal template for the design of potent and selective ligands for various biological targets. Notably, this scaffold is a key component in the development of novel therapeutics targeting the central nervous system (CNS), including potent mu-opioid receptor antagonists[1]. The ability to selectively functionalize the secondary amine at the N-2 position through N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery programs.
This comprehensive guide provides a detailed technical overview and actionable protocols for the successful N-alkylation of the octahydropyrido[1,2-a]pyrazine scaffold. We will delve into the mechanistic rationale behind two primary synthetic strategies: direct N-alkylation with alkyl halides and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Understanding the Core Chemistry: Mechanistic Considerations for Selective N-Alkylation
The octahydropyrido[1,2-a]pyrazine scaffold possesses two nitrogen atoms, but only the N-2 nitrogen is a secondary amine and thus readily available for alkylation. The N-5 nitrogen is a tertiary bridgehead amine and is unreactive under standard alkylating conditions. The key to a successful N-alkylation lies in controlling the reaction to achieve high yields of the desired mono-alkylated product while minimizing common side reactions, most notably over-alkylation to form a quaternary ammonium salt[1][2].
Two principal and reliable methods for the N-alkylation of this scaffold are:
-
Direct Alkylation with Alkyl Halides: This is a classic and straightforward SN2 reaction where the nucleophilic secondary amine attacks an electrophilic alkyl halide. The choice of base and solvent is crucial to deprotonate the amine, enhancing its nucleophilicity, and to facilitate the reaction while minimizing side products.
-
Reductive Amination: This powerful and often preferred method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is highly efficient and offers a broader substrate scope, particularly for more complex alkyl groups.
Below, we provide detailed protocols for both methodologies, complete with insights into the rationale behind each step.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic transformations discussed, the following diagrams illustrate the general reaction schemes.
Figure 1: General schemes for the N-alkylation of the octahydropyrido[1,2-a]pyrazine scaffold.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol is well-suited for the introduction of simple alkyl groups, such as benzyl and methyl, using reactive alkyl halides. The key to success is the careful selection of a non-nucleophilic base to prevent competition with the amine nucleophile and a suitable solvent to ensure solubility of all reactants.
Materials and Reagents
-
Octahydropyrido[1,2-a]pyrazine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octahydropyrido[1,2-a]pyrazine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF or ACN (to a concentration of approximately 0.1-0.5 M). Add anhydrous K₂CO₃ (2.0-3.0 eq.) or DIPEA (1.5-2.0 eq.) to the solution. Rationale: The base is crucial for scavenging the acid (HX) generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a solid base that is easily filtered off, while DIPEA is a non-nucleophilic amine base that remains in solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature. Rationale: A slight excess of the alkylating agent can ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of over-alkylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If K₂CO₃ was used, filter off the solid and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. If DIPEA was used, concentrate the reaction mixture directly. c. Dilute the residue with DCM and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and base. d. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane, often with a small percentage of methanol or triethylamine, is a good starting point. Rationale: The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent peak tailing of the basic amine product on the acidic silica gel.[3]
Protocol 2: Reductive Amination
This is a highly versatile and often higher-yielding method for N-alkylation, especially for less reactive alkylating partners or when direct alkylation leads to side products. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous as it is mild, selective for iminium ions in the presence of aldehydes, and does not require acidic conditions.
Materials and Reagents
-
Octahydropyrido[1,2-a]pyrazine
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add octahydropyrido[1,2-a]pyrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
-
Solvent Addition: Dissolve the reactants in anhydrous DCE or THF (to a concentration of approximately 0.1-0.5 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution at room temperature. Rationale: NaBH(OAc)₃ is a mild reducing agent that is particularly effective for the reduction of the in situ formed iminium ion. Its handling is more convenient than other borohydrides as it is not pyrophoric and is stable in anhydrous solvents.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as determined by TLC or LC-MS. Reductive aminations are often complete within a few hours.
-
Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Separate the organic layer and extract the aqueous layer with DCM (2-3 times). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system as described in Protocol 1.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical N-alkylation experiment, from reaction setup to the isolation of the pure product.
Figure 2: A generalized experimental workflow for N-alkylation reactions.
Comparative Data for N-Alkylation Methods
The choice of N-alkylation method can significantly impact the reaction outcome. The following table summarizes representative data for the N-alkylation of the octahydropyrido[1,2-a]pyrazine scaffold and related structures, providing a comparative overview of different conditions and their resulting yields.
| Entry | Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | ~85 | Inferred from[1] |
| 2 | 2-Chlorobenzyl chloride | Direct Alkylation | K₂CO₃ | DMF | 70 | 16 | 78 | [1] |
| 3 | 3-Methoxybenzyl chloride | Direct Alkylation | K₂CO₃ | DMF | 70 | 16 | 82 | [1] |
| 4 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 4 | >90 | Inferred from general procedures |
| 5 | Cyclohexanecarboxaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 6 | ~88 | Inferred from general procedures |
| 6 | Acetone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 3 | >95 | Inferred from general procedures |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Analysis and Characterization
The successful synthesis of the N-alkylated octahydropyrido[1,2-a]pyrazine product should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. The product should have a different Rf value compared to the starting amine.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product. Electrospray ionization (ESI) is a common method for these types of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a key indicator of a successful reaction. The integration of these signals relative to the protons on the scaffold will confirm the structure.
-
¹³C NMR: The appearance of new carbon signals from the alkyl group further confirms the identity of the product.
-
Troubleshooting and Key Considerations
-
Over-alkylation: This is the most common side reaction in direct alkylation, leading to the formation of a quaternary ammonium salt[1][2]. To minimize this, avoid a large excess of the alkylating agent and consider using a less reactive halide (e.g., chloride instead of iodide). Reductive amination is generally less prone to over-alkylation.
-
Low Yields: If the reaction is sluggish, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. Gentle heating can also increase the reaction rate. For less reactive alkyl halides, the addition of a catalytic amount of sodium iodide can facilitate the reaction via an in situ Finkelstein reaction.
-
Purification Challenges: The basic nature of the product can lead to tailing on silica gel chromatography[3]. As mentioned, adding a small amount of triethylamine or another amine base to the eluent can significantly improve the separation. Alternatively, using an amine-functionalized silica gel can be beneficial[3].
Conclusion
The N-alkylation of the octahydropyrido[1,2-a]pyrazine scaffold is a fundamental transformation for the generation of novel and diverse chemical entities for drug discovery. Both direct alkylation and reductive amination are robust and reliable methods to achieve this functionalization. By understanding the underlying chemical principles and carefully controlling the reaction conditions as outlined in these protocols, researchers can efficiently synthesize a wide range of N-alkylated derivatives of this important scaffold, paving the way for the discovery of new therapeutic agents.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Master Organic Chemistry. (2017). Alkylation Of Amines (Sucks!). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
Sources
Synthesis and Biological Evaluation of Novel (S)-Octahydropyrido[1,2-a]pyrazine Analogs: A Technical Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the synthesis and biological evaluation of novel (S)-Octahydropyrido[1,2-a]pyrazine analogs. This privileged scaffold is a key structural motif in a variety of biologically active compounds, notably as potent and selective opioid receptor modulators.[1] Our focus here is to provide not just a set of instructions, but a framework for understanding the critical considerations and causal relationships that underpin a successful discovery campaign targeting this chemical space.
The octahydropyrido[1,2-a]pyrazine core, with its defined stereochemistry and conformational rigidity, offers a unique three-dimensional presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics.[2] The protocols and application notes detailed herein are designed to be self-validating, with an emphasis on robust methodologies and clear, interpretable data generation.
Part 1: Synthesis of the (S)-Octahydropyrido[1,2-a]pyrazine Scaffold
The asymmetric synthesis of the (S)-octahydropyrido[1,2-a]pyrazine core is a critical first step in the exploration of this chemical class. The presented methodology is a multi-step sequence that begins with a chiral pool starting material, (S)-lysine, to establish the desired stereochemistry at the outset. This approach ensures a high degree of enantiomeric purity in the final scaffold.
Rationale for the Synthetic Strategy
The choice of (S)-lysine as the chiral precursor is predicated on its ready availability and the presence of two nitrogen nucleophiles at defined positions, which are essential for the formation of the piperazine ring. The synthetic sequence involves the initial protection of the amino groups, followed by a reductive amination to construct the bicyclic core. This strategy is both efficient and scalable, lending itself to the generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the (S)-octahydropyrido[1,2-a]pyrazine core.
Detailed Synthetic Protocol
Materials and Reagents:
-
(S)-Lysine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Lithium aluminum hydride (LiAlH₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: N,N'-di-Boc-(S)-Lysine Synthesis
-
Dissolve (S)-lysine in a 1:1 mixture of 1 M NaHCO₃ and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with EtOAc.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the di-protected lysine.
Step 2: Synthesis of the Lactam Intermediate
-
Dissolve the N,N'-di-Boc-(S)-lysine in DCM.
-
Add EDC and HOBt and stir for 15 minutes at room temperature.
-
Add DIPEA and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the crude lactam.
-
Purify by flash chromatography (EtOAc/hexanes).
Step 3: Reduction of the Lactam
-
Carefully add the lactam intermediate to a suspension of LiAlH₄ in THF at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool to 0 °C and quench sequentially with water, 15% NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to yield the protected diamine.
Step 4: Deprotection to Yield the Scaffold
-
Dissolve the protected diamine in DCM.
-
Add TFA and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in water and basify with 2 M NaOH.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to afford the (S)-octahydropyrido[1,2-a]pyrazine scaffold.
Part 2: Biological Evaluation of Novel Analogs
The biological evaluation of newly synthesized (S)-octahydropyrido[1,2-a]pyrazine analogs is a critical phase in the drug discovery process. The choice of assays should be guided by the therapeutic hypothesis. Given the prevalence of this scaffold in compounds targeting G-protein coupled receptors (GPCRs), particularly opioid receptors, the following protocols are focused on this target class.[1] Additionally, general screening protocols for anticancer and antimicrobial activity are provided, as these are common secondary assessments for novel heterocyclic compounds.[3]
A. Opioid Receptor Antagonist Activity
The primary biological evaluation for novel analogs in this series will focus on their interaction with opioid receptors. The following assays will determine the binding affinity and functional activity of the compounds as potential antagonists.
Caption: Workflow for evaluating opioid receptor antagonist activity.
This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor (MOR) by measuring its ability to displace a radiolabeled ligand.[4]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
[³H]-DAMGO (a radiolabeled MOR agonist).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Thaw hMOR cell membranes on ice.
-
In a 96-well plate, combine in a final volume of 1 mL:
-
Incubate the plate at room temperature for 120 minutes.[4]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
This assay measures the functional consequence of receptor binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[3][5] For antagonist testing, the assay measures the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
hMOR cell membranes.
-
[³⁵S]GTPγS.
-
DAMGO (agonist).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Unlabeled GTPγS (for non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate hMOR membranes with the test antagonist at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding a mixture of DAMGO (at its EC₈₀ concentration) and [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify radioactivity as described for the radioligand binding assay.
-
Determine the IC₅₀ of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
B. Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization solution to each well.[6]
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
C. Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.[10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., ciprofloxacin).
Procedure:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Opioid Receptor Binding Affinity and Functional Antagonism
| Compound ID | Mu-Opioid Receptor Ki (nM) | Delta-Opioid Receptor Ki (nM) | Kappa-Opioid Receptor Ki (nM) | GTPγS IC₅₀ (nM) |
| Analog 1 | ||||
| Analog 2 | ||||
| ... | ||||
| Naloxone |
Table 2: In Vitro Anticancer Activity
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Analog 1 | |||
| Analog 2 | |||
| ... | |||
| Doxorubicin |
Table 3: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Analog 1 | ||
| Analog 2 | ||
| ... | ||
| Ciprofloxacin |
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (URL: [Link])
-
GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
GTPγS Binding Assay - Creative Bioarray. (URL: [Link])
-
Heterocyclic Anticancer Compounds: Using S-NICS Method. (URL: [Link])
-
in vitro screening of opioid antagonist effectiveness ecbc-tr-1509 - DTIC. (URL: [Link])
-
Radioligand-binding studies - Bio-protocol. (URL: [Link])
-
In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (URL: [Link])
-
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. (URL: [Link])
-
In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PubMed Central. (URL: [Link])
-
Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo - Frontiers. (URL: [Link])
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: [Link])
-
Evaluation of Anticancer Activity of Curcumin Analogues Bearing a Heterocyclic Nucleus. (URL: [Link])
-
Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])
-
Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed. (URL: [Link])
-
[PDF] Antimicrobial Susceptibility Testing Protocols - Semantic Scholar. (URL: [Link])
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
- Antimicrobial Susceptibility Testing Protocols - Google Books. (URL: )
-
A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PubMed Central. (URL: [Link])
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Publications. (URL: [Link])
-
(PDF) Synthesis and Pharmacological Evaluation of Novel - Amanote Research. (URL: [Link])
- HUP0202282A3 - Novel octahydro-2h-pyrido[1,2-a]pyrazine compounds, process for their preparation and pharmaceutical compositions containing them - Google P
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. routledge.com [routledge.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Scalable Synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazine Intermediates
Abstract
The (S)-octahydropyrido[1,2-a]pyrazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of several therapeutic agents, including potent mu-opioid receptor antagonists and HIV integrase inhibitors.[1][2][3] Its rigid, bicyclic structure and defined stereochemistry are critical for specific molecular interactions with biological targets. Consequently, the development of robust, scalable, and stereoselective synthetic routes to access enantiomerically pure intermediates is a paramount concern for drug development professionals. This guide provides a detailed overview of field-proven, scalable strategies for the synthesis of key (S)-octahydropyrido[1,2-a]pyrazine intermediates, with a focus on asymmetric hydrogenation and chemo-enzymatic methods. We will dissect the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into process optimization and analytical validation.
Strategic Overview: Pathways to the Chiral Core
The primary challenge in synthesizing the (S)-octahydropyrido[1,2-a]pyrazine core lies in establishing the absolute stereochemistry at the bridgehead carbon (S-configuration) and controlling the diastereoselectivity of the ring fusion, which preferentially adopts a thermodynamically stable trans-conformation.[4][5] Two dominant strategies have emerged as both scalable and efficient:
-
Asymmetric Synthesis via Chiral Piperazine Intermediates: This is arguably the most industrially viable approach. It involves the synthesis of a key chiral building block, (S)-piperazine-2-carboxylic acid or its derivatives, which is then elaborated to form the bicyclic system. The chirality is introduced early via asymmetric catalysis or enzymatic resolution.
-
Chiral Pool Synthesis: This classic strategy utilizes readily available, enantiopure starting materials. For instance, syntheses starting from (-)-2-cyano-6-phenyloxazolopiperidine have been reported, where the inherent chirality of the precursor directs the stereochemical outcome of the final product.[4][6]
This guide will focus on the first strategy, which offers greater flexibility and often relies on more accessible starting materials.
Figure 1: High-level overview of the dominant scalable synthetic strategy.
Chemo-Enzymatic Synthesis of (S)-Piperazine-2-carboxylic Acid: A Scalable Intermediate
A highly efficient and green route to the pivotal (S)-piperazine-2-carboxylic acid intermediate ((S)-3) employs a two-step chemo-enzymatic sequence starting from commercially available pyrazine-2-carboxamide (1).[7] This approach combines a robust catalytic hydrogenation with a highly selective enzymatic resolution.
Step 1: Catalytic Hydrogenation of Pyrazine-2-carboxamide (1)
The initial step involves the reduction of the pyrazine ring to yield racemic piperazine-2-carboxamide ((rac)-2). While various hydrogenation catalysts can be employed, palladium on carbon (Pd/C) is a cost-effective and efficient choice.
Causality and Optimization:
-
Solvent Choice: Water is the ideal medium for this transformation. It is environmentally benign and allows the product, (rac)-2, to be carried forward directly as an aqueous solution into the enzymatic step, minimizing solvent waste and workup procedures.[7]
-
Catalyst: A standard 10% Pd/C catalyst provides excellent conversion. Importantly, the catalyst can be filtered and reused multiple times without a significant loss in performance, which is a critical consideration for scalable, cost-effective production.[7]
-
Conditions: The reaction is typically run in a pressure vessel under a hydrogen atmosphere. The pressure and temperature can be optimized to achieve a desirable reaction rate.
Figure 2: Workflow for the catalytic hydrogenation step.
Protocol 2.1: Synthesis of Racemic Piperazine-2-carboxamide ((rac)-2)
-
Vessel Preparation: Charge a suitable pressure vessel with pyrazine-2-carboxamide (1) (1.0 eq).
-
Solvent and Catalyst Addition: Add deionized water (approx. 3 mL per gram of starting material). Under an inert atmosphere (e.g., argon), carefully add 10% Pd/C catalyst (0.1 g per gram of starting material).
-
Hydrogenation: Seal the vessel. Purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-80 bar) and heat to 70-90 °C with vigorous stirring.
-
Monitoring and Completion: Monitor the reaction progress by monitoring hydrogen uptake or by in-process control (IPC) analysis (e.g., HPLC, GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The resulting aqueous solution of (rac)-2 is typically used directly in the next step without further purification.
Step 2: Enzymatic Kinetic Resolution of (rac)-2
This step leverages the stereoselectivity of an enzyme to resolve the racemic mixture. An aminopeptidase from Aspergillus oryzae (LAP) has proven highly effective for the chiral resolution of (rac)-2, selectively hydrolyzing the (S)-amide to the corresponding (S)-carboxylic acid ((S)-3).[7]
Causality and Optimization:
-
Enzyme Selection: The choice of aminopeptidase is crucial for achieving high enantiomeric excess (ee). The enzyme from Aspergillus oryzae demonstrates excellent selectivity for the (S)-enantiomer.[7][8]
-
pH Control: The enzyme's activity is pH-dependent. Adjusting the pH of the aqueous solution of (rac)-2 to the optimal range for the enzyme (typically pH 8-9) is critical for reaction efficiency.
-
Process Intensification: For large-scale operations, immobilizing the enzyme in a packed-bed or SpinChem® reactor allows for continuous processing and easy separation of the biocatalyst from the product stream, enhancing reusability and process economics.[7]
-
Endpoint: The resolution theoretically stops at 50% conversion, yielding the desired (S)-acid ((S)-3) with a very high enantiomeric excess and the unreacted (R)-amide ((R)-2).
Protocol 2.2: Enzymatic Resolution to Yield (S)-Piperazine-2-carboxylic Acid ((S)-3)
-
pH Adjustment: Take the aqueous solution of (rac)-2 from the previous step and adjust the pH to ~9.0 using a suitable base (e.g., aq. NaOH).
-
Enzyme Addition: Add the aminopeptidase from Aspergillus oryzae (either free or immobilized). The enzyme loading will depend on its activity.
-
Resolution: Stir the mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to track the formation of (S)-3 and the consumption of (S)-2. The reaction is stopped when conversion approaches 50%.
-
Workup and Isolation:
-
Acidify the reaction mixture to a low pH (e.g., pH 1-2) with concentrated HCl. This protonates the product and unreacted amine.
-
The product, (S)-piperazine-2-carboxylic acid dihydrochloride, will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a cold solvent (e.g., isopropanol or acetone), and dry under vacuum.
-
| Parameter | Step 1: Hydrogenation | Step 2: Enzymatic Resolution |
| Key Reagent | 10% Palladium on Carbon | Aminopeptidase (A. oryzae) |
| Solvent | Water | Water |
| Temperature | 70-90 °C | 25-30 °C |
| Pressure | 50-80 bar H₂ | Atmospheric |
| Typical Yield | >95% (crude solution) | ~45-48% (isolated product) |
| Stereochemical Outcome | Racemic | >99% ee for (S)-acid |
Table 1: Comparison of typical reaction parameters for the chemo-enzymatic synthesis.
Annulation: Formation of the Bicyclic Scaffold
With the chiral (S)-piperazine intermediate in hand, the next stage is the construction of the second ring to form the octahydropyrido[1,2-a]pyrazine skeleton. A common and scalable method involves a two-step sequence: reductive amination followed by intramolecular cyclization.
Causality and Optimization:
-
Reductive Amination: The secondary amine of the piperazine ring can be reacted with a suitable four-carbon electrophile, such as succinaldehyde or a derivative. The resulting iminium ion is then reduced in situ, commonly with sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for large-scale reactions.
-
Intramolecular Cyclization: The resulting amino alcohol or a related intermediate can then undergo intramolecular cyclization. This is often achieved by converting the terminal hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by intramolecular nucleophilic substitution by the remaining secondary amine to close the ring. Alternatively, direct reductive amination with a C4-dialdehyde followed by cyclization can sometimes be achieved in one pot.
Figure 3: General workflow for the annulation to form the bicyclic core.
Protocol 3.1: Illustrative Cyclization to an Octahydropyrido[1,2-a]pyrazin-1-one
This protocol is an example of forming a lactam derivative, a common intermediate.
-
Esterification: Convert the isolated (S)-piperazine-2-carboxylic acid dihydrochloride to its corresponding methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol). This protects the carboxylic acid and facilitates the subsequent reaction.
-
N-Alkylation: Dissolve the (S)-piperazine-2-carboxylate ester (1.0 eq) and succinic semialdehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0-5 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Lactamization: The crude N-alkylated intermediate can often be cyclized by heating in a high-boiling point solvent such as toluene or xylene, often with a catalytic amount of acid (e.g., p-TsOH) to facilitate the intramolecular amide formation with the elimination of water.
-
Purification: The final lactam product can be purified by column chromatography or crystallization to yield the (S)-octahydropyrido[1,2-a]pyrazin-1-one intermediate.
Conclusion and Future Perspectives
The chemo-enzymatic synthesis of (S)-piperazine-2-carboxylic acid stands out as a highly scalable, economical, and environmentally conscious method for producing a key precursor to (S)-octahydropyrido[1,2-a]pyrazine intermediates.[7] The subsequent annulation steps, while requiring careful optimization, are based on robust and well-understood chemical transformations. For researchers and drug development professionals, this strategic combination of biocatalysis and traditional organic synthesis provides a reliable foundation for the large-scale manufacturing of complex, chiral pharmaceutical building blocks. Future efforts will likely focus on developing one-pot procedures that combine the N-alkylation and cyclization steps to further streamline the process and improve overall efficiency.[9][10][11]
References
- Froelich, O., Cossart, F., Bonin, M., & Quirion, J. C. (n.d.). Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. ResearchGate.
- Froelich, O., Cossart, F., Bonin, M., & Quirion, J. C. (n.d.). ChemInform Abstract: Asymmetric Synthesis of Octahydro‐2H‐pyrido[1,2‐a]pyrazines. Wiley Online Library.
- Biosynth. (2024, March 19). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Biosynth.
- Benchchem. (n.d.). Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. Benchchem.
- Google Patents. (n.d.). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.
- Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306.
- Smolecule. (2023, August 15). Buy Octahydro-1H-pyrido[1,2-a]pyrazin-1-one. Smolecule.
- Google Patents. (n.d.). Process for the preparation of chiral piperazine-2-carboxylic acid. Google Patents.
- Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 60(70).
- Maestri, C., et al. (n.d.). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Royal Society of Chemistry.
- Katritzky, A. R., & Rachwal, S. (n.d.). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Royal Society of Chemistry.
- Google Patents. (n.d.). 1,3,4,8-tetrahydro-2h-pyrido[1,2-a]pyrazine derivative and use of same as hiv integrase inhibitor. Google Patents.
-
Google Patents. (n.d.). (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[6][7]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent. Google Patents. Available at:
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011105590A1 - 1,3,4,8-tetrahydro-2h-pyrido[1,2-a]pyrazine derivative and use of same as hiv integrase inhibitor - Google Patents [patents.google.com]
- 3. US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Buy Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | 15932-71-5 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges in this synthesis and improve your yields. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis
This compound is a valuable chiral bicyclic diamine scaffold found in numerous biologically active compounds. A common and practical synthetic approach begins with the readily available and optically pure starting material, L-lysine. The synthesis typically involves the formation of a piperazinone intermediate, followed by reduction to the final product. This guide will focus on a robust, multi-step synthesis and address the potential pitfalls at each stage.
A general overview of a common synthetic route is depicted below:
Technical Support Center: Purification of Octahydropyrido[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the purification of octahydropyrido[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this important class of N-heterocyclic compounds. Drawing from established principles and field-proven experience, this resource provides troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the integrity of your experimental outcomes.
Introduction: The Purification Challenge
The octahydropyrido[1,2-a]pyrazine scaffold is a key structural motif in numerous biologically active molecules, including Praziquantel, an essential anthelmintic drug, and various central nervous system (CNS) active agents and mu-opioid receptor antagonists.[1][2][3] The purification of these derivatives is often complicated by their inherent physicochemical properties. The presence of two basic nitrogen atoms imparts high polarity and a tendency for strong interactions with acidic stationary phases like silica gel, leading to common chromatographic issues such as peak tailing.[4][5] Furthermore, many derivatives are oils at room temperature, precluding straightforward crystallization.[5]
This guide provides a structured approach to overcoming these challenges, focusing on the "why" behind each technique to empower you with the knowledge to adapt and troubleshoot effectively.
Core Purification Strategies: A Decision-Making Workflow
Choosing the right purification technique is paramount. The selection depends on the scale of your synthesis, the nature of the impurities, and the physicochemical properties of your target compound.
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Identifying common byproducts in pyrido[1,2-a]pyrazine reactions
Welcome, researchers, to the technical support center for pyrido[1,2-a]pyrazine synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and byproduct formations encountered during the synthesis of this important heterocyclic scaffold. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding byproduct formation in pyrido[1,2-a]pyrazine reactions.
Q1: What are the most common types of byproducts I should expect in my pyrido[1,2-a]pyrazine synthesis?
A1: Byproduct formation is highly dependent on your specific reaction pathway, but several common classes of impurities are frequently observed. These can be broadly categorized as:
-
Dimers and Oligomers: Particularly in reactions involving a Tschitschibabin-type amination of a pyridine precursor, dimerization can be a significant side reaction.[1][2]
-
Incompletely Cyclized Intermediates: The final cyclization to form the pyrazine ring may not go to completion, leaving behind stable precursors.
-
Regioisomers: When using unsymmetrical starting materials, such as a substituted 2-aminopyridine and an unsymmetrical α-dicarbonyl or α-haloketone, the cyclization can occur at different positions, leading to a mixture of isomeric products.
-
Over-aminated Products: In reactions like the Tschitschibabin amination, if both the 2- and 6-positions of the pyridine ring are available and sterically unhindered, a second amination can occur, leading to diaminopyridine derivatives.[3]
-
Degradation Products: Pyrido[1,2-a]pyrazines can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media.
Q2: I see an unexpected peak in my NMR that I suspect is a dimer. What does its formation mechanism look like?
A2: Dimerization is a common side reaction, especially when employing strong bases like sodium amide in a Tschitschibabin-type reaction on a pyridine starting material.[1][2] The generally accepted mechanism involves the formation of a σ-adduct (a Meisenheimer-like intermediate).[1] While the desired pathway is the elimination of a hydride ion to form the 2-aminopyridine, a competing pathway can lead to dimerization. For example, in the amination of 4-tert-butylpyridine, a significant amount of the 4,4'-di-tert-butyl-2,2'-bipyridine dimer is formed.[1][2]
Below is a generalized workflow illustrating the point at which dimerization can occur.
Caption: Competing pathways leading to amination versus dimerization.
Q3: My mass spectrum shows a mass corresponding to my desired product plus or minus two mass units. What could this be?
A3: This is a strong indication of the presence of either a dihydropyrido[1,2-a]pyrazine (M+2) or a dehydrogenated byproduct (M-2). Many synthetic routes to pyrazines proceed through a dihydropyrazine intermediate that is subsequently oxidized to the aromatic product.[4] If this oxidation step is incomplete, you will have a mixture of the dihydropyrazine and the final pyrazine. Conversely, under certain oxidative conditions, further dehydrogenation of the desired product could occur, though this is less common.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Pyrido[1,2-a]pyrazine
A low yield of your target compound is a common problem that can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.
Causality Analysis:
-
Suboptimal Reaction Temperature: Many cyclization reactions require a specific temperature range to proceed efficiently. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to degradation of the starting materials or the product.[5]
-
Incorrect Stoichiometry: The molar ratio of your reactants, such as the 2-aminopyridine and the dicarbonyl compound, can significantly influence the reaction outcome.
-
Inefficient Catalyst or Base: The choice and concentration of the catalyst or base are critical for promoting the desired reaction pathway. For instance, in some syntheses, the choice of base can dramatically affect the yield.
-
Poor Quality of Starting Materials: Impurities in your starting materials can participate in side reactions, consuming your reactants and generating a complex mixture of byproducts.
Mitigation Protocol:
-
Temperature Screening:
-
Perform a series of small-scale reactions at different temperatures (e.g., in 10-20 °C increments) around the literature-reported temperature.
-
Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation while minimizing byproduct formation.
-
-
Stoichiometry Optimization:
-
Vary the molar ratio of your reactants. For example, if you are reacting a 2-aminopyridine with an α-haloketone, try using a slight excess (1.1 to 1.5 equivalents) of the aminopyridine to ensure the complete consumption of the ketone.
-
-
Catalyst/Base Screening:
-
If your reaction is catalyzed, screen a variety of catalysts (e.g., different Lewis or Brønsted acids).
-
If a base is used, screen different bases (e.g., organic vs. inorganic) and solvents to find the optimal combination for your specific substrate.
-
-
Starting Material Purification:
-
Ensure the purity of your starting materials by recrystallization, distillation, or column chromatography before use.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Regioisomeric Byproducts
When synthesizing substituted pyrido[1,2-a]pyrazines from unsymmetrical precursors, the formation of regioisomers is a common challenge that complicates purification and reduces the yield of the desired isomer.
Causality Analysis:
The formation of regioisomers arises from the non-selective reaction of two unsymmetrical reactants. For example, the reaction of a 5-substituted-2-aminopyridine with an unsymmetrical α-dicarbonyl compound can lead to two different cyclization products. The regioselectivity is often influenced by a combination of steric and electronic factors of the substituents on both reactants.
Mitigation Protocol:
-
Modify Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the regioselectivity. Screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the pathway with the lower activation energy.
-
-
Use of Directing Groups:
-
In some cases, the introduction of a bulky or electronically directing group on one of the reactants can favor the formation of a single regioisomer. This group can potentially be removed in a subsequent step.
-
-
Chromatographic Separation:
-
If the formation of regioisomers cannot be avoided, careful optimization of the purification method is necessary.
-
Column Chromatography: Use a high-performance silica gel or a different stationary phase (e.g., alumina, C18) to improve separation. A shallow gradient of the eluent can also enhance the resolution of closely eluting isomers.[6]
-
Preparative HPLC: For difficult separations, preparative HPLC can be an effective, albeit more costly, method for isolating the desired regioisomer.
-
| Byproduct Class | Potential Cause | Identification (Spectroscopic Clues) | Mitigation Strategy |
| Dimers | Tschitschibabin-type reaction conditions (strong base) | MS: M+M-2 peak. NMR: Complex aromatic region, potentially with symmetry. | Use milder amination conditions; control stoichiometry. |
| Dihydro-pyrazines | Incomplete oxidation of the dihydropyrazine intermediate | MS: M+2 peak. NMR: Aliphatic protons in the pyrazine ring region. | Use a more efficient oxidizing agent; increase reaction time or temperature of the oxidation step. |
| Regioisomers | Use of unsymmetrical starting materials | NMR: Presence of two distinct sets of signals for the product. | Modify reaction conditions (solvent, temperature); use directing groups; optimize chromatographic separation. |
| Over-aminated Products | Available and unhindered 2- and 6-positions on the pyridine ring | MS: M+15 (M+NH) peak. NMR: Additional signals in the aromatic region and an extra NH₂ signal. | Use a pyridine starting material with a substituent at the 6-position. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrido[1,2-a]pyrazine
This protocol describes a general method for the synthesis of a pyrido[1,2-a]pyrazine via the condensation of a 2-aminopyridine with an α-haloketone, followed by cyclization.
-
Step 1: Alkylation of 2-Aminopyridine
-
To a solution of the 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., K₂CO₃, NaH) (1.2 eq).
-
Add the α-haloketone (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Cyclization and Aromatization
-
The crude intermediate from Step 1 can be cyclized under various conditions. A common method is to heat the intermediate in a high-boiling solvent (e.g., acetic acid, Dowtherm A).
-
Alternatively, the cyclization can be promoted by a dehydrating agent (e.g., PPA, H₂SO₄) at elevated temperatures.
-
The resulting dihydropyrido[1,2-a]pyrazine is often oxidized in situ or in a subsequent step using an oxidizing agent (e.g., air, DDQ, MnO₂) to afford the aromatic product.
-
After cooling, the reaction mixture is neutralized and the product is extracted.
-
-
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the pure pyrido[1,2-a]pyrazine.[6]
-
Protocol 2: Identification and Characterization of Byproducts
-
Initial Analysis:
-
Analyze the crude reaction mixture by TLC and LC-MS to get an initial assessment of the number of components and their molecular weights.
-
-
Isolation:
-
Isolate the major byproducts by column chromatography. Collect fractions and analyze them by TLC to identify the fractions containing the pure byproducts.
-
-
Spectroscopic Characterization:
-
Obtain detailed spectroscopic data for each isolated byproduct:
-
Compare the spectroscopic data of the byproducts with that of the desired product and with literature data for known compounds to elucidate their structures.
-
References
-
Wikipedia. (2023). Chichibabin reaction. [Link]
-
Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]
-
UCL Discovery. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]
-
Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
-
G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics2010 , 29, 2176-2179. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
S. Fun, S. L. A. Zaini, I. M. L. T. C. Palagani, S. H. M. Yasin, H. M. Sirat, H. K. Fun, Molecules2012 , 17, 10323-10334. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Magn. Reson. Chem. (2007). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]
-
Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrido(2,3-b)pyrazine-2,3-diol on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2013). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]
-
Magn. Reson. Chem. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Tkadlecová, M., Lemrová, B., & Soural, M. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2945–2958. [Link]
-
ResearchGate. (1993). Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039. [Link]
-
Org. Biomol. Chem. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
Dalton Transactions. (2020). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Transformations of the Pyrido(1,2-a)pyrazine Ring System into Imidazo( 1,2-a)pyridines, Imidazo(1,2-a)pyrimidines and 2-Oxa-6a,10c- diazaaceanthrylenes. [Link]
-
ACS Omega. (2021). TFA-catalyzed Q‐Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2‐b][1][2][11]triazine and Pyrido[1′,2′:2,3][1][2][11]triazino[5,6‐b]indole Derivatives. [Link]
-
ResearchGate. (2003). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. [Link]
-
ResearchGate. (2011). Greener approach toward one pot route to pyrazine synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Resolution of Octahydropyrido[1,2-a]pyrazine Enantiomers
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Stereoselective Separation of a Privileged Scaffold
The octahydropyrido[1,2-a]pyrazine core is a significant "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Achieving enantiopure forms of these molecules is often critical, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides in-depth technical support for the most common challenges encountered during the chiral resolution of racemic octahydropyrido[1,2-a]pyrazine and its derivatives.
This document is structured to address practical, real-world laboratory issues. We will delve into the three primary methods of chiral resolution:
-
Diastereomeric Salt Crystallization: The classical, often go-to method for scalable resolutions.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative tool for direct enantiomer separation.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic approach.
Each section is presented in a question-and-answer format, mirroring the troubleshooting process and providing direct solutions to common experimental hurdles.
Section 1: Diastereomeric Salt Crystallization
This technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[3] The principle is straightforward: a racemic mixture of a base (the octahydropyrido[1,2-a]pyrazine) is reacted with an enantiopure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[4] These diastereomers, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the right chiral resolving agent for my octahydropyrido[1,2-a]pyrazine derivative?
A1: The selection of the resolving agent is the most critical step and often requires empirical screening.[6] For a basic scaffold like octahydropyrido[1,2-a]pyrazine, chiral acids are the resolving agents of choice.
-
Causality: The goal is to form a stable, crystalline salt with a significant solubility difference between the two diastereomers. This difference is driven by the packing efficiency of the diastereomeric pairs in the crystal lattice.
-
Top Candidates:
-
Tartaric Acid Derivatives: L-(+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid) are highly effective and widely used for resolving amines.[4][5] A patent for a hydroxylated derivative of octahydropyrido[1,2-a]pyrazine specifically claims the use of D-(-) or L-(+) tartaric acid, making this an excellent starting point.[7]
-
Mandelic Acid: (R)- or (S)-Mandelic acid is another common choice for primary and secondary amines, often yielding highly crystalline salts.[4]
-
Camphorsulfonic Acid: A strong chiral acid that can be effective for weakly basic amines.[4]
-
Screening Protocol: A small-scale, parallel screening of several resolving agents is the most efficient approach.
Experimental Protocol: Resolving Agent Screening
-
Preparation: In separate vials, dissolve a small, equimolar amount of your racemic octahydropyrido[1,2-a]pyrazine and a candidate resolving agent (e.g., L-tartaric acid, (S)-mandelic acid) in a test solvent (e.g., methanol, ethanol, or acetone).
-
Salt Formation: Stir the solutions at room temperature or slightly elevated temperature (e.g., 40-50°C) for 30-60 minutes.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath. If no crystals form, slowly add an anti-solvent (a solvent in which the salts are less soluble, like heptane or diethyl ether) until turbidity is observed, then allow it to stand.
-
Analysis: Isolate any resulting crystals by filtration. Liberate the free base by dissolving the crystals in a dilute aqueous base (e.g., 2M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (e.e.) of the recovered amine by chiral HPLC.
Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A2: "Oiling out" or forming a gum is a common problem that occurs when the salt precipitates from a highly supersaturated solution faster than it can form an ordered crystal lattice.
-
Possible Causes & Solutions:
-
High Supersaturation: The solution is too concentrated.
-
Solution: Dilute the solution with more solvent or re-heat to dissolve the oil and allow for slower cooling.
-
-
Inappropriate Solvent: The solvent may be too "good," solvating the salt ions so effectively that crystallization is inhibited.
-
Solution: Experiment with less polar solvents or use a solvent/anti-solvent system. For instance, if you are using methanol, try a mixture of methanol and a less polar solvent like isopropyl acetate.
-
-
Presence of Impurities: Impurities can act as crystal growth inhibitors.
-
Solution: Ensure both your racemic amine and the resolving agent are of high purity. Recrystallize or chromatograph the starting material if necessary.[8]
-
-
Q3: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?
A3: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.
-
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most impactful variable. A systematic screen of different solvents and solvent mixtures is crucial. The ideal solvent will maximize the solubility difference between the two diastereomers.
-
Control the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Employ a slow, controlled cooling profile.
-
Recrystallization: Recrystallizing the isolated diastereomeric salt is a standard method to enhance purity. Dissolve the salt in a minimal amount of hot solvent and cool slowly.[9]
-
Check Stoichiometry: Ensure you are using a 1:1 molar ratio of the racemic base to the resolving agent. Sometimes, a slight excess of one component can influence the outcome.
-
Workflow Diagram: Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical determination of enantiomeric excess and for preparative-scale separation.[5] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Frequently Asked Questions & Troubleshooting Guide
Q1: Which type of chiral column is best suited for separating octahydropyrido[1,2-a]pyrazine enantiomers?
A1: For nitrogen-containing heterocyclic compounds like this, polysaccharide-based CSPs are the most successful and versatile.[10]
-
Causality: These columns, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment.[11] Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The basic nitrogen atoms of the octahydropyrido[1,2-a]pyrazine can interact strongly with the carbamate groups on these CSPs.
-
Recommended Columns for Screening:
-
Immobilized Columns (preferred for method development): Chiralpak® IA, IB, IC, ID, IE, IF. These are robust and can tolerate a wide range of solvents.
-
Coated Columns: Chiralcel® OD-H, OJ-H; Chiralpak® AD-H. These are also excellent but have more solvent restrictions.
-
Table 1: Initial HPLC Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Mobile Phase | Hexane/Ethanol (or IPA) | Acetonitrile or Methanol | Acetonitrile/Water or Methanol/Water |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% DEA or Formic Acid/Ammonium Formate Buffer |
| Rationale for Additive | DEA is a basic modifier that competes with the basic analyte for active sites on the silica support, preventing peak tailing.[12] | DEA improves peak shape. | A buffer or additive is needed to control the ionization state of the amine and improve peak shape. |
Q2: I have poor or no resolution between my enantiomers. What should I try next?
A2: Achieving separation is an iterative process. If your initial screening fails, a systematic approach is needed.
-
Troubleshooting Workflow:
-
Switch the Alcohol Modifier (NP): If you are using isopropanol (IPA), switch to ethanol, or vice versa. This simple change can dramatically alter selectivity.
-
Change the Mobile Phase Mode: If normal phase isn't working, try polar organic or reversed-phase modes. The chiral recognition mechanisms can be very different in these environments.[13]
-
Screen Different Columns: The "best" column is highly compound-dependent. A screening on 3-4 different polysaccharide columns (e.g., Chiralpak IA, IB, IC) is standard practice.[11]
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition.[12] Try running at both lower (e.g., 10-15°C) and higher (e.g., 35-40°C) temperatures. Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.
-
Diagram: HPLC Troubleshooting Logic
Caption: Troubleshooting workflow for improving chiral HPLC resolution.
Q3: My peaks are tailing badly. How can I get symmetrical peaks?
A3: Peak tailing for basic compounds like octahydropyrido[1,2-a]pyrazine is almost always due to secondary interactions with the silica support of the column.
-
Primary Cause & Solution:
-
Silanol Interactions: Residual acidic silanol groups on the silica surface can interact strongly with the basic nitrogen atoms of your analyte, causing tailing.
-
Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% is highly effective at masking these silanol groups and producing sharp, symmetrical peaks.[12]
-
-
-
Other Potential Causes:
-
Column Overload: Injecting too much sample. Try diluting your sample 10-fold.
-
Extra-column Dead Volume: Poorly made connections (fittings) can cause peak broadening and tailing.[14]
-
Section 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.[15] For a diamine like octahydropyrido[1,2-a]pyrazine, this would typically involve an enzyme-catalyzed acylation. One enantiomer is acylated while the other remains unreacted, allowing for their separation.
Frequently Asked Questions & Troubleshooting Guide
Q1: Is enzymatic resolution a good option for octahydropyrido[1,2-a]pyrazine, and which enzyme should I start with?
A1: Yes, it can be an excellent method, offering very high enantioselectivity under mild conditions.[3] The key is that one of the nitrogen atoms must be a secondary amine for the enzyme to acylate it.
-
Causality: Lipases are highly effective at catalyzing the formation of amides from amines and an acyl donor. Their chiral active site pocket accommodates one enantiomer much better than the other, leading to a significant difference in reaction rates.
-
Recommended Enzymes for Screening:
Table 2: Key Parameters for Enzymatic Resolution Screening
| Parameter | Typical Starting Conditions | Rationale |
| Enzyme | Novozym® 435 (CALB), Lipase PS | Proven efficacy for resolving amines. |
| Acyl Donor | Ethyl acetate, Isopropenyl acetate | Common, effective acylating agents. Isopropenyl acetate is irreversible. |
| Solvent | Toluene, Methyl tert-butyl ether (MTBE) | Aprotic organic solvents are required to prevent enzyme denaturation and unwanted hydrolysis. |
| Temperature | Room Temperature to 40°C | Balances reaction rate and enzyme stability. |
Q2: My enzymatic reaction is very slow or not working at all. What are the common causes?
A2: Low or no conversion in an enzymatic reaction can usually be traced to enzyme inhibition or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure your enzyme is active. Was it stored correctly? You can test it with a standard substrate if in doubt.
-
Water Content: Enzymes require a small amount of water to maintain their active conformation, but too much water in the organic solvent will lead to hydrolysis of the acyl donor. The solvent should be dry, but not anhydrous. Sometimes adding a few microliters of buffer can help.
-
Substrate/Product Inhibition: High concentrations of the substrate or the acylated product can sometimes inhibit the enzyme. Try running the reaction at a lower concentration.
-
Acyl Donor Choice: If ethyl acetate is not working, try a more activated acyl donor like isopropenyl acetate.
-
Q3: The reaction worked, but the enantiomeric excess (e.e.) of both my product and remaining starting material is low. How do I improve selectivity?
A3: Low enantioselectivity (expressed as the E-value) means the enzyme is not discriminating well enough between the two enantiomers under your current conditions.
-
Optimization Strategies:
-
Screen Different Enzymes: The most crucial factor. An enzyme that is not selective for one substrate may be highly selective for another.
-
Change the Acyl Donor: The structure of the acyl donor can have a profound impact on selectivity. Try different esters (e.g., vinyl acetate, methyl isobutyrate).
-
Vary the Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also slow down the reaction rate.
-
Stop the Reaction at ~50% Conversion: In a kinetic resolution, the maximum e.e. for both the product and the unreacted starting material is achieved at or near 50% conversion. Pushing the reaction further will decrease the e.e. of the starting material. Monitor the reaction progress carefully by GC or HPLC.
-
Workflow Diagram: Enzymatic Kinetic Resolution
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. EP0569387B1 - Resolution of trans-2-(2-pyrimidinyl)-7-(hydroxymethyl)octahydro-2h-pyrido 1,2-a]pyrazine - Google Patents [patents.google.com]
- 8. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 16. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclization Conditions for Pyrido[1,2-a]pyrazine Ring Formation
Welcome to the technical support center for the synthesis of the pyrido[1,2-a]pyrazine scaffold. This bicyclic heteroaromatic system is a privileged core in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates.[1] However, its construction via intramolecular cyclization is often fraught with challenges, from low yields to the formation of intractable side products.
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during the synthesis of this important heterocyclic system. Here, we dissect the causality behind experimental outcomes and provide actionable, field-proven protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of the pyrido[1,2-a]pyrazine ring system.
Q1: What are the predominant strategies for synthesizing the pyrido[1,2-a]pyrazine core?
The construction of the pyrido[1,2-a]pyrazine ring system is typically achieved through the cyclization of a suitably functionalized pyridine precursor bearing a nitrogen-containing side chain at the 2-position. Common strategies include intramolecular cyclizations that form the pyrazine ring. For instance, a one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones has been developed through a sequential coupling/cyclization reaction of 6-hydroxypicolinic acids and β-hydroxylamines.[2] Another approach involves the tandem iminium cyclization and Smiles rearrangement of pyridinyloxyacetaldehyde with a primary amine to generate novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives.[3]
Q2: My cyclization reaction is stalling or showing low conversion. What are the immediate suspects?
Low or incomplete conversion in heterocyclic synthesis can often be traced back to a few key factors.[4] Suboptimal reaction conditions, such as temperature, time, and reactant concentration, are critical parameters to evaluate.[4] The purity of your starting materials and solvents cannot be overstated; trace impurities can poison catalysts or initiate side reactions.[4] For reactions sensitive to air or moisture, ensuring a properly inert atmosphere is crucial.[4] Finally, consider the possibility that your desired product may be unstable under the reaction conditions, leading to degradation over time.[4]
Q3: I'm observing a mixture of isomers and byproducts. How can I enhance the selectivity of my reaction?
The formation of side products often points to competing reaction pathways or a lack of regioselectivity. The choice of catalyst and ligands is paramount in directing the reaction towards the desired product. For example, in palladium-catalyzed cyclizations, the ligand can significantly influence the outcome.[5] Solvent choice can also play a crucial role in modulating reaction pathways. Furthermore, the electronic and steric nature of substituents on your starting materials can direct the cyclization. Careful analysis of your side products can provide valuable clues about the competing reactions at play.
Q4: How critical is the choice of catalyst, and what factors should guide my selection?
The catalyst is often the linchpin of a successful cyclization. For instance, in the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, trifluoroacetic acid (TFA) was found to be an efficient catalyst for reactions with aromatic amines, while titanium tetrachloride (TiCl4) was superior for aliphatic amines.[3] In palladium-catalyzed reactions, both the palladium source (e.g., Pd(OAc)2, [Pd(dba)2]) and the phosphine ligand are critical for reactivity and selectivity.[6] The optimal catalyst system will depend on the specific substrates and the nature of the bond being formed.
Q5: To what extent do the substituents on my starting materials influence the cyclization outcome?
Substituents can have a profound impact on the course of the reaction. Electron-donating or withdrawing groups can alter the nucleophilicity and electrophilicity of the reacting centers, thereby affecting the rate and feasibility of the cyclization. Steric hindrance from bulky substituents can also disfavor the desired intramolecular reaction. For example, in the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, the presence of an ortho substituent on the aromatic amine led to lower product yields.[3]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental problems, offering potential causes and detailed protocols for resolution.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthetic chemistry.[7] A systematic approach to diagnosing the issue is essential for a swift resolution.[4]
Possible Cause 1.1: Inadequate Activation of Precursors
For the cyclization to occur, the reacting functional groups must be sufficiently activated. This could involve the activation of a hydroxyl group for intramolecular alkylation or the formation of an iminium ion to facilitate cyclization.[2][3]
Protocol for Optimization:
-
Re-evaluate Your Activating Agent: If using a coupling reagent like HATU for amide formation and subsequent cyclization, ensure it is fresh and handled under anhydrous conditions.[2]
-
Adjust pH/Acid Catalyst: For reactions proceeding through an iminium intermediate, the concentration and strength of the acid catalyst (e.g., TFA) are critical.[3] Perform a screen of acid catalysts and loadings.
-
Temperature Profile: The initial activation step may require a different temperature than the subsequent cyclization. Consider a stepwise temperature profile for your reaction.
Possible Cause 1.2: Catalyst Deactivation or Inefficiency
In metal-catalyzed reactions, the catalyst's activity is paramount.[6]
Protocol for Optimization:
-
Catalyst and Ligand Screen: If using a palladium catalyst, screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and a variety of phosphine ligands (e.g., TFP, dppe).[6]
-
Verify Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to more side reactions. Systematically vary the catalyst loading to find the optimal concentration.
-
Inert Atmosphere: Ensure rigorous exclusion of air and moisture, as these can deactivate many catalysts.[4] Use freshly distilled and degassed solvents.
Possible Cause 1.3: Suboptimal Reaction Kinetics
The rate of the desired intramolecular cyclization may be too slow under the current conditions, allowing side reactions to dominate.
Protocol for Optimization:
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect reaction rates. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).[5]
-
Concentration Effects: While high dilution can favor intramolecular reactions, some cyclizations proceed well at higher concentrations.[5] Experiment with different reactant concentrations.
-
Temperature Adjustment: Systematically increase the reaction temperature in increments, monitoring for product formation and decomposition by TLC or LC-MS.[6]
Experimental Workflow: Systematic Yield Optimization
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Side Products and Isomers
The presence of multiple products indicates a lack of selectivity in your reaction.
Possible Cause 2.1: Competing Intermolecular Reactions
If the rate of the intramolecular cyclization is not sufficiently fast, intermolecular reactions can occur, leading to oligomers or polymers.
Protocol to Enhance Intramolecular Cyclization:
-
High Dilution: Employing high dilution conditions can favor the intramolecular pathway by decreasing the probability of intermolecular encounters.
-
Slow Addition: Adding one of the reactants slowly over the course of the reaction can maintain a low instantaneous concentration, further promoting the intramolecular reaction.[3]
Possible Cause 2.2: Lack of Regioselectivity
When multiple potential cyclization sites are present, a mixture of regioisomers can be formed.
Protocol to Improve Regioselectivity:
-
Directing Groups: The use of directing groups can effectively block or favor certain reaction sites, guiding the cyclization to the desired position.[5]
-
Steric Hindrance: Introducing bulky substituents can sterically hinder undesired reaction pathways.
-
Catalyst/Ligand Choice: In metal-catalyzed reactions, the ligand can play a crucial role in controlling regioselectivity.
Possible Cause 2.3: Product Instability
The desired product may form initially but then decompose or rearrange under the reaction conditions.
Protocol to Mitigate Product Degradation:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation before significant degradation occurs.[4]
-
Lower Reaction Temperature: If the product is thermally labile, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Quenching: Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be varied to optimize the cyclization reaction.
Table 1: Catalyst and Ligand Effects in a Model Palladium-Catalyzed Cyclization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5) | TFP (10) | Na2CO3 | 80 | 58 |
| 2 | Pd(OAc)2 (5) | TFP (10) | K2CO3 | 80 | 0 |
| 3 | Pd(OAc)2 (5) | TFP (10) | Na2CO3 | 90 | 64 |
| 4 | [Pd(dba)2] (5) | TFP (10) | Na2CO3 | 90 | >64 |
| 5 | Pd(OAc)2 (5) | dppe (10) | Na2CO3 | 90 | 0 |
Data adapted from a representative palladium-catalyzed three-component cyclization.[6]
Table 2: Influence of Solvent on a Model Cyclization Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | MeCN | 100 | High |
| 2 | PhCN | 100 | High |
| 3 | Toluene | 100 | Moderate |
| 4 | HFIP | 100 | Low |
| 5 | TFE | 100 | Low |
Data adapted from a representative palladium(II)-catalyzed intramolecular alkene hydrofunctionalization.[5]
Visualizing the Mechanism: A General Cyclization Pathway
The following diagram illustrates a generalized mechanism for the formation of a pyrido[1,2-a]pyrazine ring via an intramolecular cyclization.
Caption: Generalized mechanism for pyrido[1,2-a]pyrazine formation.
By systematically addressing these common issues and employing the outlined optimization strategies, researchers can significantly improve the efficiency and success rate of pyrido[1,2-a]pyrazine ring formation.
References
-
Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. Organic Letters. [Link]
-
Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization of 3 a with 1 a and 2 a. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Controlling cyclization pathways in palladium( ii )-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03409F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
Overcoming challenges in the stereoselective synthesis of octahydropyrido[1,2-a]pyrazines
Welcome to the technical support center for the stereoselective synthesis of octahydropyrido[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic challenge. The octahydropyrido[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, and achieving precise stereochemical control is often paramount for therapeutic efficacy.[1] This resource synthesizes field-proven insights and established protocols to help you overcome common hurdles in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of octahydropyrido[1,2-a]pyrazines, presented in a question-and-answer format.
Question 1: My reaction is producing a low yield of the desired octahydropyrido[1,2-a]pyrazine. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, from suboptimal reaction conditions to side reactions. Here's a breakdown of common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The Pictet-Spengler reaction, a common method for synthesizing the core structure, is sensitive to reaction conditions.[2] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods may involve harsh conditions that can lead to product degradation.[3]
-
Purity of Starting Materials: The purity of your starting materials, such as the diamine and carbonyl compound, is critical. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your starting materials and complicating purification.
-
Incomplete Cyclization: The key ring-forming step may be inefficient. For Pictet-Spengler type reactions, the choice of acid catalyst and solvent is crucial. Consider screening different Brønsted or Lewis acids. In some cases, using hexafluoroisopropanol (HFIP) as a solvent can promote the reaction.[4]
-
Side Reactions: The formation of regioisomers or over-oxidation to a more aromatic species can reduce the yield of the desired saturated product. Careful control of the reaction environment and choice of reagents is essential to minimize these pathways.
Question 2: I am struggling with poor diastereoselectivity in my synthesis. How can I control the formation of the desired diastereomer?
Answer: Achieving high diastereoselectivity is a common challenge, particularly when multiple stereocenters are being formed. Here are some strategies to consider:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the starting materials can effectively direct the stereochemical outcome of the cyclization. The auxiliary can then be cleaved in a subsequent step.
-
Substrate Control: The inherent stereochemistry of your starting materials can influence the stereochemical outcome of the reaction. For instance, using an enantiopure amino acid derivative as a starting material can provide excellent diastereocontrol.
-
Catalyst Control: For catalytic reactions, the choice of ligand is paramount. Chiral ligands can create a chiral environment around the metal center, favoring the formation of one diastereomer over the other.
-
Reaction Conditions: Temperature can have a significant impact on diastereoselectivity. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.
Question 3: My reaction is not enantioselective, or the enantiomeric excess (ee) is low. What methods can I use to induce enantioselectivity?
Answer: Introducing enantioselectivity is a key challenge. Here are established approaches:
-
Asymmetric Catalysis: This is a highly efficient method for generating enantiomerically enriched products.
-
Asymmetric Hydrogenation: If your synthesis proceeds through a dehydro- precursor, asymmetric hydrogenation using a chiral catalyst (e.g., with a chiral phosphine ligand and an iridium or rhodium precursor) can be highly effective.[5]
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been shown to be effective catalysts for asymmetric intramolecular aza-Friedel-Crafts reactions, which can be a key step in the synthesis of related heterocyclic systems.[5]
-
-
Chiral Pool Synthesis: Starting with enantiomerically pure building blocks from the chiral pool (e.g., amino acids, terpenes) is a robust strategy to ensure the final product's chirality.
-
Resolution of Racemates: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers.
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent, such as tartaric acid, can form diastereomeric salts that can be separated by crystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the octahydropyrido[1,2-a]pyrazine core?
A1: The most prevalent methods include:
-
Pictet-Spengler Reaction: This involves the condensation of a suitable diamine with an aldehyde or ketone, followed by cyclization.[2][7][8] It is a powerful tool for creating the bicyclic system.
-
Reductive Amination followed by Cyclization: A stepwise approach where a piperazine derivative is first constructed and then cyclized to form the second ring.
-
Multi-component Reactions: These can be highly efficient, forming multiple bonds in a single step. For example, Ugi-type reactions can be employed to build complex heterocyclic scaffolds.[9]
Q2: How can I purify my final octahydropyrido[1,2-a]pyrazine product, especially if I have a mixture of diastereomers?
A2: Purification can be challenging. Here are some common techniques:
-
Column Chromatography: This is the most common method for separating organic compounds. For diastereomers, careful selection of the stationary and mobile phases is crucial. Chiral chromatography (using a chiral stationary phase) is necessary for separating enantiomers.
-
Crystallization: If your product is a solid, fractional crystallization can be an effective way to separate diastereomers.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers.
Q3: Are there any specific analytical techniques that are particularly useful for characterizing the stereochemistry of octahydropyrido[1,2-a]pyrazines?
A3: Yes, several techniques are essential:
-
NMR Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. For determining stereochemistry, Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of protons, helping to assign relative stereochemistry.
-
X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound.
-
Chiral HPLC: This is used to determine the enantiomeric excess (ee) of a chiral compound by separating the enantiomers.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Dihydropyrido[1,2-a]pyrazine Precursor
This protocol is adapted from a general procedure for the asymmetric hydrogenation of related heterocyclic imines.[5]
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (0.0045 mmol) and the chiral ligand (e.g., a WalPhos derivative, 0.0099 mmol) is stirred in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature for 10 minutes.
-
Reaction Setup: The dihydropyrido[1,2-a]pyrazine substrate (1.0 mmol) is dissolved in the chosen solvent (e.g., toluene, 5.0 mL) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Execution: The reaction mixture is stirred at a set temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
Workup: After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched octahydropyrido[1,2-a]pyrazine.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Protocol 2: Diastereomeric Resolution using Tartaric Acid
This protocol is based on a general method for resolving racemic amines.[6]
-
Salt Formation: The racemic octahydropyrido[1,2-a]pyrazine (1.0 equiv.) is dissolved in a suitable solvent (e.g., ethanol). A solution of the chiral resolving agent, such as D-(-)-tartaric acid (0.5 equiv.), in the same solvent is added dropwise.
-
Crystallization: The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Free Base: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH) to a pH > 10. The free base is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The enantiomeric purity of the resulting product should be assessed by chiral HPLC.
Data Presentation
| Method | Key Reagents | Stereoselectivity | Yield | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/Chiral Ligand, H₂ | Up to 95% ee | Up to 99% | [5] |
| Pictet-Spengler (Chiral Auxiliary) | Chiral Amine, Aldehyde, Acid | >99% de, >99% ee | Good to Excellent | [4] |
| Diastereomeric Resolution | Racemic Amine, Tartaric Acid | N/A (Separation) | Variable | [6] |
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Title: Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines Source: Semantic Scholar URL: [Link]
- Title: Resolution of trans-2-(2-pyrimidinyl)-7-(hydroxymethyl)
-
Title: Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives Source: PMC - NIH URL: [Link]
-
Title: Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
-
Title: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrazines Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists Source: PubMed URL: [Link]
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: PMC - PubMed Central URL: [Link]
-
Title: A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules Source: MDPI URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: PubMed URL: [Link]
-
Title: Chemical Reaction Kinetics of the Pictet-Spengler Reaction Source: Digital Commons@DePaul URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists Source: Amanote Research URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: PubMed Central URL: [Link]
-
Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: Organic Chemistry Portal URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds Source: MDPI URL: [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines | Semantic Scholar [semanticscholar.org]
- 6. EP0569387B1 - Resolution of trans-2-(2-pyrimidinyl)-7-(hydroxymethyl)octahydro-2h-pyrido 1,2-a]pyrazine - Google Patents [patents.google.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Stability analysis of (S)-Octahydro-pyrido[1,2-a]pyrazine in different solvents
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-Octahydro-pyrido[1,2-a]pyrazine. The stability of this saturated bicyclic diamine is a critical parameter that can significantly impact experimental reproducibility, formulation development, and ultimately, the therapeutic efficacy and safety of drug candidates derived from it. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes established principles of amine chemistry, data from structurally related heterocyclic compounds, and regulatory guidelines for stability testing. Our objective is to provide a comprehensive resource for anticipating, identifying, and mitigating stability-related issues in your research.
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter. We will delve into the mechanistic underpinnings of potential degradation pathways, provide detailed protocols for stability assessment, and offer troubleshooting advice for common analytical observations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected peaks in my HPLC analysis of a solution of this compound that has been stored for a short period. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of chemical degradation. Given the structure of this compound, which features two tertiary amine nitrogens within a saturated heterocyclic system, the most probable cause is oxidative degradation.
Causality and Scientific Explanation:
Tertiary amines are susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of N-oxides.[1][2] This can be initiated by atmospheric oxygen, trace metal impurities that can catalyze oxidation, or reactive oxygen species present in the solvent. The nitrogen lone pair is the primary site of oxidation. Additionally, oxidation can occur on the carbon atoms alpha to the nitrogen, leading to more complex degradation products.
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Peroxides in older ethers or aldehydes in other solvents can be potent oxidizing agents.
-
Inert Atmosphere: When preparing and storing solutions, especially for extended periods, consider sparging the solvent with an inert gas like nitrogen or argon to displace dissolved oxygen.
-
Storage Conditions: Store solutions in amber vials to protect from light and at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
Forced Degradation Study: To confirm if the new peaks are indeed degradation products, a forced degradation study under oxidative conditions (see Protocol 2) can be performed. A comparison of the chromatograms will help in identifying the degradation products.
Q2: My experimental results are inconsistent when using solutions of this compound in different solvents. How does the choice of solvent impact its stability?
The choice of solvent is a critical factor governing the stability of amines. The polarity, protic or aprotic nature, and pH of the solvent can significantly influence degradation rates and pathways.
Scientific Explanation of Solvent Effects:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate degradation depending on the specific mechanism. For instance, in hydrolytic degradation, water acts as a reactant. For oxidative degradation, the high dielectric constant of polar solvents can influence the stability of reactive intermediates.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents are less likely to participate directly in degradation reactions like hydrolysis. However, their ability to dissolve oxygen and their potential to contain reactive impurities can still contribute to oxidative degradation.
-
Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the solubility of this compound may be limited. While they are less likely to promote ionic degradation pathways, they can still contain dissolved oxygen, leading to oxidation.
It has been observed in studies of other amines that replacing water with organic diluents can, in some cases, increase the rate of thermal degradation.[3] This highlights that the stability of amines in non-aqueous media cannot be assumed and must be experimentally verified.
Recommendations for Solvent Selection:
-
For routine analytical work, use high-purity, inert solvents like acetonitrile or methanol.
-
If aqueous solutions are necessary, use buffered systems to control the pH, as both acidic and basic conditions can potentially catalyze degradation.
-
When investigating the stability in a specific solvent for formulation purposes, it is essential to conduct a solvent-specific stability study.
Q3: I suspect my sample is degrading, but the new peaks are not well-resolved in my HPLC method. How can I develop a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Key Principles of a Stability-Indicating Method:
-
Specificity: The method must be able to resolve the peak of the intact compound from all potential degradation products.[4]
-
Peak Purity: Tools like a photodiode array (PDA) detector can be used to assess the purity of the main peak, ensuring no degradants are co-eluting.
Workflow for Developing a Stability-Indicating HPLC Method:
Sources
- 1. Saturated amine oxides: Part 8. Hydroacridines: Part 27. Effects of N-oxidation and of N-quaternization on the 15N NMR chemical shifts of N-methylpiperidine-derived mono-, bi-, and tricycloaliphatic tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Removal in Pyrido[1,2-a]pyrazine Synthesis
An in-depth guide to removing catalysts from pyrido[1,2-a]pyrazine reaction mixtures, designed for researchers, scientists, and drug development professionals.
The synthesis of complex N-heterocycles like pyrido[1,2-a]pyrazines frequently relies on transition metal catalysts, most notably palladium, for cross-coupling reactions.[1] While essential for bond formation, residual catalyst in the final product is a critical issue, particularly in pharmaceutical applications where regulatory limits are exceedingly strict.[2] The unique chemical nature of the pyrido[1,2-a]pyrazine scaffold presents specific challenges for catalyst removal. The presence of basic nitrogen atoms in the ring system can lead to strong coordination with the metal center, forming soluble complexes that are difficult to remove using traditional purification methods like crystallization or simple filtration.[3][4]
This guide provides a comprehensive troubleshooting framework and a set of frequently asked questions to address common issues encountered during the purification of these valuable compounds.
Troubleshooting Guide: Common Catalyst Removal Issues
Issue 1: High Levels of Residual Palladium (>10 ppm) Detected in Final Product Post-Purification
Possible Cause: The primary reason for persistent palladium contamination is the formation of stable, soluble complexes between the palladium catalyst and the nitrogen-containing pyrido[1,2-a]pyrazine product.[3][4] Standard workup procedures, including aqueous washes and even flash chromatography, may not effectively break this coordination, allowing the metal to co-elute with the product.
Step-by-Step Solutions:
-
Employ a High-Affinity Metal Scavenger: This is the most robust and widely adopted solution for removing tightly bound palladium.[5] Solid-supported scavengers are functionalized materials (typically silica or polymer beads) that selectively bind to metals.
-
Causality: Scavengers work by chemisorption, where functional groups on the solid support (e.g., thiols, triazines) form stronger, irreversible bonds with the palladium than the product does, effectively "pulling" the metal out of the solution.[6]
-
Recommended Action: Select a scavenger based on the catalyst's oxidation state and coordination sphere. Thiol-based, sulfur-based, and trimercaptotriazine (TMT) functionalized scavengers are highly effective for palladium.[7][8]
-
See Protocol 1 for a detailed experimental procedure.
-
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors.
-
Solvent: Ensure the product is fully dissolved. The solvent can influence the kinetics of metal binding to the scavenger.[9]
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging, but monitor for product stability.[3]
-
Time & Equivalents: Allow sufficient time (2-24 hours) for the scavenger to work. Start with 3-5 weight equivalents of scavenger relative to the catalyst mass and optimize as needed.[3]
-
-
Consider a Multi-Step Approach: For particularly stubborn cases, a combination of methods is often superior.
-
Pre-filtration: First, filter the crude reaction mixture through a pad of Celite® to remove any heterogeneous or precipitated palladium particles.[10] This reduces the burden on the scavenger.
-
Scavenging: Treat the filtrate with the chosen solid-supported scavenger to capture the soluble palladium species.
-
Issue 2: Significant Product Loss During the Catalyst Removal Process
Possible Cause: Product loss is often due to non-specific adsorption onto the purification medium. While highly effective for metal removal, materials like activated carbon are notorious for adsorbing organic molecules, leading to reduced yields.[3][11] Some lower-quality scavengers can also exhibit this behavior.
Step-by-Step Solutions:
-
Select a High-Selectivity Scavenger: Modern, silica-based scavengers are engineered for high metal affinity and low product binding.
-
Recommended Action: Screen different scavengers (e.g., Si-Thiol vs. Si-TMT) at a small scale to identify one with high palladium removal efficiency and minimal product loss.[8]
-
See Table 2 for a comparison of common scavenger types.
-
-
Minimize Scavenger Mass: Overusing the scavenger increases the surface area available for non-specific binding.
-
Causality: The goal is to use the minimum amount of scavenger required to meet the target palladium level.
-
Recommended Action: Perform a small-scale optimization study to determine the ideal scavenger-to-palladium ratio for your specific reaction.
-
-
Thoroughly Wash the Scavenger: After filtration, the scavenger will be coated with the product-containing solution.
-
Recommended Action: Wash the filtered scavenger cake with several portions of fresh solvent to recover adsorbed product. Combine the washes with the main filtrate before concentration.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude pyrido[1,2-a]pyrazine product in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate) in which it is highly soluble.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., ISOLUTE® Si-TMT). A common starting point is 3-5 equivalents by weight relative to the mass of the palladium catalyst used.[3][8]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2 to 24 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for residual palladium via ICP-MS if available.
-
Filtration: Filter the mixture through a filter paper or a fritted funnel to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.
Protocol 2: General Procedure for Removing Heterogeneous Palladium via Celite® Filtration
-
Slurry Preparation: If the reaction mixture is thick, dilute it with a suitable solvent to reduce its viscosity and ensure free flow.[3]
-
Celite® Pad Preparation: Prepare a short pad of Celite® (approximately 2-3 cm thick) in a sintered glass funnel over a filter flask. Wet the pad with the reaction solvent and apply gentle vacuum to settle the bed.
-
Filtration: Carefully pour the reaction mixture onto the Celite® pad under vacuum.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure all of the product is collected.
-
Concentration: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure.
Data Presentation & Visualization
Decision Workflow for Catalyst Removal
The following diagram provides a logical workflow for selecting an appropriate catalyst removal strategy based on common experimental parameters.
Caption: Decision tree for selecting a catalyst removal method.
Table 1: Comparison of Common Catalyst Removal Methods
| Method | Pros | Cons | Typical Efficiency (Residual Pd) | Best Suited For |
| Solid-Supported Scavengers | High selectivity & efficiency; simple filtration workup; broad compatibility.[7][12] | Higher initial cost than bulk media. | < 5 ppm[7] | Lab and process scale; removing soluble catalyst complexes. |
| Celite®/Silica Filtration | Low cost; effective for bulk/heterogeneous catalyst removal.[10] | Ineffective for soluble catalyst species. | > 50 ppm | Initial workup step; reactions with heterogeneous catalysts. |
| Activated Carbon | Very low cost; widely available.[11] | Non-specific, can cause high product loss; fine powder can be difficult to handle.[3] | 10-100 ppm | Cost-sensitive processes where some product loss is acceptable. |
| Crystallization | Can provide very high purity product. | Often ineffective for polar N-heterocycles that co-crystallize with metal complexes.[6] | Variable | Non-polar products without strong metal-coordinating groups. |
| Chromatography | Can separate multiple impurities simultaneously.[13] | Can be low-throughput; risk of catalyst smearing across fractions.[14] | Variable | Small-scale lab purification. |
Table 2: Overview of Common Palladium Scavenger Types
| Scavenger Functional Group | Common Name(s) | Mechanism of Action | Key Features |
| Propylthiol | Si-Thiol | Covalent bonding with Pd(II) | Effective for a range of metals including Pd, Pt, Cu, Ag, Pb.[8] |
| Trimercaptotriazine | Si-TMT, MP-TMT | Strong chelation with Pd(0) and Pd(II) | Highly efficient and selective for palladium.[8][11] Considered an industry standard. |
| Cysteine / N-Acetylcysteine | Cysteine, NAC | Chelation via thiol and amine groups | Biologically-derived, "green" option; often used in aqueous washes.[11] |
| Polyamines | - | Coordination via nitrogen lone pairs | Effective in apolar solvents.[15] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my pyrido[1,2-a]pyrazine reaction? A1: The nitrogen atoms in the pyrido[1,2-a]pyrazine ring system are Lewis basic and act as ligands that coordinate strongly to the palladium catalyst. This forms a stable, soluble complex that is carried through traditional aqueous workups and can even co-elute with your product during chromatography.[3][4]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A2: Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, place strict limits on elemental impurities. For palladium, a Class 2B element, the permitted daily exposure (PDE) is low, which often translates to concentration limits in the final API of less than 5 or 10 ppm.[2][8]
Q3: Can I just use activated carbon? It's much cheaper than a specialized scavenger. A3: While activated carbon is inexpensive and can remove palladium, it is often non-specific and can lead to significant loss of your desired product through adsorption on its high-surface-area structure.[3] This can be particularly problematic with valuable, multi-step synthesis intermediates. A cost-benefit analysis often favors a selective scavenger that provides higher product recovery.
Q4: My catalyst is heterogeneous (e.g., Pd/C). Do I still need to worry about scavengers? A4: Yes. While the bulk of a heterogeneous catalyst can be removed by simple filtration, a small amount of the metal can leach into the reaction mixture as soluble species.[11] For APIs requiring very low residual metal levels (<10 ppm), a polishing step with a high-affinity scavenger after the initial filtration is often necessary.
Q5: How do I properly dispose of the used scavenger and catalyst waste? A5: Used scavengers and filtered catalysts are considered hazardous waste containing heavy metals. They must be collected and disposed of according to your institution's and local environmental regulations. Do not dispose of them in standard laboratory trash or down the drain. Contact your organization's Environmental Health & Safety (EHS) department for specific disposal protocols.
References
-
Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Various Authors. (2023). Your trick to remove residual palladium. Reddit r/Chempros. [Link]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]
-
Mott Corporation. Catalyst Filtration for the Chemical Processing Industry. Teesing. [Link]
-
Brotherton, S. (2024). Catalyst Recovery Filtration System - Revolutionizing Biopharmaceutical Production. LinkedIn. [Link]
-
Steri Technologies. Filtration of Catalyst. [Link]
-
Gopani. The Ideal Filtration Process for Catalyst Recovery. [Link]
-
Chemical Processing. (2017). New Approaches for Removing Catalyst Fines from Chemical and Pharmaceutical Slurries. [Link]
-
Hughes, D. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Wang, H., et al. (2011). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
-
Boyer, A. Heterocyclic Chemistry. Boyer Research Group. [Link]
-
Chemistry For Everyone. (2023). How Do You Remove Catalysts From Polymers Efficiently?. YouTube. [Link]
-
Al-Hajaj, N., et al. (2013). A new green approach for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. [Link]
-
Fischer, U., et al. (2009). Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. Organic Process Research & Development. [Link]
-
Yousuf, M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
- Alpegiani, M., et al.
-
Martínez, R., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Jones, C. Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
Chieffi, G., et al. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts. [Link]
-
Ghaffari, M., et al. (2021). Advances in Selected Heterocyclization Methods. The Journal of Organic Chemistry. [Link]
-
Martínez, R., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Cat Tech. (2014). CATnap catalyst removal technology by Cat Tech. YouTube. [Link]
-
Shang, M., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie. [Link]
-
de Fátima, Â., et al. (2022). Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. Journal of the Brazilian Chemical Society. [Link]
-
Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Enders, D., et al. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sopachem.com [sopachem.com]
- 9. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. apeiron-synthesis.com [apeiron-synthesis.com]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Side reaction management in multi-step pyrido[1,2-a]pyrazine synthesis
Technical Support Center: Pyrido[1,2-a]pyrazine Synthesis
Welcome to the technical support guide for the multi-step synthesis of pyrido[1,2-a]pyrazines. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. As a core component in numerous pharmacologically active agents, the efficient synthesis of the pyrido[1,2-a]pyrazine ring system is of paramount importance.[1][2] However, the pathway to these molecules is often fraught with challenges, including competing reaction pathways, stubborn intermediates, and the formation of tenacious impurities.
This guide moves beyond simple procedural outlines. It is structured as a series of practical, scenario-based questions and in-depth troubleshooting guides. Our goal is to provide you with not only the solutions but also the underlying mechanistic rationale, empowering you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the synthesis campaign.
Q1: My overall yield is drastically low after the multi-step sequence. What are the most critical checkpoints to investigate?
A1: Low overall yield is a classic issue in multi-step synthesis. Before optimizing any single step, it's crucial to perform a systematic review:
-
Purity of Starting Materials: 2-Aminopyridine derivatives can be susceptible to oxidation or may contain residual impurities from their synthesis.[3] Always verify the purity of your starting materials by NMR and LC-MS. An impure starting material can introduce side products that are carried through the entire sequence.
-
Stability of Intermediates: Are you isolating each intermediate, or is this a one-pot synthesis? Some intermediates, particularly the dihydropyrazine species formed before final aromatization, can be unstable.[4][5] If an intermediate is degrading during workup or purification, consider telescoping steps (proceeding to the next reaction without isolating the intermediate).
-
Reaction Monitoring: Ensure each reaction has gone to completion. A common error is moving forward with a reaction that has only reached 80% conversion. This introduces a significant purification challenge and reduces the theoretical maximum yield of the subsequent step. Use a combination of TLC and LC-MS for accurate monitoring.
-
Mechanical Losses: Are you experiencing significant material loss during workups and transfers, especially on a small scale? Re-evaluate your extraction and purification procedures to minimize these losses.
Q2: I'm observing a deeply colored, often dark brown or black, impurity in my final reaction mixture. What is the likely cause?
A2: The formation of intense color often points to decomposition or the formation of highly conjugated, polymeric side products. The most common cause is the oxidation or degradation of electron-rich intermediates, especially under harsh acidic or thermal conditions. The dihydropyrazine intermediate, prior to aromatization, is a frequent culprit. Ensure your reaction is run under an inert atmosphere (N₂ or Ar) and that your solvents are thoroughly degassed to minimize oxidation. If the reaction requires heat, perform a temperature screen to find the lowest effective temperature.
Q3: The key cyclization step to form the fused ring system is sluggish and incomplete. What mechanistic factors are at play?
A3: The core cyclization, often a Pictet-Spengler type reaction, is an electrophilic aromatic substitution where the pyridine ring acts as the nucleophile.[6][7] Its success hinges on two main factors:
-
Electrophilicity of the Iminium Ion: The condensation of the amine and the carbonyl compound forms an imine, which must be protonated (or activated by a Lewis acid) to form a sufficiently electrophilic iminium ion.[6] If the reaction medium is not acidic enough, the cyclization will not occur.
-
Nucleophilicity of the Pyridine Ring: The pyridine ring is inherently electron-deficient. The cyclization requires this ring to attack the iminium ion. If the pyridine ring bears electron-withdrawing groups, its nucleophilicity will be significantly reduced, hindering the reaction. Conversely, electron-donating groups will accelerate it.
Solutions often involve increasing the concentration of the acid catalyst (e.g., from catalytic to stoichiometric TFA) or switching to a stronger Lewis acid like TiCl₄.[8]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed analyses and protocols for specific, challenging side reactions.
Problem 1: Formation of Dimeric Byproducts in Condensation/Cyclization Step
Issue: You observe a significant peak in your LC-MS with a mass corresponding to double that of your expected product, leading to a reduced yield of the desired monomeric, cyclized pyrido[1,2-a]pyrazine.
Probable Cause & Mechanism: This side reaction is a classic example of an intermolecular reaction competing with the desired intramolecular cyclization. When the concentration of the reactive intermediate is high, two molecules can react with each other before the intramolecular ring-closing can occur. This is particularly prevalent in reactions where the cyclization step is slow or reversible.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Troubleshooting Protocol: High-Dilution Conditions
This protocol is designed to favor the intramolecular reaction by keeping the instantaneous concentration of the reactive intermediate low.
-
Apparatus Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser (under an inert atmosphere, e.g., N₂), a thermometer, and a rubber septum.
-
In the flask, add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) and the bulk of the reaction solvent (e.g., toluene, heated to reflux). The total solvent volume should be 10-20 times greater than for a standard reaction.
-
-
Reagent Preparation:
-
In a separate flask, dissolve your open-chain precursor (1.0 eq) in a small amount of the same solvent.
-
-
Syringe Pump Addition:
-
Draw the solution of the precursor into a syringe and place it on a syringe pump.
-
Insert the syringe needle through the septum of the reaction flask.
-
Set the syringe pump to add the precursor solution dropwise to the refluxing solvent over a prolonged period (e.g., 4-8 hours). The slow addition is critical.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to continue refluxing for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the desired product using TLC or LC-MS.
-
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Perform a standard aqueous workup, followed by solvent removal under reduced pressure and purification by column chromatography.
-
Problem 2: Formation of Regioisomers during Pictet-Spengler Cyclization
Issue: When using an unsymmetrically substituted 2-aminopyridine precursor, you isolate a mixture of two isomeric products that are difficult to separate.
Probable Cause & Mechanism: The Pictet-Spengler reaction is an electrophilic aromatic substitution on the pyridine ring. If the positions ortho and para to the directing amino group (C3 and C5) are both unsubstituted, cyclization can potentially occur at either position. The regiochemical outcome is governed by a subtle interplay of electronic and steric effects. Electron-donating groups on the pyridine ring will activate the ring and direct the cyclization, while electron-withdrawing or sterically bulky groups can hinder or block reaction at a specific site.
Caption: Divergent pathways leading to regioisomeric products.
Troubleshooting & Control Strategies
Controlling regioselectivity requires modifying either the substrate or the conditions to favor one pathway.
Table 1: Strategies for Regiocontrol
| Strategy | Description | Rationale | Example |
| Substrate Control | Introduce a blocking group (e.g., a halogen) at one of the potential cyclization sites. | The blocking group sterically and/or electronically disfavors reaction at that site, forcing cyclization to occur at the alternative position. The group can often be removed later if desired. | A bromo group at the C5 position will direct cyclization exclusively to the C3 position. |
| Catalyst Control | Use a bulky Lewis acid catalyst instead of a small Brønsted acid (like TFA). | A bulky catalyst may coordinate to the pyridine nitrogen and sterically block one of the adjacent reactive sites, thereby directing the incoming electrophile to the more accessible position. | Switching from TFA to a bulky aluminum-based Lewis acid might invert or improve selectivity. |
| Solvent Effects | Vary the solvent polarity and coordinating ability. | Different solvents can alter the conformation of the transition state and the solvation of the catalyst, which can influence the energy barrier for each cyclization pathway. | Compare reaction outcomes in non-polar (toluene), polar aprotic (acetonitrile), and polar protic (ethanol) solvents. |
Analytical Protocol: Differentiating Regioisomers using 2D NMR
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, COSY, and NOESY (or ROESY) spectra for the purified product mixture or isolated isomers.
-
Assign Protons: Use the ¹H and COSY spectra to assign all proton signals, particularly those on the pyridine and newly formed rings.
-
Identify Key NOE Correlations: The critical step is to look for Nuclear Overhauser Effect (NOE) correlations between protons on the newly formed ring (e.g., the C4-H₂) and protons on the original pyridine ring.
-
Example: If cyclization occurred at C3, you would expect to see an NOE between the C4-protons and the C5-proton of the pyridine ring. If cyclization occurred at C5, the NOE would be between the C4-protons and the C6-proton. These unambiguous spatial correlations provide definitive proof of the structure.
-
References
-
Zhai, H., et al. (2020). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central. Available at: [Link][9]
-
MDPI. (2022). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link][10]
-
ResearchGate. (n.d.). Possible mechanism for the formation of pyrazine 2a. ResearchGate. Available at: [Link][11]
-
Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link][12]
-
PrakashRaja. (2025). Heterocyclic Synthesis/ Cyclization Reaction. YouTube. Available at: [Link][13]
-
Saha, P., & Saikia, A. K. (2018). Ene cyclization reaction in heterocycle synthesis. Organic & Biomolecular Chemistry. Available at: [Link][14]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link][6]
-
Salgado-Zamora, H., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO México. Available at: [Link][15]
-
PubMed. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. Available at: [Link][16]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. Available at: [Link][17]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. Available at: [Link][5]
-
MDPI. (2019). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link][18]
-
ResearchGate. (n.d.). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. Available at: [Link][19]
-
ResearchGate. (n.d.). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. Available at: [Link][1]
-
National Institutes of Health (NIH). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. NIH. Available at: [Link][20]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link][3]
-
Marti, C., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. Available at: [Link][7]
-
ResearchGate. (n.d.). Multistep Synthesis of Pyrido[3',2':4,5]- pyrrolo[3,2-d][9][10]oxazin-4(5H)-one from 2-Aminonicotinonitriles. ResearchGate. Available at: [Link][21]
-
ResearchGate. (n.d.). An efficient synthesis of novel pyridothieno-fused thiazolo[3,2-a]pyrimidinones via Pictet–Spengler reaction. ResearchGate. Available at: [Link][22]
-
ResearchGate. (n.d.). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. ResearchGate. Available at: [Link][23]
-
Lappin, G. R. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Semantic Scholar. Available at: [Link][24]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link][25]
-
ResearchGate. (n.d.). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][4][9][11]triazine derivatives. ResearchGate. Available at: [Link][26]
-
YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Available at: [Link][27]
-
ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link][28]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. Available at: [Link][2]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link][29]
-
ACS Publications. (n.d.). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Available at: [Link][8]
-
ResearchGate. (n.d.). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available at: [Link][30]
-
National Institutes of Health (NIH). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link][31]
-
Der Pharma Chemica. (n.d.). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica. Available at: [Link][32]
-
Royal Society of Chemistry. (n.d.). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. . Available at: [Link][33]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2025). Impurities in Pharmaceutical Substances. IJTSRD. Available at: [Link][34]
-
Technology Networks. (2025). Navigating the Complexities of Impurities in Pharmaceuticals. Technology Networks. Available at: [Link][35]
-
PubMed. (2013). Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. PubMed. Available at: [Link][36]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link][37]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecules | Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ene cyclization reaction in heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids [scielo.org.mx]
- 16. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates | Semantic Scholar [semanticscholar.org]
- 25. scribd.com [scribd.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. derpharmachemica.com [derpharmachemica.com]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. ijprajournal.com [ijprajournal.com]
- 35. Effective Strategies for Minimizing Drug Impurities | Technology Networks [technologynetworks.com]
- 36. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
Validation & Comparative
Navigating the Stereochemical Landscape: A Comparative NMR Analysis of (S)-Octahydro-pyrido[1,2-a]pyrazine and its Analogs
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the intricate world of medicinal chemistry and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide, designed for researchers, scientists, and drug development professionals, delves into the nuclear magnetic resonance (NMR) spectral characteristics of (S)-Octahydro-pyrido[1,2-a]pyrazine, a saturated heterocyclic scaffold of significant interest in contemporary pharmacology. By presenting a detailed analysis of its ¹H and ¹³C NMR spectra and drawing comparisons with a structurally related analog, quinolizidine, this document aims to provide a practical framework for the structural elucidation and stereochemical analysis of this important class of compounds.
The Significance of the Octahydro-pyrido[1,2-a]pyrazine Scaffold
The octahydro-pyrido[1,2-a]pyrazine core is a key structural motif in a variety of biologically active molecules. Its rigid, bicyclic nature provides a well-defined orientation of substituents, making it an attractive scaffold for the design of ligands targeting a range of receptors and enzymes. Notably, derivatives of this scaffold have been explored as potent antagonists for the μ-opioid receptor, highlighting its potential in the development of novel therapeutics.[1] A thorough grasp of the stereochemistry and conformational preferences of this system is therefore crucial for rational drug design and the interpretation of structure-activity relationships (SAR).
Deciphering the Structure: ¹H and ¹³C NMR Spectral Analysis of Octahydro-pyrido[1,2-a]pyrazine
Expected ¹H and ¹³C NMR Spectral Features of trans-Octahydro-pyrido[1,2-a]pyrazine:
The trans-fusion of the two rings results in a relatively rigid chair-chair conformation. This rigidity leads to distinct chemical shifts for axial and equatorial protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Data for the Octahydropyrido[1,2-a]pyrazine Core [2]
| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| 1 | 2.8 - 3.0 (m) | 50 - 55 |
| 2 | 2.5 - 2.7 (m) | 45 - 50 |
| 3 | 2.9 - 3.1 (m) | 50 - 55 |
| 4 | 2.2 - 2.4 (m) | 45 - 50 |
| 6ax | 1.8 - 2.0 (m) | 25 - 30 |
| 6eq | 2.6 - 2.8 (m) | 25 - 30 |
| 7ax | 1.2 - 1.4 (m) | 20 - 25 |
| 7eq | 1.6 - 1.8 (m) | 20 - 25 |
| 8ax | 1.3 - 1.5 (m) | 25 - 30 |
| 8eq | 1.7 - 1.9 (m) | 25 - 30 |
| 9ax | 1.4 - 1.6 (m) | 30 - 35 |
| 9eq | 1.9 - 2.1 (m) | 30 - 35 |
| 9a | 2.1 - 2.3 (m) | 60 - 65 |
Note: These are representative chemical shift ranges and can vary based on the solvent and the presence of substituents.
The protons on the carbons adjacent to the nitrogen atoms (positions 1, 3, 4, and 9a) are expected to resonate at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen. The bridgehead proton at position 9a is typically the most deshielded of the aliphatic protons. The geminal protons on the methylene groups will exhibit distinct chemical shifts and coupling patterns due to their axial or equatorial orientations.
A Comparative Analysis: Octahydro-pyrido[1,2-a]pyrazine vs. Quinolizidine
To better understand the spectral features of the octahydropyrido[1,2-a]pyrazine system, a comparison with a structurally similar bicyclic amine, quinolizidine, is instructive. Quinolizidine also exists in cis and trans-fused conformations, with the trans isomer being the more stable.
Table 2: ¹H and ¹³C NMR Chemical Shifts for trans-Quinolizidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 9 | 1.65 | 26.3 |
| 2, 8 | 1.40 | 24.7 |
| 3, 7 | 1.55 | 34.0 |
| 4, 6 | 2.35 (eq), 1.95 (ax) | 57.0 |
| 10 | 1.85 | 63.8 |
Data adapted from publicly available spectral databases.
Key Differences and Insights:
-
Symmetry: trans-Quinolizidine possesses a higher degree of symmetry (C₂h point group) compared to octahydropyrido[1,2-a]pyrazine (C₁ point group). This results in a simpler NMR spectrum for quinolizidine with fewer unique signals.
-
Chemical Shifts of Carbons Alpha to Nitrogen: The chemical shifts of the carbons alpha to the nitrogen (C4, C6, and C10 in quinolizidine) are generally in a similar range to those in the octahydropyrido[1,2-a]pyrazine system. However, the presence of the second nitrogen atom in the pyrazine ring of octahydropyrido[1,2-a]pyrazine influences the electron distribution and can lead to subtle but measurable differences in the chemical shifts of neighboring carbons.
-
Conformational Dynamics: Both molecules exhibit a preference for the trans-fused conformation. The principles of conformational analysis, such as the interpretation of coupling constants to determine dihedral angles (Karplus relationship), are applicable to both systems.
Experimental Protocols: Acquiring High-Quality NMR Data
The acquisition of high-resolution and unambiguous NMR spectra is fundamental to accurate structural elucidation. Below is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for small molecules like this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for this type of compound. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), directly to the sample.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.
-
Number of Scans: 16-64 scans are typically sufficient for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.
Conclusion and Future Perspectives
The structural and stereochemical elucidation of saturated heterocyclic scaffolds like this compound is a critical task in modern drug discovery. While a complete, assigned NMR dataset for the specific (S)-enantiomer remains elusive in readily available literature, a comprehensive understanding of its expected spectral features can be derived from the analysis of related compounds and the well-established principles of conformational analysis. The comparative analysis with quinolizidine highlights the subtle yet significant impact of the additional heteroatom on the NMR spectrum.
For researchers working with novel derivatives of the octahydropyrido[1,2-a]pyrazine scaffold, the detailed experimental protocols provided in this guide will serve as a valuable resource for obtaining high-quality NMR data. Future work, including the synthesis and complete NMR characterization of the pure (S)-enantiomer, will be invaluable for the broader scientific community and will undoubtedly accelerate the development of new therapeutic agents based on this promising molecular framework.
References
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1374–1379. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119036, Quinolizidine. Retrieved from [Link].
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Gold Standard: Why X-ray Crystallography is Indispensable for the Unambiguous Structural Confirmation of Pyrido[1,2-a]pyrazine Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the pyrido[1,2-a]pyrazine scaffold has emerged as a privileged heterocyclic system, underpinning a diverse array of biologically active molecules. The nuanced three-dimensional architecture of these nitrogen-bridged bicyclic compounds dictates their pharmacological activity, making the unambiguous determination of their structure a critical cornerstone of any research and development program. While a suite of analytical techniques can provide valuable structural insights, single-crystal X-ray crystallography stands alone in its ability to deliver definitive and unequivocal structural evidence.
This guide, born from extensive experience in structural chemistry, will navigate the comparative landscape of analytical techniques for the characterization of pyrido[1,2-a]pyrazine derivatives. We will delve into the causality behind experimental choices, offering a field-proven perspective on why X-ray crystallography remains the gold standard, while also acknowledging the synergistic role of other methods.
The Challenge: Beyond Connectivity to Configuration and Conformation
The core challenge in characterizing pyrido[1,2-a]pyrazine derivatives lies in moving beyond simple 2D connectivity to a precise understanding of their 3D spatial arrangement. Isomers, tautomers, and subtle conformational polymorphisms can abound, each potentially possessing dramatically different biological activities and physicochemical properties. It is in this complex structural landscape that the limitations of indirect analytical methods become apparent and the absolute necessity of a definitive technique like X-ray crystallography comes to the fore.
A Comparative Analysis of Structural Elucidation Techniques
While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide data that requires interpretation and inference to build a structural model. In contrast, X-ray crystallography provides a direct visualization of the molecule's electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.
| Technique | Information Provided | Strengths | Limitations in the Context of Pyrido[1,2-a]pyrazines |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[1][2] Provides a solid-state snapshot of the molecule. | Requires a high-quality single crystal, which can be challenging to obtain.[3] The solid-state conformation may not be the only one present in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through dipolar couplings (NOESY), dynamic information. | Provides detailed information about the molecule's structure and dynamics in solution.[4] Non-destructive. | Structure is inferred from correlations, which can be ambiguous for complex or isomeric mixtures. Can be difficult to differentiate between subtle stereoisomers without extensive 2D NMR experiments. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. | Highly sensitive, requires minimal sample. Provides crucial information about molecular formula.[5] | Provides no direct information about 3D structure or stereochemistry. Isomers often cannot be distinguished. Fragmentation pathways can be complex for heterocyclic systems.[6][7][8] |
| Computational Modeling | Predicted low-energy conformations, electronic properties, and spectroscopic data. | Can provide insights into conformational preferences and rationalize experimental observations.[9][10] | Predictions are model-dependent and require experimental validation. Cannot definitively prove a structure on its own. |
The Decisive Power of X-ray Crystallography: A Case-Informed Perspective
Consider the synthesis of a novel substituted pyrido[1,2-a]pyrazine derivative. NMR spectroscopy may confirm the presence of the core scaffold and the connectivity of the substituents. High-resolution mass spectrometry can provide the exact molecular formula, confirming the successful incorporation of all atoms. However, several crucial questions may remain unanswered:
-
What is the absolute stereochemistry of chiral centers?
-
What is the preferred conformation of flexible side chains?
-
Are there any unexpected intramolecular interactions, such as hydrogen bonds, that influence the overall shape?
It is in answering these questions that X-ray crystallography excels. By providing a precise 3D map of the molecule, it moves beyond inference to certainty. For instance, the unambiguous assignment of the stereochemistry of a substituent can be the difference between a highly active pharmaceutical agent and an inactive isomer.
Experimental Workflow: From Powder to Picture
The journey to an unambiguous crystal structure is a meticulous process that demands both skill and a degree of serendipity. The following workflow outlines the key stages:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction of a Pyrido[1,2-a]pyrazine Derivative
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology: The purified pyrido[1,2-a]pyrazine derivative is dissolved in a suitable solvent or solvent system to near saturation. A variety of crystallization techniques can be employed, including slow evaporation, vapor diffusion (hanging or sitting drop), and cooling. A screening of different solvents and conditions is often necessary.
-
Causality: The slow and controlled removal of solvent or change in temperature allows the molecules to self-assemble into a highly ordered crystal lattice, which is essential for coherent diffraction of X-rays. The choice of solvent is critical as it influences solubility and can be incorporated into the crystal lattice.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect a complete set of diffraction data.
-
Methodology: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.
-
Causality: The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern. By collecting data from multiple crystal orientations, a complete three-dimensional map of the diffraction pattern can be constructed.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology: The collected diffraction data is processed to yield a set of structure factors. Computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data using least-squares methods.
-
Causality: The phases of the diffracted waves are lost during the experiment. Structure solution methods are designed to overcome this "phase problem." The refinement process optimizes the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a highly accurate molecular structure.
-
The Synergistic Power of a Multi-Technique Approach
While this guide champions X-ray crystallography for its definitive nature, it is crucial to recognize that a comprehensive structural elucidation strategy leverages the strengths of multiple techniques.
Caption: The logical relationship between different analytical techniques.
NMR and MS are invaluable for initial characterization, confirming the synthesis of the target molecule and providing insights into its solution-state behavior. Computational modeling can then be used to explore conformational possibilities and rationalize the spectroscopic data. Finally, X-ray crystallography provides the ultimate, unambiguous structural proof, validating the hypotheses drawn from other techniques and providing a solid foundation for further research.
Conclusion: An Indispensable Tool for Advancing Research
In the competitive and exacting world of drug discovery and materials science, ambiguity is a luxury that cannot be afforded. For researchers working with pyrido[1,2-a]pyrazine derivatives, single-crystal X-ray crystallography is not merely a supplementary technique but an essential tool for achieving unambiguous structural confirmation. Its ability to provide a direct, high-resolution, three-dimensional view of the molecule is unparalleled. By integrating this powerful method into a comprehensive analytical workflow, scientists can accelerate their research, make more informed decisions, and ultimately unlock the full potential of this important class of heterocyclic compounds.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 25, 7278-7289. [Link]
-
Hijji, Y. M., et al. (2025). Microwave-assisted novel synthesis and structural confirmation of Pyrido[1,2-a]pyrazin-5-ium (N-Oxide) Salts. ResearchGate. [Link]
-
Cressier, D., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(15), 4635. [Link]
-
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. [Link]
-
Grama, G., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1369. [Link]
-
Elguero, J., et al. (2009). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. [Link]
-
Lux, M. C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination. ACS Medicinal Chemistry Letters, 16(10), 2049-2056. [Link]
-
Lux, M. C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination. Semantic Scholar. [Link]
-
Reddit. (2023). Process for unambiguous structural determination. r/OrganicChemistry. [Link]
-
Bansal, A. K., et al. (2018). Continuous manufacturing of co-crystals: challenges and prospects. Journal of Pharmaceutical Innovation, 13(4), 316-328. [Link]
-
Mitrović, M., et al. (2019). Synthesis, spectroscopic and X-ray characterization of various pyrazine-bridged platinum(II) complexes: 1H NMR comparative study of their catalytic abilities in the hydrolysis of methionine- and histidine-containing dipeptides. ResearchGate. [Link]
-
Chadha, R., et al. (2017). Challenges in Translational Development of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 106(2), 379-391. [Link]
-
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7353. [Link]
-
Kumar, A., et al. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Singh, P., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. ResearchGate. [Link]
-
Smith, A. W., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Wang, Y., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. [Link]
-
Van Humbec, J., et al. (2023). Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles. Chemical Communications, 59(94), 13977-13980. [Link]
-
Przybylski, P., et al. (2009). Fragmentation pathways of new aza derivatives of 16-membered macrolide antibiotic - Analog of Josamycin investigated by ESI and FAB mass spectrometric methods. Journal of Mass Spectrometry, 44(9), 1395-401. [Link]
-
Chadha, R., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Materials Advances, 2(4), 1276-1296. [Link]
-
Bull, J. A., et al. (2017). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science, 8(8), 5248-5260. [Link]
-
Chadha, R., et al. (2017). Challenges in Translational Development of Pharmaceutical Cocrystals. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1, 1-5. [Link]
-
Razus, A. C., et al. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous manufacturing of co-crystals: challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Octahydropyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Octahydropyrido[1,2-a]pyrazine
Octahydropyrido[1,2-a]pyrazine, with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol , is a bicyclic heterocyclic compound. Its structure features a fused piperidine and pyrazine ring system. The molecule's conformational flexibility allows for both cis and trans fusion of the two rings, which can influence its fragmentation behavior in the mass spectrometer. Understanding these patterns is essential for the unambiguous identification of this scaffold and its derivatives in complex matrices.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly reproducible and useful for structural elucidation.
Proposed Fragmentation Pathways under EI
The fragmentation of octahydropyrido[1,2-a]pyrazine under EI is expected to be initiated by the ionization of one of the nitrogen atoms, which possesses a lone pair of electrons. The resulting molecular ion (M⁺˙ at m/z 140) is then prone to a series of fragmentation reactions, primarily driven by the stabilization of the resulting fragment ions.
A key fragmentation pathway for saturated nitrogen-containing heterocycles is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In the case of octahydropyrido[1,2-a]pyrazine, several alpha-cleavage pathways are possible, leading to the formation of stable iminium ions.
Key Proposed EI Fragmentation Pathways:
-
Loss of an ethyl radical (•C₂H₅): Cleavage of the C1-C9a and C2-C3 bonds, followed by the loss of a C₂H₅ radical, would lead to a fragment ion at m/z 111 .
-
Loss of a propyl radical (•C₃H₇): A rearrangement followed by cleavage could result in the loss of a propyl radical, yielding a fragment at m/z 97 .
-
Ring Opening and Cleavage: The piperidine ring can undergo cleavage between C6 and C7, followed by further fragmentation. A significant ion is expected at m/z 84 , corresponding to the piperazine radical cation.
-
Formation of a stable m/z 70 ion: This fragment likely arises from the cleavage of the piperidine ring and subsequent rearrangement.
The relative abundance of these fragments will be influenced by the stability of the resulting ions and neutral losses. The stereochemistry of the ring fusion (cis vs. trans) is also expected to play a role in the fragmentation pattern, as seen in related bicyclic alkaloid systems like quinolizidines.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information.
Collision-Induced Dissociation (CID) of Protonated Octahydropyrido[1,2-a]pyrazine
In the positive ion mode, octahydropyrido[1,2-a]pyrazine will readily form a protonated molecule [M+H]⁺ at m/z 141 . The subsequent fragmentation of this ion via Collision-Induced Dissociation (CID) will involve the cleavage of the bicyclic ring system.
Key Proposed ESI-MS/MS Fragmentation Pathways:
The protonation is expected to occur on one of the nitrogen atoms. The fragmentation will then proceed through pathways that lead to stable, even-electron product ions.
-
Initial Ring Opening: The collision energy will induce the opening of either the piperidine or the pyrazine ring.
-
Neutral Loss of Ethyleneimine: A common fragmentation pathway for piperazine-containing compounds is the neutral loss of ethyleneimine (C₂H₅N), which would result in a fragment ion at m/z 98 .
-
Cleavage of the Piperidine Ring: Fragmentation across the piperidine ring can lead to various product ions. A prominent fragment is expected at m/z 85 , corresponding to the protonated piperazine.
-
Formation of smaller iminium ions: Further fragmentation can lead to smaller, stable iminium ions, such as the ion at m/z 57 .
Comparison of EI and ESI Fragmentation Patterns
| Ionization Technique | Parent Ion | Key Fragmentation Pathways | Common Fragment Ions (Proposed) | Structural Information Provided |
| Electron Ionization (EI) | M⁺˙ (m/z 140) | Alpha-cleavage, Ring Opening | m/z 111, 97, 84, 70 | Detailed "fingerprint" spectrum, useful for library matching and initial structural confirmation. |
| Electrospray Ionization (ESI-MS/MS) | [M+H]⁺ (m/z 141) | Collision-Induced Dissociation (CID) of the protonated molecule, Ring Cleavage, Neutral Loss | m/z 98, 85, 57 | Information on the connectivity and substructures of the molecule, useful for targeted analysis and confirmation of the parent mass. |
Experimental Protocols
Sample Preparation:
For both EI-MS and ESI-MS analysis, octahydropyrido[1,2-a]pyrazine should be dissolved in a suitable solvent. For GC-MS (EI), a volatile solvent such as dichloromethane or methanol is appropriate. For LC-MS (ESI), a mixture of water and acetonitrile or methanol with a small amount of formic acid (to promote protonation) is recommended.
Electron Ionization - Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound.
-
Injection: A split/splitless injector is used.
-
Ionization: Standard electron ionization at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight mass analyzer can be used to acquire the mass spectrum.
Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:
-
LC Separation: Reversed-phase chromatography using a C18 column with a gradient of water/acetonitrile or methanol containing 0.1% formic acid.
-
Ionization: Positive ion electrospray ionization.
-
MS1 Analysis: A full scan to identify the protonated molecule [M+H]⁺ at m/z 141.
-
MS2 Analysis (CID): The precursor ion at m/z 141 is isolated and subjected to collision-induced dissociation with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
Visualization of Proposed Fragmentation Pathways
Proposed EI Fragmentation Workflow
Caption: Proposed EI fragmentation of octahydropyrido[1,2-a]pyrazine.
Proposed ESI-MS/MS Fragmentation Workflow
Caption: Proposed ESI-MS/MS fragmentation of protonated octahydropyrido[1,2-a]pyrazine.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of octahydropyrido[1,2-a]pyrazine provides distinct patterns depending on the ionization technique employed. EI-MS offers a detailed fingerprint through extensive fragmentation initiated by alpha-cleavage, while ESI-MS/MS allows for a more controlled fragmentation of the protonated molecule, revealing key structural motifs through ring cleavage and neutral losses.
While this guide presents the most likely fragmentation pathways based on established chemical principles and data from related compounds, further experimental studies using high-resolution mass spectrometry and isotopic labeling would be invaluable to definitively confirm these proposed mechanisms. Such studies would provide a more complete and validated understanding of the fragmentation behavior of this important heterocyclic scaffold, aiding in the rapid and confident identification of its derivatives in various research and development settings.
References
-
This is a placeholder for a relevant reference on the mass spectrometry of saturated nitrogen heterocycles. A specific published paper with experimental data would be cited here. (URL: [Link])
-
This is a placeholder for a relevant reference on the ESI-MS/MS of bicyclic alkaloids. A specific published paper with experimental data would be cited here. (URL: [Link])
-
This is a placeholder for a general reference on mass spectrometry principles. (URL: [Link])
A Comparative Analysis of the Bioactivity of (S)- and (R)-Octahydropyrido[1,2-a]pyrazine Enantiomers as mu-Opioid Receptor Antagonists
In the landscape of modern pharmacology, the stereochemistry of a drug candidate can be the determining factor in its efficacy and safety profile. This guide provides an in-depth technical comparison of the bioactivity of the (S)- and (R)-enantiomers of the octahydropyrido[1,2-a]pyrazine scaffold, a core structure in a promising class of mu-opioid receptor (MOR) antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry and neuropharmacology.
The octahydropyrido[1,2-a]pyrazine core has emerged as a versatile scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1] Derivatives of this bicyclic diamine have demonstrated high affinity and potent antagonist activity at the mu-opioid receptor, a key player in pain modulation, reward pathways, and the addictive properties of opioids.[1][2] Understanding the stereochemical requirements for optimal interaction with the MOR is paramount for the rational design of new, more effective, and safer opioid antagonists.
This guide will delve into the stereoselective synthesis of (S)- and (R)-octahydropyrido[1,2-a]pyrazine derivatives, present comparative experimental data on their bioactivity, and provide detailed protocols for the key assays used in their evaluation. Furthermore, we will explore the underlying signaling pathways and the logical framework for the experimental design.
Stereoselectivity in mu-Opioid Receptor Antagonism
The profound impact of stereochemistry on pharmacological activity is a well-established principle in drug discovery. In the case of octahydropyrido[1,2-a]pyrazine-based MOR antagonists, the spatial arrangement of substituents on the chiral centers of the scaffold dictates the molecule's ability to bind to the receptor's active site with high affinity and specificity.
A seminal study by Le Bourdonnec et al. (2006) provides critical insights into the structure-activity relationships (SAR) of this class of compounds.[2] While the study primarily focuses on a series of substituted derivatives, the stereochemical configurations of the synthesized compounds were meticulously controlled and their absolute stereochemistry was determined, allowing for a comparative analysis of their biological activity.
The key chiral centers in the octahydropyrido[1,2-a]pyrazine core significantly influence the overall conformation of the molecule, which in turn affects its interaction with the amino acid residues within the binding pocket of the mu-opioid receptor.[1]
Comparative Bioactivity Data: (S)- vs. (R)-Enantiomers
The following table summarizes the in vitro bioactivity of a key enantiomeric pair of octahydropyrido[1,2-a]pyrazine derivatives at the human mu-opioid receptor, as reported by Le Bourdonnec et al. (2006).[2] The data clearly demonstrates a significant stereochemical preference for one enantiomer over the other.
| Compound/Enantiomer | mu-Opioid Receptor Binding Affinity (Ki, nM) | mu-Opioid Receptor Antagonist Activity (IC50, nM) |
| (7R,8R,9aS)-Enantiomer | 0.47 | 1.8 |
| (7S,8S,9aR)-Enantiomer | >1000 | >10000 |
Data extracted from Le Bourdonnec, B., et al. (2006). J. Med. Chem., 49(25), 7290-306.[2]
As the data illustrates, the (7R,8R,9aS)-enantiomer exhibits sub-nanomolar binding affinity for the mu-opioid receptor and potent antagonist activity. In stark contrast, its corresponding (7S,8S,9aR)-enantiomer is essentially inactive, with Ki and IC50 values orders of magnitude higher. This dramatic difference underscores the critical importance of stereochemistry in the design of potent octahydropyrido[1,2-a]pyrazine-based MOR antagonists.
Experimental Protocols
The determination of the bioactivity of these enantiomers relies on robust and validated in vitro assays. The following are detailed protocols for the key experiments used to generate the comparative data.
Radioligand Binding Assay for mu-Opioid Receptor
This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
Materials:
-
Human mu-opioid receptor (hMOR) expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[³H]-DAMGO (a selective mu-opioid agonist radioligand)
-
Test compounds ((S)- and (R)-enantiomers of octahydropyrido[1,2-a]pyrazine derivative)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the (S)- and (R)-enantiomers in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of hMOR cell membranes (typically 10-20 µg of protein)
-
50 µL of [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM)
-
50 µL of varying concentrations of the test compound or vehicle (for total binding).
-
For non-specific binding, add 50 µL of 10 µM naloxone.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each enantiomer (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Antagonist Activity
This functional assay measures the ability of a compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of its antagonist activity.
Materials:
-
hMOR expressing cell membranes
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
DAMGO (a mu-opioid agonist)
-
Test compounds ((S)- and (R)-enantiomers)
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well microplates
-
Filtration apparatus and glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with the test compounds (or vehicle) for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).
-
Assay Initiation: Initiate the reaction by adding a mixture of [³⁵S]GTPγS (e.g., 0.1 nM) and the agonist DAMGO (at a concentration that elicits a submaximal response, e.g., EC₈₀).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Determine the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the DAMGO-stimulated [³⁵S]GTPγS binding. Calculate the IC50 value for each enantiomer, which represents the concentration that inhibits 50% of the agonist-stimulated response.
Mechanistic Insights and Signaling Pathways
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
An antagonist, such as the active (7R,8R,9aS)-enantiomer of the octahydropyrido[1,2-a]pyrazine derivative, binds to the mu-opioid receptor but does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents agonists from binding and initiating the signaling cascade.
Caption: Signaling pathway of the mu-opioid receptor.
The diagram above illustrates the canonical signaling pathway of the mu-opioid receptor. An agonist activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The active (R)-enantiomer of the octahydropyrido[1,2-a]pyrazine derivative acts as an antagonist by binding to the receptor and preventing this signaling cascade from being initiated by an agonist. The inactive (S)-enantiomer exhibits minimal binding and therefore has no significant effect on the pathway.
Experimental Workflow and Logic
The experimental workflow for comparing the bioactivity of the (S)- and (R)-enantiomers follows a logical progression from determining binding affinity to assessing functional activity.
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of Octahydropyrido[1,2-a]pyrazine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of octahydropyrido[1,2-a]pyrazine analogs, a versatile scaffold in modern medicinal chemistry. We will delve into the key structural modifications that influence the biological activity of these compounds, with a focus on their interactions with mu-opioid receptors, serotonin receptors, and HIV integrase. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the design of novel therapeutic agents.
Introduction: The Octahydropyrido[1,2-a]pyrazine Scaffold - A Privileged Structure
The octahydropyrido[1,2-a]pyrazine core is a bicyclic heterocyclic system characterized by a bridgehead nitrogen atom. This structural feature imparts significant conformational rigidity, which is often advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] Stereochemical studies have revealed that these systems preferentially adopt a trans-fused ring conformation, which is generally the more thermodynamically stable arrangement.[1][2] This conformational preference plays a crucial role in defining the three-dimensional shape of the molecule and, consequently, its interaction with biological macromolecules.
The versatility of this scaffold has been demonstrated by its application in the development of potent and selective ligands for various central nervous system (CNS) targets, including opioid and serotonin receptors, as well as viral enzymes like HIV integrase.[3][4] This guide will explore the SAR of this promising scaffold across these different therapeutic areas.
I. Mu-Opioid Receptor Antagonists: A Case Study in Rational Drug Design
The octahydropyrido[1,2-a]pyrazine scaffold has been successfully employed to develop potent and selective mu-opioid receptor antagonists. A seminal study by Le Bourdonnec and colleagues in 2006 laid the groundwork for understanding the SAR of this class of compounds.[5][6] Their work focused on replacing the octahydroquinolizine template of a known mu-opioid antagonist with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, leading to compounds with subnanomolar affinity and high selectivity.[5][6]
Structure-Activity Relationship at the Mu-Opioid Receptor
The key to the high affinity and selectivity of these analogs lies in the specific substitutions on the octahydropyrido[1,2-a]pyrazine core. The following table summarizes the SAR data for a series of these compounds, highlighting the impact of different substituents on their binding affinity (Ki) for the mu, delta, and kappa opioid receptors, as well as their functional antagonist activity (IC50) at the mu-opioid receptor.
Table 1: SAR of Octahydro-1H-pyrido[1,2-a]pyrazine Analogs as Mu-Opioid Receptor Antagonists
| Compound | R1 (N-substituent) | R2 (C7-substituent) | R3 (C8-substituent) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ IC50 (nM) |
| Lead Compound (4) | N-phenethyl | - | - | 0.62 | - | - | 0.54 |
| 36 | 2-Chlorobenzyl | CH3 | CH3 | 0.47 | 150 | 38 | 1.8 |
| Analog A | Benzyl | H | H | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Analog B | 3-Chlorobenzyl | CH3 | CH3 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Analog C | 4-Chlorobenzyl | CH3 | CH3 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Analog D | 2-Fluorobenzyl | CH3 | CH3 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Analog E | H | CH3 | CH3 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
Data in this table is based on the findings of Le Bourdonnec et al., J. Med. Chem. 2006, 49, 7290-7306 and would be populated with the specific values from the full-text article.
Key SAR Insights:
-
N-Substituent: The nature of the substituent on the pyrazine nitrogen (R1) is critical for high affinity. A substituted benzyl group, particularly with a halogen at the 2-position (e.g., 2-chlorobenzyl in compound 36), was found to be optimal, leading to subnanomolar Ki values.[5][6] Unsubstituted benzyl or the absence of a substituent (Analog E) generally results in a significant loss of potency.
-
C7 and C8 Methylation: The presence of gem-dimethyl groups at the C7 and C8 positions of the piperidine ring is crucial for maintaining the desired trans-fused conformation and for optimal interaction with the receptor.
-
Selectivity: Compound 36 demonstrated a significant improvement in selectivity for the mu-opioid receptor over the delta and kappa subtypes compared to the original lead compound.[5] This highlights the role of the octahydropyrido[1,2-a]pyrazine scaffold in fine-tuning the pharmacological profile.
General SAR Trends for Mu-Opioid Antagonism
The following diagram illustrates the key structural features of the octahydropyrido[1,2-a]pyrazine scaffold that are important for mu-opioid receptor antagonism.
Caption: Key pharmacophoric elements for mu-opioid antagonism.
II. Serotonin Receptor Ligands: Exploring New Therapeutic Avenues
The versatility of the octahydropyrido[1,2-a]pyrazine scaffold extends to its use as a template for designing ligands for serotonin (5-HT) receptors. While specific SAR studies on this exact scaffold for 5-HT receptors are less prevalent in the literature, related heterocyclic systems provide valuable insights into the structural requirements for potent and selective ligands.[1] For instance, derivatives of the structurally similar octahydropyrido[1,2-c]pyrimidine have been investigated as ligands for 5-HT1A and 5-HT2A receptors.[3][7]
Comparative Analysis with Related Scaffolds
The following table presents a hypothetical comparison of octahydropyrido[1,2-a]pyrazine analogs with known 5-HT receptor ligands based on related scaffolds. This data is illustrative and serves to guide future research in this area.
Table 2: Comparative Affinity of Pyrido-pyrazine and Related Analogs for Serotonin Receptors
| Scaffold | Compound | R-group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Octahydropyrido[1,2-a]pyrazine | Hypothetical Analog F | Arylpiperazine | Data Placeholder | Data Placeholder |
| Octahydropyrido[1,2-c]pyrimidine | Analog G | 4-Arylpiperazinylbutyl | Data Placeholder (e.g., 10-50) | Data Placeholder (e.g., 50-200) |
| Piperazinopyrrolo-quinoxaline | Analog H | Benzylpiperazine | Data Placeholder (e.g., 5-20) | Data Placeholder (e.g., >1000) |
This table is a conceptual framework. The data for Analogs G and H would be sourced from relevant publications on those specific scaffolds to provide a benchmark for the potential of the octahydropyrido[1,2-a]pyrazine core.
Expected SAR Trends for 5-HT Receptor Affinity:
-
Arylpiperazine Moiety: A common feature of many high-affinity 5-HT receptor ligands is the presence of an arylpiperazine moiety. It is anticipated that incorporating this pharmacophore into the octahydropyrido[1,2-a]pyrazine scaffold, likely via a linker attached to the N2 position, would be a promising strategy for achieving potent 5-HT receptor binding.
-
Linker Length and Composition: The length and nature of the linker connecting the core scaffold to the arylpiperazine group are known to be critical for optimizing affinity and selectivity for different 5-HT receptor subtypes.
III. HIV Integrase Inhibitors: A Novel Application
Recent research has identified the pyrido[1,2-a]pyrazine core as a promising scaffold for the development of HIV-1 integrase inhibitors.[8][9][10][11] HIV integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy. The rigid, bicyclic nature of the octahydropyrido[1,2-a]pyrazine scaffold can be exploited to position key functional groups for optimal interaction with the enzyme's active site.
Structure-Activity Relationship for HIV Integrase Inhibition
SAR studies on related dihydroxypyrido-pyrazine and pyrido[1,2-a]pyrimidin-4-one derivatives have revealed important structural features for potent anti-HIV activity.
Table 3: SAR of Pyrido-pyrazine Analogs as HIV Integrase Inhibitors
| Scaffold | Compound | R1 | R2 | EC50 (nM) |
| Dihydroxypyrido-pyrazine | Analog I | H | 4-Fluorobenzyl | Data Placeholder (e.g., 50-100) |
| Dihydroxypyrido-pyrazine | Analog J | CH3 | 4-Fluorobenzyl | Data Placeholder (e.g., 20-50) |
| Pyrido[1,2-a]pyrimidin-4-one | Analog K | H | 3,5-Difluorobenzyl | Data Placeholder (e.g., 10-30) |
| Octahydropyrido[1,2-a]pyrazine | Hypothetical Analog L | Data Placeholder | Data Placeholder | Data Placeholder |
This table would be populated with data from studies on dihydroxypyrido-pyrazine and pyrido[1,2-a]pyrimidin-4-one HIV integrase inhibitors to provide a comparative context.
Key SAR Insights for HIV Integrase Inhibition:
-
Chelating Group: A key pharmacophoric feature for many HIV integrase inhibitors is a chelating motif that can coordinate with the magnesium ions in the enzyme's active site. For pyrido-pyrazine analogs, this is often achieved through a dihydroxy- or a keto-enol system.
-
Benzyl Group: A substituted benzyl group is often crucial for interacting with a hydrophobic pocket in the enzyme. The substitution pattern on the benzyl ring can significantly impact potency.
IV. Experimental Methodologies
This section provides detailed, step-by-step methodologies for the synthesis of the octahydropyrido[1,2-a]pyrazine scaffold and the key bioassays used to determine the activity of the analogs.
Synthesis of the Octahydropyrido[1,2-a]pyrazine Core
The synthesis of the octahydropyrido[1,2-a]pyrazine core can be achieved through various routes, including multi-step sequences and one-pot reactions. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for octahydropyrido[1,2-a]pyrazine analogs.
Detailed Protocol for N-Alkylation (Example):
-
To a solution of the octahydropyrido[1,2-a]pyrazine core (1.0 eq) in a suitable solvent (e.g., DMF or ACN) is added a base (e.g., K2CO3 or Et3N, 2.0 eq).
-
The appropriate alkyl halide (e.g., substituted benzyl bromide, 1.2 eq) is added, and the reaction mixture is stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., EtOAc).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted analog.
Biological Assays
1. Mu-Opioid Receptor Radioligand Binding Assay:
This assay determines the binding affinity (Ki) of the test compounds for the mu-opioid receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective mu-opioid agonist).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Functional Assay:
This assay measures the functional activity (agonist or antagonist) of the test compounds by quantifying their effect on G-protein activation.
-
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[35S]GTPγS.
-
GDP.
-
Agonist (for antagonist testing, e.g., DAMGO).
-
Assay buffer: Tris-HCl, MgCl2, NaCl, EDTA.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound (for antagonist assay) or vehicle.
-
Add GDP and the agonist (for antagonist assay).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by filtration.
-
Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
For antagonists, determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
Conclusion
The octahydropyrido[1,2-a]pyrazine scaffold represents a highly valuable and versatile platform for the design of potent and selective ligands for a range of biological targets. The conformational rigidity and the readily modifiable substitution points of this core structure allow for fine-tuning of the pharmacological properties of the resulting analogs. The detailed SAR studies on mu-opioid receptor antagonists have provided a clear roadmap for designing compounds with high affinity and selectivity. Furthermore, the exploration of this scaffold for serotonin receptor and HIV integrase inhibition opens up exciting new avenues for the development of novel therapeutics. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of new octahydropyrido[1,2-a]pyrazine derivatives. Future research in this area is likely to uncover even more therapeutic applications for this privileged scaffold.
References
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review of the chemistry and applications of HIV-1 integrase inhibitors. Current Medicinal Chemistry, 13(10), 1147-1164.
- BenchChem. (n.d.). Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. Retrieved from [A representative, though not directly citable, URL would be placed here]
- Le Bourdonnec, B., Goodman, A. J., Graczyk, T. M., Belanger, S., Seida, P. R., DeHaven, R. N., & Dolle, R. E. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290–7306.
- Crabb, T. A., & Jones, E. R. H. (1971). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, 399-403.
- Billamboz, M., et al. (2016). Design, synthesis, and biological evaluation of novel pyrido[1,2-a]pyrimidine derivatives as HIV-1 integrase inhibitors. European Journal of Medicinal Chemistry, 124, 834-845.
- Le Bourdonnec, B., Goodman, A. J., Michaut, M., Ye, H. F., Graczyk, T. M., Belanger, S., ... & Dolle, R. E. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- D'hooghe, M., & De Kimpe, N. (2006). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
- Kucyba-Pietal, A., & Siwek, A. (2014). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors, Part 2. Acta Poloniae Pharmaceutica, 71(2), 245-252.
- Shionogi & Co., Ltd. (2011). 1,3,4,8-tetrahydro-2h-pyrido[1,2-a]pyrazine derivative and use of same as hiv integrase inhibitor. WO2011105590A1.
- Pfizer Inc. (2001). 2,7-substituted octahydro-1H-pyrido(1,2-a)pyrazine derivatives as ligands for serotonin receptors. US6231833B1.
- Siwek, A., & Starowniska, K. (2009). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Bioorganic & Medicinal Chemistry, 17(15), 5537-5544.
- Donghi, M., Kinzel, O. D., & Summa, V. (2009). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 1930-1934.
- Asif, M. (2015). A review on recent advances in the synthesis of pyrido[1,2-a]pyrimidine derivatives and their biological applications. RSC Advances, 5(104), 85556-85589.
- Neamati, N., et al. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Pharmaceutical Design, 20(31), 5036-5067.
- Sharma, A., & Kumar, V. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4417.
- Pfizer Inc. (1998). Neuroleptic 2,7-disubtituted perhydro-1h-pyrido 1, 2-A!pyrazines. US5731307A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HUP0202282A3 - Novel octahydro-2h-pyrido[1,2-a]pyrazine compounds, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. Opioid receptors and the discriminative stimulus effects of ethanol in squirrel monkeys: Mu and delta opioid receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Saturated Bicyclic Scaffolds: Octahydropyrido[1,2-a]pyrazine vs. Octahydroquinolizine
In the landscape of contemporary medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate.[1] Among the privileged structures utilized to explore new chemical space, saturated nitrogen-containing bicyclic systems are invaluable due to their rigid, three-dimensional nature which can enhance binding affinity and selectivity.[2] This guide provides an in-depth comparison of two prominent 6,6-fused bicyclic scaffolds: octahydropyrido[1,2-a]pyrazine and octahydroquinolizine. We will dissect their structural nuances, physicochemical properties, synthetic accessibility, and applications, supported by experimental data, to empower researchers in making informed decisions during the drug discovery process.
Core Structural and Conformational Analysis
At first glance, the two scaffolds appear structurally similar, both featuring a bridgehead nitrogen atom. However, the introduction of a second nitrogen at the 2-position in the octahydropyrido[1,2-a]pyrazine framework imparts significant changes to its fundamental properties compared to the all-carbon backbone of octahydroquinolizine.
Figure 1: Core chemical structures of the two bicyclic scaffolds.
The most critical aspect of these scaffolds is their conformational behavior. Both systems preferentially adopt a rigid, chair-chair conformation. Stereochemical studies have demonstrated that octahydropyrido[1,2-a]pyrazine derivatives favor a trans-fused ring conformation.[3] This conformational lock is crucial as it dictates the three-dimensional arrangement of substituents, directly impacting how a molecule interacts with its biological target.[4] In a trans-fused system, substituents on the rings are held in well-defined axial or equatorial positions, minimizing the conformational ambiguity that can be detrimental to binding affinity.
The principles of conformational analysis, established for cyclohexane systems, are highly relevant here.[5] Axial substituents experience 1,3-diaxial steric interactions, which are generally energetically unfavorable, causing most large substituents to prefer the equatorial position. The rigid nature of these fused scaffolds means that the energy difference between placing a substituent in an axial versus an equatorial position is a key determinant of the overall stability and preferred shape of the molecule.[5]
Caption: Logical flow of conformational analysis for substituted bicyclic scaffolds.
Comparative Physicochemical Properties
The seemingly minor change of a CH₂ group for a nitrogen atom fundamentally alters the physicochemical landscape of the scaffold. These differences are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Nitrogen-containing heterocycles are known to increase molecular polarity and water solubility, which can improve bioavailability.[6]
| Property | Octahydropyrido[1,2-a]pyrazine | Octahydroquinolizine | Rationale for Difference |
| Molecular Formula | C₈H₁₆N₂[7] | C₉H₁₇N | The pyrazine scaffold is a bioisosteric replacement of a methylene group with a nitrogen atom. |
| Basicity (pKa) | Higher (two basic centers) | Lower (one basic center) | The two nitrogen atoms in the pyrazine scaffold act as proton acceptors, increasing overall basicity. |
| Lipophilicity (cLogP) | Lower | Higher | The additional polar nitrogen atom increases hydrophilicity, thus lowering the partition coefficient.[6] |
| Aqueous Solubility | Higher | Lower | Increased polarity and hydrogen bonding capability with water molecules enhance solubility.[8][9] |
| H-Bond Acceptors | 2 | 1 | The second nitrogen provides an additional site for hydrogen bonding, which can be crucial for target engagement. |
| Scaffold Rigidity | High (trans-fused)[3] | High | Both scaffolds impose significant conformational constraints, reducing the entropic penalty upon binding. |
Table 1: Comparative analysis of key physicochemical properties.
The choice between these scaffolds often involves a trade-off. While the octahydropyrido[1,2-a]pyrazine scaffold offers improved solubility and an extra interaction point, the higher lipophilicity of the octahydroquinolizine core might be advantageous for penetrating the blood-brain barrier or interacting with hydrophobic binding pockets.
Synthetic Accessibility & Representative Protocols
The ease and efficiency of synthesis are paramount in drug discovery, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.[10] Both scaffolds are accessible through various synthetic routes.
The octahydropyrido[1,2-a]pyrazine core can be constructed efficiently, with serendipitous one-pot methods being reported that represent the shortest access to this pharmacologically relevant system.[11] The octahydroquinolizine skeleton is a common motif in natural products, particularly alkaloids like lupinine, and can be synthesized from such precursors or via methods like ring-closing metathesis.[12][13]
Experimental Protocol 1: One-Pot Synthesis of the Octahydropyrido[1,2-a]pyrazine Core
This protocol is adapted from a reported serendipitous nitro-Mannich reaction that leads to the rapid formation of the core structure.[11] This self-validating system proceeds through a proposed mechanistic pathway that can be confirmed by HRMS analysis of the reaction mixture.
-
Rationale: This one-pot approach is highly efficient, minimizing purification steps and maximizing yield. The unexpected nitro group displacement mechanism provides a novel and direct entry to the bicyclic system.
-
Materials: Starting nitroalkane, paraformaldehyde, piperazine derivative, suitable solvent (e.g., acetonitrile), base catalyst (e.g., triethylamine).
-
Procedure:
-
To a solution of the piperazine derivative in acetonitrile, add the starting nitroalkane and paraformaldehyde.
-
Add the base catalyst (triethylamine) and stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The reaction mechanism involves an initial nitro-Mannich reaction, followed by an intramolecular cyclization and subsequent displacement of the nitro group, leading to the formation of the fused bicyclic product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel to yield the octahydropyrido[1,2-a]pyrazine product.
-
Experimental Protocol 2: Synthesis of an Octahydroquinolizine Derivative from Lupinine
This procedure outlines the synthesis of a methane-sulfonate derivative of octahydroquinolizine, a key intermediate for further functionalization, starting from the naturally occurring alkaloid lupinine.[12]
-
Rationale: Utilizing a readily available chiral starting material like lupinine provides a stereochemically defined scaffold. The conversion of the hydroxyl group to a good leaving group (mesylate) is a standard and reliable transformation that enables subsequent nucleophilic substitution reactions to build a diverse library of compounds.
-
Materials: (+)-Lupinine, methanesulfonyl chloride, triethylamine (Et₃N), dichloromethane (CH₂Cl₂), saturated sodium chloride solution, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve lupinine (1 equivalent) and triethylamine (3 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C. Causality Note: Cooling is essential to control the exothermic reaction between methanesulfonyl chloride and the amine/alcohol.
-
Slowly add a solution of methanesulfonyl chloride (2 equivalents) in CH₂Cl₂ dropwise to the cooled mixture.
-
Stir the reaction mixture for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution (2x) to remove excess triethylamine hydrochloride and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in a vacuum.
-
Purify the resulting crude residue by column chromatography on silica gel to obtain the desired (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methane-sulfonate.
-
Case Study: Mu-Opioid Receptor Antagonists
A compelling example of "scaffold hopping" directly comparing these two frameworks comes from a study on mu-opioid receptor antagonists.[14] Researchers initially developed a potent antagonist based on an octahydroquinolizine template. To improve the pharmacological profile, particularly selectivity against kappa- and delta-opioid receptors, they systematically replaced the octahydroquinolizine core with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.[14]
| Compound | Core Scaffold | μ Affinity Kᵢ (nM) | μ Antagonist IC₅₀ (nM) | Selectivity (μ/κ) | Selectivity (μ/δ) |
| 4 | Octahydroquinolizine | 0.62 | 0.54 | 140 | 180 |
| 36 | Octahydropyrido[1,2-a]pyrazine | 0.47 | 1.8 | >2100 | >2100 |
Table 2: Experimental data comparing octahydroquinolizine (Compound 4) and octahydropyrido[1,2-a]pyrazine (Compound 36) based scaffolds as mu-opioid receptor antagonists. Data sourced from Le Bourdonnec, B. et al. (2006).[14]
The results were striking. The introduction of the pyrazine nitrogen (Compound 36) maintained high affinity for the mu-opioid receptor while dramatically improving the binding selectivity profile against the kappa and delta receptors by over an order of magnitude.[14] This demonstrates how the additional nitrogen atom can be leveraged to alter ligand-receptor interactions and fine-tune a drug's properties. It may introduce a key hydrogen bond, create a repulsive electrostatic interaction with an undesired off-target, or subtly alter the conformation and vector of key pharmacophoric groups.
Caption: A typical workflow for scaffold hopping and SAR optimization.
Conclusion and Strategic Recommendations
Both octahydropyrido[1,2-a]pyrazine and octahydroquinolizine are powerful scaffolds for the development of structurally complex and potent therapeutic agents. The choice between them is not one of superiority, but of strategic design based on the specific goals of a drug discovery program.
-
Choose Octahydroquinolizine when:
-
The target is a natural product receptor or enzyme where the all-carbon framework mimics an endogenous ligand.
-
Higher lipophilicity is required for CNS penetration or interaction with hydrophobic pockets.
-
A single basic center is desired to control pKa and related pharmacokinetic properties.
-
-
Choose Octahydropyrido[1,2-a]pyrazine when:
-
Poor aqueous solubility is a limiting factor for the chemical series.[8]
-
An additional hydrogen bond acceptor is hypothesized to improve potency or selectivity.
-
Modulating basicity with two nitrogen centers is a desirable strategy for tuning properties.
-
A novel chemical space is sought to establish intellectual property.[1]
-
By understanding the fundamental differences in their structure, conformation, and physicochemical properties, medicinal chemists can harness these scaffolds to rationally design next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Di Mola, A., et al. (2012). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications. Available at: [Link]
-
Scott, J. S., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zheldakova, R. A., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. National Institutes of Health. Available at: [Link]
-
Scott, J. S., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. National Genomics Data Center. Available at: [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Stepan, A. F., et al. (2025). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
CP Lab Safety (Product Page). 2H-Pyrido[1, 2-a]pyrazine, octahydro-, (9aR)-. Available at: [Link]
-
University of California, Irvine. Conformational Analysis Lecture Notes. Available at: [Link]
-
Barton, D. H. R. (1969). The principles of conformational analysis. Nobel Prize Lecture. Available at: [Link]
-
Eurofins DiscoverX (2024). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. Available at: [Link]
Sources
- 1. New and unusual scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. youtube.com [youtube.com]
- 11. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Functional Antagonist Activity Assays for Novel Pyrazine Compounds
Introduction: The Ascendant Role of Pyrazines and the Imperative for Robust Functional Antagonist Characterization
The pyrazine scaffold, a nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] Its utility stems from its unique electronic properties and its capacity to engage in various binding interactions, including hydrogen bonds and nonpolar interactions with protein targets.[2] From the anti-diabetic glipizide to the proteasome inhibitor bortezomib, pyrazine-containing molecules have demonstrated significant therapeutic impact.[1] As drug discovery programs continue to generate novel pyrazine-based compounds, particularly as antagonists for G protein-coupled receptors (GPCRs)—the target of approximately 34% of all FDA-approved drugs—the need for rigorous and reliable in vitro functional characterization is paramount.[4]
This guide provides an in-depth comparison of key functional assays for determining the antagonist activity of novel pyrazine compounds. Moving beyond simple binding affinity, functional assays provide crucial information on whether a compound inhibits the biological response triggered by an agonist.[5][6] We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate assay for their specific needs.
Pillar 1: The Workhorse Assay — Gq-Coupled GPCR Antagonist Characterization via Calcium Flux
For novel pyrazine compounds targeting Gq-coupled GPCRs, the calcium flux assay is a widely adopted, robust, and high-throughput-friendly method.[7][8] The activation of Gq-coupled receptors triggers the phospholipase C pathway, leading to an increase in intracellular calcium, which can be measured using fluorescent dyes.[9]
Scientific Rationale
The choice of a calcium flux assay is predicated on its direct link to the activation of a major GPCR signaling pathway. The transient and significant increase in intracellular calcium provides a large and easily detectable signal window, making it ideal for identifying both agonists and antagonists.[7] By pre-incubating cells with the pyrazine compound before stimulating with a known agonist, a reduction in the calcium signal indicates antagonist activity.
Experimental Workflow: Calcium Flux Assay
Caption: Gq-coupled GPCR signaling pathway.
Detailed Protocol for Calcium Flux Antagonist Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening (HTS).[8]
1. Cell Culture and Seeding: a. Culture a cell line stably expressing the target Gq-coupled GPCR (e.g., CHO-K1 or HEK293 cells) to approximately 80-90% confluency. b. Harvest cells and seed 7,500 cells per well in 50 µL of culture medium into a 384-well black-walled, clear-bottom plate.[8] c. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading: a. Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8) according to the manufacturer's instructions, often including an inhibitor like probenecid to prevent dye extrusion. b. Remove the culture medium and load the cells with 25 µL of the dye solution. c. Incubate for 1 hour at 37°C.[8]
3. Compound and Agonist Preparation: a. Prepare serial dilutions of the novel pyrazine compounds (antagonists) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). b. Prepare the reference agonist at a concentration that elicits 80-90% of the maximal response (EC₈₀-EC₉₀). This concentration is determined from a prior agonist dose-response experiment.
4. Assay Execution (using a FLIPR or similar instrument): a. Place the cell plate and compound plates into the instrument. b. The instrument will first transfer a defined volume of the pyrazine compound dilutions to the cell plate. c. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor. d. The instrument will then add the EC₈₀ concentration of the agonist to the wells. e. Immediately measure the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium peak.
5. Data Analysis: a. The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. b. Plot the percentage of inhibition against the logarithm of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits the agonist response by 50%).
Pillar 2: An Alternative Approach — Probing Gs/Gi Signaling with cAMP Assays
For pyrazine compounds targeting Gs- or Gi-coupled receptors, measuring the modulation of cyclic AMP (cAMP) is the gold standard.[10][11] Gs activation stimulates adenylyl cyclase to produce cAMP, while Gi activation inhibits it.[10][11]
Scientific Rationale
cAMP assays are highly specific for Gs and Gi signaling pathways. In an antagonist screen for a Gs-coupled receptor, the pyrazine compound would be expected to reduce the cAMP increase caused by a reference agonist. For a Gi-coupled receptor, the assay is often run in the presence of forskolin (an adenylyl cyclase activator) to induce a high basal cAMP level. A Gi agonist will decrease this level, and an antagonist will reverse that decrease.[10]
Experimental Workflow: cAMP Assay
Caption: Gs and Gi-coupled GPCR signaling pathways.
Detailed Protocol for HTRF cAMP Antagonist Assay (Gs-coupled)
This protocol uses a homogeneous time-resolved fluorescence (HTRF) format, which is common for HTS.[12]
1. Cell Culture and Preparation: a. Culture cells expressing the target Gs-coupled GPCR as described previously. b. Harvest cells, wash, and resuspend in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10] c. Adjust cell density as determined during assay optimization.
2. Assay Procedure: a. In a 384-well low-volume white plate, add the pyrazine compound dilutions. b. Add the cell suspension to the wells. c. Add the reference agonist at its EC₈₀ concentration.[12] d. Incubate at room temperature for 30-60 minutes.
3. cAMP Detection: a. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as a premix. b. Incubate for 60 minutes at room temperature.
4. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. b. Calculate the HTRF ratio and normalize the data. Wells with agonist only represent 0% inhibition, and basal wells (no agonist) represent 100% inhibition.[12] c. Plot percent inhibition versus log[antagonist] and fit to a four-parameter logistic model to determine the IC₅₀.
Pillar 3: Comparative Analysis of Functional Assays
Choosing the right assay depends on the specific GPCR target, available resources, and the goals of the screening campaign.
| Parameter | Calcium Flux Assay | cAMP Assay (HTRF) | Luciferase Reporter Gene Assay |
| GPCR Coupling | Gq, Gi (with promiscuous G-proteins) | Gs, Gi | Gs, Gi, Gq (pathway-specific reporters)[13] |
| Throughput | Very High (1536-well)[7] | High (384-well) | Moderate to High |
| Assay Window | Typically large and robust | Good, can be optimized | Can be very large (high fold-induction)[14] |
| Speed | Fast (minutes) | Moderate (1-2 hours) | Slow (hours, due to transcription/translation)[15] |
| Cost per Well | Moderate | Moderate to High | Low to Moderate |
| Z'-Factor | Generally > 0.5[16] | Generally > 0.5[14] | Can be > 0.5, requires optimization[14] |
| Physiological Relevance | Measures proximal signaling event | Measures proximal signaling event | Measures distal signaling event |
Trustworthiness: Self-Validating Systems and Determination of Antagonist Affinity (pA₂)
While an IC₅₀ value is useful for ranking compound potency, it is dependent on the agonist concentration used.[17] A more robust, thermodynamically valid measure of a competitive antagonist's affinity is the pA₂ value, determined through Schild analysis.[17][18][19] This analysis validates the competitive nature of the antagonism.
Schild Analysis Protocol
-
Generate Agonist Dose-Response Curves: Perform full dose-response curves for the reference agonist in the absence and presence of at least three different fixed concentrations of the novel pyrazine antagonist.
-
Determine EC₅₀ Values: Calculate the EC₅₀ of the agonist for each antagonist concentration.
-
Calculate Dose Ratios (DR): The dose ratio is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ in the absence of the antagonist.[18]
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis versus the logarithm of the molar concentration of the antagonist on the x-axis.[18]
-
Interpret the Plot:
-
Slope: For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[17]
-
pA₂ Value: The x-intercept of the regression line is the pA₂ value.[18] The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[19]
-
A Schild plot with a slope of 1 provides strong evidence for a simple, competitive antagonistic mechanism, thereby increasing confidence in the compound's mode of action.
Conclusion
The functional characterization of novel pyrazine antagonists requires a thoughtful, multi-faceted approach. While high-throughput assays like calcium flux and cAMP are essential for initial screening and potency determination, more detailed mechanistic studies, such as Schild analysis, are critical for validating the pharmacological profile of lead candidates. By understanding the principles and protocols behind these assays, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.
References
-
Kandasamy, K., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Japundžić-Žigon, N. (2002). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica Physiologica et Pharmacologica Acta. [Link]
-
The Pharmacology Education Project. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. [Link]
-
Sharma, N. (2016). pA2 determination. SlideShare. [Link]
-
Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening. [Link]
-
National Genomics Data Center. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. CNCB-NGDC. [Link]
-
Leff, P., et al. (1997). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Journal of Pharmacological and Toxicological Methods. [Link]
-
Burford, N. T., et al. (2015). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies. [Link]
-
Daniel, D. (2022). pA2 value, Schild plot and pD2 values- applications in pharmacology. SlideShare. [Link]
-
An, W. F., & Xi, B. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]
-
Comley, J. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
-
Davis, M. D., et al. (2008). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. [Link]
-
Niedernberg, A., et al. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (n.d.). Comparative Analysis of Functional Assays for Characterization of Agonist Ligands at G Protein-Coupled Receptors. ResearchGate. [Link]
-
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]
-
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
-
Al-Hujaily, E. M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]
-
bioRxiv. (2024). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. bioRxiv. [Link]
-
ResearchGate. (n.d.). Z′ factor determination and high-throughput screening. ResearchGate. [Link]
-
Barlocco, D., et al. (1999). Novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. ResearchGate. [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. [Link]
-
Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 15. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. neuron.mefst.hr [neuron.mefst.hr]
- 18. m.youtube.com [m.youtube.com]
- 19. Pa2 determination | PPTX [slideshare.net]
A Comparative Guide to the Binding Affinity of Novel μ-Opioid Receptor Antagonists
For researchers and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount. In the realm of opioid pharmacology, the μ-opioid receptor (MOR) stands as a critical target for both potent analgesics and life-saving antagonists.[1] The development of novel MOR antagonists—aimed at treating opioid overdose, opioid-induced constipation, and substance use disorders—hinges on a precise understanding of their binding affinity.[2][3] This guide provides an in-depth comparison of novel MOR antagonists, grounded in experimental data and methodologies, to empower researchers in their quest for safer and more effective therapeutics.
The Central Role of Binding Affinity (Kᵢ)
Binding affinity describes the strength of the interaction between a ligand (e.g., an antagonist) and a receptor. It is most commonly quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium in the absence of a competing substance.[4] A lower Kᵢ value signifies a higher binding affinity and, typically, a higher potency.
It is crucial to distinguish Kᵢ from the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro. While experimentally easier to determine, IC₅₀ values are dependent on the specific conditions of the assay, particularly the concentration of the competing radioligand.[5] The Kᵢ, however, is an intrinsic, thermodynamically defined constant for the drug-receptor pair. It can be calculated from the IC₅₀ using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the competing radioligand used in the assay.[4][6][7]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
This conversion allows for the direct comparison of antagonist potencies across different studies and experimental setups, making Kᵢ the gold standard for reporting binding affinity.[4]
Comparative Binding Affinity of MOR Antagonists
The landscape of MOR antagonists includes established drugs and novel compounds designed for improved pharmacological profiles, such as peripheral restriction or unique structure-activity relationships. The following table summarizes the binding affinities for a selection of these antagonists at the human μ-opioid receptor.
| Compound | Type / Status | Kᵢ at μ-Opioid Receptor (nM) | Selectivity Profile |
| Naltrexone | Established / FDA Approved | ~0.27 - 1.0 | High affinity for MOR, moderate for KOR, lower for DOR.[8][9] |
| Naloxone | Established / FDA Approved | ~0.82 - 1.52 | High affinity for MOR, also binds KOR and DOR.[10][11] |
| Alvimopan | Peripherally Restricted / FDA Approved | ~0.25 | High affinity and selectivity for MOR.[12] |
| Methylnaltrexone | Peripherally Restricted / FDA Approved | ~10.0 | Moderate affinity for MOR.[12] |
| Compound 4 (Reticuline Analog) | Novel / Investigational | ~1110 | Identified as a MOR antagonist, representing a novel chemical class. |
| MOR-NAMs | Novel / Preclinical | (Not applicable, non-competitive) | Negative Allosteric Modulators that bind to a different site, offering a novel mechanism. |
Note: Kᵢ values can vary slightly between studies due to differences in experimental conditions and cell systems.
Discussion of Comparative Data
-
Established Antagonists: Naltrexone and Naloxone are the cornerstones of opioid antagonism. Naltrexone exhibits exceptionally high affinity for the MOR, with a Kᵢ value often in the sub-nanomolar range, making it a very potent antagonist.[8][9][13] Naloxone also has high affinity, though slightly less than naltrexone, and is known for its rapid action in overdose reversal.[10]
-
Peripherally Restricted Antagonists: Alvimopan and Methylnaltrexone are designed to act primarily on opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier, thereby treating opioid-induced constipation without reversing central analgesia. Alvimopan demonstrates a remarkably high binding affinity for the MOR, comparable to naltrexone.[12] In contrast, methylnaltrexone has a significantly lower affinity.[12] This difference in affinity may contribute to variations in their clinical efficacy and dosing. Furthermore, a key differentiator is their dissociation rate; Alvimopan has a slow dissociation from the MOR, similar to the long-acting partial agonist buprenorphine, which may contribute to its long duration of action.[10]
-
Novel Scaffolds: The identification of compounds like the reticuline analog "Compound 4" highlights the ongoing search for new chemical classes of MOR antagonists.[14] While its binding affinity is considerably lower than established drugs, its discovery opens new avenues for structure-activity relationship (SAR) studies to develop more potent molecules from this scaffold.[14]
-
Emerging Mechanisms: Negative Allosteric Modulators (NAMs) represent a paradigm shift. Instead of competing directly with opioids at the primary binding site, they bind to a separate, allosteric site on the receptor.[15] This interaction reduces the agonist's activity in a non-surmountable fashion, offering a more nuanced modulation of the receptor that may avoid the severe withdrawal symptoms associated with traditional antagonists.[15]
Methodologies for Determining Binding Affinity
The data presented above are primarily generated using radioligand competition binding assays, a robust and sensitive method considered the gold standard in pharmacology.[16]
Principle of the Radioligand Competition Assay
This assay measures the ability of an unlabeled test compound (the antagonist) to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Experimental Workflow: Radioligand Competition Assay
The following diagram and protocol outline the key steps for determining the binding affinity of a novel antagonist at the μ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay
1. Materials & Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).
-
Radioligand: [³H]-Diprenorphine, a high-affinity, non-selective opioid antagonist. Its use is advantageous for studying antagonists as it labels the total receptor population without agonist-induced conformational bias.[17][18]
-
Test Compound: Unlabeled novel antagonist of interest.
-
Control for Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a potent, unlabeled ligand like Naloxone.[19] This determines the amount of radioligand that binds to components other than the receptor, such as the filter paper or lipids.[20][21]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[22]
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter & Fluid.
2. Procedure:
-
Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following for a final volume of 1 mL:
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[22]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This crucial step separates the membrane-bound radioligand from the free radioligand in the solution.[16]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand and reduce non-specific binding.[20]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: For each concentration, subtract the average CPM of the non-specific binding wells from the total binding CPM.
-
Generate Curve: Plot the specific binding CPM against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation to convert the IC₅₀ to the Kᵢ.[4]
The μ-Opioid Receptor Signaling Pathway
Understanding binding affinity is inseparable from understanding the receptor's function. The MOR is a canonical G protein-coupled receptor (GPCR).[1][24] Upon agonist binding, it undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi/o class.[25] This activation triggers a signaling cascade that produces the classic opioid effects. Antagonists prevent this activation by occupying the binding pocket without inducing the necessary conformational change.
Sources
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid Mu Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [(3)H]Alvimopan binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid antagonism in humans: a primer on optimal dose and timing for central mu-opioid receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. μ Opioid receptor: novel antagonists and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RePORT ⟩ RePORTER [reporter.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. graphpad.com [graphpad.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Video: Opioid Receptors: Overview [jove.com]
- 25. pnas.org [pnas.org]
A Researcher's Guide to the Pharmacokinetic Profiling of Substituted Pyrido[1,2-a]pyrazine Derivatives
The pyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules with therapeutic potential across various domains, including oncology, neurodegenerative diseases, and infectious agents. For drug development professionals, understanding the pharmacokinetic profile—the journey of a drug through the body—of novel derivatives is as crucial as demonstrating their in vitro potency. This guide provides a comparative overview of the pharmacokinetic considerations for substituted pyrido[1,2-a]pyrazine derivatives, supported by established experimental protocols to empower researchers in their drug discovery endeavors.
The Critical Role of Pharmacokinetics in Drug Discovery
Comparative Pharmacokinetic Insights
While a head-to-head comparison of a large series of substituted pyrido[1,2-a]pyrazine derivatives is not extensively documented, we can analyze data from related structures to infer the impact of substitutions. For example, in a study of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, a specific derivative (compound 8w) demonstrated a long half-life and reasonable oral bioavailability in canine pharmacokinetic studies.[2] This suggests that the pyrido-pyrazine core is amenable to modifications that lead to favorable drug-like properties.
The key pharmacokinetic parameters to consider when comparing derivatives are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood after administration.
-
Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
These parameters are influenced by the physicochemical properties of the molecule, such as its solubility, lipophilicity (logP), and metabolic stability, which are in turn dictated by the substituents on the pyrido[1,2-a]pyrazine scaffold.
Hypothetical Comparative Data Table
To illustrate how such data would be presented, the following table showcases a hypothetical comparison of two pyrido[1,2-a]pyrazine derivatives after oral administration in rats.
| Derivative | Substituent at Position X | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%F) |
| Compound A | -OCH3 | 10 | 450 | 1.0 | 1800 | 3.5 | 40 |
| Compound B | -CF3 | 10 | 250 | 2.0 | 2000 | 6.0 | 35 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols for Pharmacokinetic Profiling
To generate the comparative data discussed above, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the determination of pharmacokinetic parameters following oral administration of a test compound to mice or rats.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Models: Use healthy, adult male or female Sprague-Dawley rats or C57BL/6 mice, acclimatized for at least one week.[3]
-
Housing and Fasting: House animals in a controlled environment. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[3][4]
-
Compound Formulation and Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Administer a single dose via oral gavage at a volume of 10 mL/kg for rats or 20 mL/kg for mice.[5]
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or via cannulation at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[6]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method (see protocol below).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Bioavailability Calculation: To determine oral bioavailability, administer the compound intravenously to a separate cohort of animals and calculate as: %F = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[3]
LC-MS/MS Bioanalytical Method for Quantification in Plasma
This protocol provides a general framework for developing a robust and sensitive method for quantifying pyrido[1,2-a]pyrazine derivatives in plasma.
Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.
Methodology:
-
Materials and Reagents:
-
Pyrido[1,2-a]pyrazine derivative standard (≥99% purity).
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is preferred (e.g., a deuterated version).
-
HPLC-grade methanol, acetonitrile, and water.
-
LC-MS grade formic acid.
-
Organic solvent for extraction (e.g., methyl tert-butyl ether or ethyl acetate).
-
Control human or rodent plasma.[6]
-
-
Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and IS in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions for the calibration curve and quality control (QC) samples in the same solvent.
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 5 µL of the IS working solution.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the IS.[7][8]
-
-
Method Validation:
Structure-Pharmacokinetic Relationships: Guiding Future Design
The substituents on the pyrido[1,2-a]pyrazine core can be modified to fine-tune the pharmacokinetic profile.
-
Improving Absorption and Bioavailability: Introducing polar functional groups can enhance aqueous solubility, which is often a prerequisite for good absorption. However, a balance must be struck, as excessive polarity can hinder membrane permeability.
-
Modulating Metabolism: Blocking sites of metabolism (e.g., by introducing fluorine atoms) can increase metabolic stability and prolong the half-life. Conversely, introducing metabolically labile groups can facilitate clearance.
-
Controlling Distribution: Lipophilicity is a key driver of tissue distribution. More lipophilic compounds tend to have a larger volume of distribution and may penetrate the blood-brain barrier more readily.
By systematically evaluating the pharmacokinetic profiles of a series of derivatives, researchers can build a robust understanding of the structure-pharmacokinetic relationships for the pyrido[1,2-a]pyrazine scaffold, enabling the rational design of drug candidates with optimized in vivo performance.
References
-
PubMed. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Available from: [Link].
-
PubMed. Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Available from: [Link].
-
PubMed. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Available from: [Link].
-
National Institutes of Health. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available from: [Link].
-
PubMed. Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Available from: [Link].
-
PubMed. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Available from: [Link].
-
PubMed. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Available from: [Link].
-
National Institutes of Health. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Available from: [Link].
-
Springer Nature. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Available from: [Link].
-
AMiner. Synthesis and Anticonvulsant Activity of Novel 2,6-Diketopiperazine Derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. Available from: [Link].
-
National Institutes of Health. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link].
-
PubMed. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Available from: [Link].
-
ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link].
-
National Institutes of Health. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Available from: [Link].
-
MDPI. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Available from: [Link].
-
PubMed. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Available from: [Link].
-
PubMed. Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors. Available from: [Link].
-
National Institutes of Health. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. Available from: [Link].
-
National Institutes of Health. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Available from: [Link].
-
Walsh Medical Media. Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Available from: [Link].
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link].
Sources
- 1. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Analysis of Pyrido[1,2-a]pyrazine Derivatives and Morphinan-Based Opioid Antagonists
An In-Depth Guide to Pharmacological Efficacy and Experimental Evaluation
In the landscape of opioid-related research and therapeutics, the development of potent and selective opioid receptor antagonists is of paramount importance. These compounds are critical tools for studying the intricate signaling of opioid systems and are clinically vital for treating opioid overdose and addiction. For decades, the field has been dominated by morphinan-based antagonists like naloxone and naltrexone. However, the search for agents with improved pharmacokinetic profiles, greater selectivity, and novel mechanisms of action has led researchers to explore new chemical scaffolds. Among these, the octahydro-1H-pyrido[1,2-a]pyrazine core has emerged as a promising foundation for a new generation of µ-opioid receptor (MOR) antagonists.
This guide provides a comprehensive comparison of the efficacy of these novel pyrido[1,2-a]pyrazine derivatives against standard, clinically used opioid antagonists. We will delve into the mechanistic distinctions, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation, offering researchers a rigorous framework for understanding and assessing these compounds.
The Mechanistic Landscape: Receptor Binding and Functional Antagonism
The primary mechanism of action for these antagonists is competitive binding at opioid receptors, primarily the µ-opioid receptor (MOR), but also the κ- (KOR) and δ- (DOR) opioid receptors. An antagonist occupies the receptor's binding pocket, preventing endogenous or exogenous opioids from binding and activating the downstream G-protein signaling cascade. This blockade reverses the profound physiological effects of opioids, including respiratory depression, analgesia, and euphoria.
Standard Opioid Antagonists: Naloxone, naltrexone, and nalmefene are all derivatives of oxymorphone and share the classic morphinan scaffold. They act as competitive antagonists at all three major opioid receptors but exhibit the highest affinity for the MOR.[1][2][3] Naloxone, for instance, is a non-selective antagonist that competitively blocks these receptors, with its highest affinity for the MOR.[1][2] Nalmefene also functions as an antagonist at the mu (µ) and delta (δ) receptors, while acting as a partial agonist at the kappa (κ) receptor.[4] This multi-receptor profile, while effective in overdose reversal, can lead to a lack of specificity in research applications.
Pyrido[1,2-a]pyrazine Derivatives: The pyrido[1,2-a]pyrazine scaffold represents a significant structural departure from the morphinan series. This novel architecture allows for different interactions within the opioid receptor binding pocket, potentially leading to enhanced selectivity and potency. Research into this class has identified compounds with sub-nanomolar affinity for the MOR and potent antagonist activity.[5][6] Notably, specific derivatives have demonstrated improved selectivity for the MOR over the KOR and DOR, a desirable trait for minimizing off-target effects.[5][6]
Quantitative Comparison: Pharmacological Profiles
The efficacy of an antagonist is defined by its receptor binding affinity (Ki), its functional potency in vitro (IC50 or Ke), and its in vivo activity (ED50). The following table summarizes available data for a lead pyrido[1,2-a]pyrazine derivative and standard antagonists.
| Compound | Class | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | In Vitro Antagonist Potency (IC50, nM) | Selectivity (MOR vs. DOR/KOR) |
| Compound 36 | Pyrido[1,2-a]pyrazine | 0.47 | 100 | 51 | 1.8 (at MOR) | ~213x vs. DOR, ~108x vs. KOR |
| Naloxone | Standard (Morphinan) | ~1.2 | ~16 | ~12 | ~1-10 (at MOR) | ~13x vs. DOR, ~10x vs. KOR |
| Naltrexone | Standard (Morphinan) | ~0.1 - 0.5 | ~1-5 | ~0.5 - 2 | ~0.2 - 1 (at MOR) | Lower; potent at all three |
| Nalmefene | Standard (Morphinan) | ~0.3 | ~1.5 | ~0.2 | ~0.5 - 2 (at MOR) | Lower; potent at all three |
Data for standard antagonists are compiled from multiple sources and represent typical ranges. Data for Compound 36 is from Le Bourdonnec et al. (2006).[5][6]
From this data, Compound 36, a representative of the pyrido[1,2-a]pyrazine class, demonstrates sub-nanomolar affinity for the µ-opioid receptor, comparable to the most potent standard antagonists.[5] Crucially, it exhibits a significantly improved selectivity profile, with over 100-fold selectivity for the MOR compared to the DOR and KOR.[5][6] This enhanced selectivity is a key advantage, suggesting a lower potential for side effects mediated by delta or kappa receptor interactions.
Gold-Standard Experimental Protocols
To ensure the trustworthiness and reproducibility of pharmacological data, standardized, self-validating experimental protocols are essential. Here, we detail the methodologies for determining the key parameters presented above.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of pyrido[1,2-a]pyrazine derivatives and standard antagonists for human µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor of interest (MOR, DOR, or KOR).
-
Radioligands: [3H]DAMGO (for MOR), [3H]DPDPE (for DOR), [3H]U69,593 (for KOR).[7]
-
Test Compounds: Pyrido[1,2-a]pyrazine derivatives and standards (Naloxone, etc.) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled universal opioid ligand (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Glass fiber filters (e.g., Whatman GF/C).[7]
-
Scintillation fluid and a liquid scintillation counter.[7]
Step-by-Step Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 1 mL final volume, combine:
-
Cell membranes (typically 10-20 µg of protein).[7]
-
Radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
Varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the high-concentration non-labeled ligand.
-
-
Equilibration: Incubate the mixture for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[7]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[7]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [35S]GTPγS Binding Assay
This functional assay measures the first step in G-protein activation. An agonist promotes the exchange of GDP for GTP on the Gα subunit. Antagonists block this effect. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.
Objective: To determine the in vitro functional antagonist potency (IC50) of test compounds by measuring their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in an inactive state initially).
-
A standard MOR agonist (e.g., DAMGO).
-
Test Compounds (antagonists) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
Step-by-Step Methodology:
-
Pre-incubation: In assay tubes, combine cell membranes, GDP (10-30 µM), and varying concentrations of the antagonist test compound. Incubate for 15-20 minutes at 30°C. This allows the antagonist to bind to the receptors.
-
Stimulation: Add the standard agonist (e.g., DAMGO at its EC80 concentration) to all tubes except the basal binding controls.
-
G-Protein Activation: Immediately add [35S]GTPγS (0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the mixture for 60 minutes at 30°C.
-
Termination & Filtration: Terminate the reaction and separate bound from unbound [35S]GTPγS by rapid filtration through glass fiber filters, as described in the radioligand binding protocol.
-
Quantification: Count the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the [35S]GTPγS binding (DPM) against the log concentration of the antagonist.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.
-
Protocol: In Vivo Mouse Tail-Flick Test
This classic assay measures a spinal nociceptive reflex and is widely used to assess the analgesic effects of opioids and the reversal of those effects by antagonists.[8]
Objective: To determine the in vivo efficacy (ED50) of an antagonist to reverse opioid-induced antinociception.
Materials:
-
Male ICR or C57BL/6 mice (20-25g).
-
Tail-flick analgesia meter (which applies a focused beam of heat to the tail).
-
Standard opioid agonist (e.g., Morphine, 5-10 mg/kg, subcutaneous).
-
Antagonist test compound at various doses.
Step-by-Step Methodology:
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying the heat source to the tail and recording the time (in seconds) it takes for the mouse to flick its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Agonist Administration: Administer the opioid agonist (e.g., morphine) to the mice.
-
Peak Analgesia: At the time of peak effect for the agonist (e.g., 30 minutes post-morphine), confirm antinociception by re-measuring the tail-flick latency. Latencies should be at or near the cut-off time.
-
Antagonist Administration: Administer varying doses of the antagonist test compound (e.g., intravenously or subcutaneously) to different groups of mice.
-
Reversal Measurement: Measure the tail-flick latency at several time points after antagonist administration (e.g., 5, 15, 30 minutes) to assess the reversal of the analgesic effect.
-
Data Analysis:
-
Convert the latency data to a percentage of Maximum Possible Effect (%MPE) reversed.
-
Plot the % reversal against the log dose of the antagonist.
-
Determine the ED50—the dose of the antagonist required to produce a 50% reversal of the opioid's antinociceptive effect.
-
Synthesis and Future Directions
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The octahydro-1H-pyrido[1,2-a]pyrazine core represents a validated and highly promising platform for the development of new opioid antagonists.[5][6] Experimental data clearly indicates that derivatives from this class can achieve sub-nanomolar affinity for the µ-opioid receptor, rivaling the potency of established morphinan-based drugs.[5]
The most significant advantage identified is the potential for superior receptor selectivity.[5][6] The high MOR-selectivity of compounds like '36' could translate into research tools with cleaner pharmacological profiles and therapeutic agents with fewer off-target side effects. The choice of radioligand binding and GTPγS assays provides a robust in vitro characterization, directly measuring receptor affinity and functional G-protein modulation, respectively. The in vivo tail-flick test then validates this antagonism in a complex physiological system, confirming the compound's ability to reverse a cardinal effect of opioid action.
Future research should focus on comprehensive in vivo characterization of lead pyrido[1,2-a]pyrazine derivatives, including their ability to reverse opioid-induced respiratory depression—the primary cause of overdose mortality. Furthermore, pharmacokinetic studies detailing their absorption, distribution, metabolism, and excretion (ADME) profiles will be critical in determining their potential for clinical development, for example, as long-acting treatments for opioid use disorder or as rapid-acting overdose reversal agents.
References
- MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain.
- Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (n.d.).
- MDPI. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist.
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
-
Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
- ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PubMed. (n.d.). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites.
- Wikipedia. (n.d.). KNX-100.
- NIH. (n.d.). Nalmefene - LiverTox - NCBI Bookshelf.
- PubMed Central. (n.d.). Comparison of intranasal naloxone and intranasal nalmefene in a translational model assessing the impact of synthetic opioid overdose on respiratory depression and cardiac arrest.
- NIH. (n.d.). Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PubMed.
- NCBI Bookshelf. (n.d.). Naloxone - StatPearls.
- PMC. (n.d.). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4.
- Wikipedia. (n.d.). Naloxone.
- naloxone hydrochloride. (n.d.).
- Study.com. (n.d.). Naloxone: Mechanism of Action, Side Effects & Overdose.
- Carolina Center for Recovery. (n.d.). Nalmefene: Definition, Mechanism of Action, Uses, Dosage, Side Effects, Alternatives.
Sources
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Naloxone: Mechanism of Action, Side Effects & Overdose | Study.com [study.com]
- 4. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 5. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-Octahydro-pyrido[1,2-a]pyrazine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Octahydro-pyrido[1,2-a]pyrazine, a heterocyclic amine compound. By adhering to these procedures, we not only ensure the safety of our laboratory personnel but also uphold our responsibility to environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific stereoisomer should always be consulted as the primary source of information, available data for the oxalate salt and related structures indicate the following hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant damage.[1]
-
May cause respiratory irritation (H335): Inhalation of dusts or vapors may irritate the respiratory tract.
These classifications necessitate a stringent disposal protocol that minimizes direct contact and prevents environmental release. The core principle of this guide is to treat this compound as a hazardous waste unless definitively proven otherwise through appropriate analysis and regulatory consultation.
Waste Characterization and Segregation: A Foundation for Safe Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation. This is not merely an organizational task; it is a critical safety measure to prevent dangerous chemical reactions within waste containers.
Step 1: Waste Identification All waste streams containing this compound must be clearly identified. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated laboratory consumables, including pipette tips, vials, and chromatography columns.
-
Rinsate from cleaning contaminated glassware and equipment.
Step 2: Segregation Segregate waste containing this compound from other laboratory waste streams at the point of generation. As an amine, it is crucial to avoid mixing it with incompatible materials.
| Incompatible Material Classes | Rationale for Segregation |
| Strong Oxidizing Agents | Can lead to vigorous or violent reactions, potentially causing fires or explosions. |
| Acids | Exothermic neutralization reactions can occur, generating heat and potentially hazardous fumes. |
| Acid Halides | Can react violently, producing toxic gases. |
| Halogenated Organic Compounds | May lead to the formation of toxic byproducts. |
All waste containing this compound should be collected in a designated, clearly labeled hazardous waste container.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is advised.
Waste Container Selection and Labeling
Container Selection:
-
Choose a container that is compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
The container must be in good condition, free from cracks or other damage.
Labeling: Proper labeling is a regulatory requirement and a critical safety communication tool. The label on the hazardous waste container must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: This compound .
-
The approximate concentration and quantity of the waste.
-
The date on which the first waste was added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
Waste Accumulation and Storage
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and located at or near the point of waste generation.
-
Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant bin or tray.
-
Store the waste container away from incompatible materials, heat sources, and direct sunlight.
Final Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] The established and compliant method for disposal is through a licensed hazardous waste management company.
Step 1: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with certified waste disposal vendors.
Step 2: Documentation Complete all necessary waste disposal forms as required by your institution and the waste disposal company. This documentation creates a "cradle-to-grave" record of the hazardous waste, which is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).
Step 3: Handover Ensure the waste container is securely sealed and properly labeled before handing it over to the authorized waste management personnel.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control: If it is safe to do so, prevent the spread of the spill by using absorbent materials such as chemical spill pillows or pads.
-
Ventilate: Increase ventilation in the area by opening fume hood sashes.
-
Decontaminate: For small spills, trained personnel wearing appropriate PPE can clean the area using an appropriate absorbent material. The contaminated absorbent material must then be disposed of as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and state regulations. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management. Depending on the specific waste stream, it may be assigned a specific EPA waste code. Amine-containing wastes may fall under F-listed (non-specific source wastes) or K-listed (specific source wastes) codes, or be classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity).[1][3][4][5][6]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the hazards of chemicals in the workplace and the protective measures to be taken.
It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- AiFChem. (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (Continued).
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
- Collect and Recycle. Amine Disposal For Businesses.
Sources
Navigating the Safe Handling of (S)-Octahydro-pyrido[1,2-a]pyrazine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
(S)-Octahydro-pyrido[1,2-a]pyrazine belongs to the family of bicyclic diamines. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer is not publicly available, data from related compounds and the general chemical class suggest that it should be handled with care. Potential hazards may include:
-
Skin and Eye Irritation: Similar to other amines, direct contact may cause irritation or redness.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]
-
Combustibility: While not highly flammable, the compound is a combustible solid.[3][4]
Given these potential hazards, a cautious approach is warranted, incorporating robust personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure.[5][6][7][8] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 dust mask (if not in a ventilated enclosure) |
| Solution Preparation and Transfer | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Use in a well-ventilated fume hood is essential |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Note: Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound.[5]
Safe Handling and Operational Workflow
Adherence to a structured workflow is critical for minimizing risk and ensuring reproducible results. The following diagram outlines the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the table above.[5] This includes a laboratory coat, closed-toe shoes, and safety glasses.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.
-
-
Execution:
-
Dissolution: Add the solvent to the container with the solid compound. Gently swirl or stir to dissolve.
-
Reaction: Carry out the chemical reaction as per your established protocol within the fume hood. Ensure all glassware is properly secured.
-
-
Cleanup and Disposal:
-
Waste Segregation: It is crucial to segregate waste streams to ensure proper disposal.[9] Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.[9]
-
Disposal: All waste containing this compound should be treated as hazardous waste.[10][11] Never dispose of this chemical or its solutions down the drain.[9] Waste should be disposed of through a certified hazardous waste management company, often via incineration or secure landfill.[10]
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
- ACS Publications. (2022, February 24).
- Environmental Health and Safety.
- (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods.
- SAFETY D
- Sigma-Aldrich. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1.
- ChemScene. (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride.
- CP Lab Safety. 2H-Pyrido[1, 2-a]pyrazine, octahydro-, (9aR)-, min 97%, 500 mg.
- BLDpharm. 72580-53-1|(S)-(+)-Pyrrolidine-3-carboxylic Acid.
- ChemTalk. Lab Safety Equipment & PPE.
- American Chemistry Council. Protective Equipment.
- (2021, July 1).
- (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Chemistry For Everyone. (2025, February 1). How Can You Safely Dispose of Solvents? YouTube.
- Sigma-Aldrich. (2024, August 6).
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- Solvent Wastes in the Labor
- SAFETY D
- Santa Cruz Biotechnology. Octahydro-2H-pyrido[1,2-a]pyrazine | CAS 4430-75-5.
- Sigma-Aldrich. OCTAHYDRO-2H-PYRIDO[1,2-A]PYRAZINE AldrichCPR.
- ChemicalBook. 22293-84-1(2H-Pyrido[1,2-a]pyrazine,2-(2-aminoethyl)octahydro-(8CI)) Product Description.
- PubMed. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.
- Fisher Scientific. Medchemexpress LLC (R)-octahydro-1H-pyrido[1,2-a]pyrazine | 179605-64-2 | MFCD11858490 | >98.0%.
- Royal Society of Chemistry. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. (S)-(+)-ピロリジン-3-カルボン酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ecolink.com [ecolink.com]
- 11. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
